molecular formula C12H15BFNO3 B1437298 (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-10-8

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1437298
CAS No.: 874289-10-8
M. Wt: 251.06 g/mol
InChI Key: JEKPNGZOEOPRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a sophisticated boronic acid derivative designed for use in pharmaceutical research and drug discovery. Its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form biaryl bonds, which are fundamental scaffolds in many active pharmaceutical ingredients. The structure integrates two pharmacologically significant motifs: a boronic acid group for coupling and a piperidine-carboxamide moiety. The piperidine ring is a common feature in molecules targeting the central nervous system and other therapeutic areas, while the fluorinated aromatic ring can influence potency, metabolic stability, and bioavailability. This compound is particularly valuable for constructing complex molecules for screening as potential inhibitors or modulators of biological targets, such as kinases or G-protein-coupled receptors. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKPNGZOEOPRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660200
Record name [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-10-8
Record name [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and the utilization of robust cross-coupling methodologies are cornerstones of rational drug design. This compound emerges as a highly valuable building block, embodying the convergence of these critical elements. Its structure is not a random assortment of functionalities but a carefully considered scaffold. The arylboronic acid moiety serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and pKa.[3][4] Furthermore, the piperidine-carbonyl substructure offers a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of the synthesis, purification, and characterization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern each experimental choice.

Compound Profile & Key Properties

A summary of the essential physicochemical properties of the target compound is presented below.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 874289-10-8[6]
Molecular Formula C₁₂H₁₅BFNO₃[6]
Molecular Weight 251.06 g/mol [6]
Appearance Solid[7]
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[8]

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the formation of the organometallic intermediate. The following pathway is a robust and logical approach derived from established methodologies for arylboronic acid synthesis.[9]

Overall Synthetic Workflow

Synthetic_Workflow Start 4-Bromo-2-fluorobenzoic Acid Step1 Amide Formation Start->Step1 Intermediate (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone Step1->Intermediate Piperidine, Coupling Agent (e.g., SOCl₂) Step2 Metal-Halogen Exchange & Borylation Intermediate->Step2 Boronate_Ester Intermediate Boronate Ester Step2->Boronate_Ester 1. n-BuLi or Mg 2. B(O-iPr)₃, -78°C Step3 Acidic Hydrolysis Boronate_Ester->Step3 Product This compound Step3->Product Aqueous Acid (e.g., HCl)

Caption: Proposed synthetic pathway for the target boronic acid.

Protocol 1.1: Synthesis of (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone (Amide Intermediate)

Causality: The synthesis begins by constructing the stable amide backbone. Conversion of the starting carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile. This is necessary to drive the subsequent nucleophilic acyl substitution with piperidine to completion, forming the robust amide bond.

Step-by-Step Methodology:

  • Activation: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amination: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise. The base is critical for scavenging the HCl generated during the reaction.

  • Workup: After the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide intermediate.

Protocol 1.2: Synthesis of this compound

Causality: This step is the crux of the synthesis. A metal-halogen exchange using an organolithium reagent like n-butyllithium converts the inert aryl bromide into a potent aryl nucleophile. This intermediate is then "trapped" with a borate ester, such as triisopropyl borate. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive aryllithium species. The final step is a simple acidic hydrolysis to convert the boronate ester into the desired boronic acid.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the amide intermediate, (4-bromo-2-fluorophenyl)(piperidin-1-yl)methanone (1.0 eq), in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

  • Quenching & Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2M aqueous HCl. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

Part 2: The Critical Challenge of Purification

Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate, forming boroxine anhydrides.[10] Therefore, non-chromatographic methods or specialized chromatographic techniques are often preferred.

Protocol 2.1: Purification via Acid-Base Extraction

Causality: This method leverages the weakly acidic nature of the boronic acid functional group. By treating the crude product with a base, a water-soluble boronate salt is formed, allowing for the removal of non-acidic organic impurities via solvent extraction. Subsequent re-acidification precipitates the purified boronic acid.[11]

Step-by-Step Methodology:

  • Basification: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Extract the organic solution with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will move into the aqueous layer as its salt.

  • Separation: Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH is ~2-3. The purified boronic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Alternative Purification Strategies:

  • Recrystallization: If the product is sufficiently crystalline, recrystallization from solvents like hot ethanol or an ethyl acetate/hexane mixture can be effective.[12]

  • Derivatization: For particularly challenging purifications, forming a crystalline adduct with diethanolamine can be a powerful strategy. The adduct is easily isolated and can be hydrolyzed back to the pure boronic acid.[12]

Part 3: Comprehensive Characterization & Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

TechniqueExpected ObservationsRationale
¹H NMR Signals in the aromatic region (7-8 ppm) with characteristic splitting patterns due to fluorine-hydrogen coupling. Resonances for piperidine protons (typically 1.5-4.0 ppm). A broad singlet for the B(OH)₂ protons.Confirms the proton framework and substitution pattern of the molecule.
¹³C NMR Aromatic carbon signals, with splittings for carbons near the fluorine atom (C-F coupling). A carbonyl carbon signal (~165-170 ppm). Piperidine carbon signals. The carbon attached to boron can sometimes be difficult to observe.[13]Validates the carbon skeleton of the compound.
¹⁹F NMR A single resonance, confirming the presence of one fluorine environment in the molecule.[14]Unambiguously confirms the presence and electronic environment of the fluorine atom.
¹¹B NMR A characteristic broad signal in the range of 25-30 ppm.[13]Confirms the presence of the sp²-hybridized boron center of the boronic acid.
Mass Spec (MS) Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (251.06).Confirms the elemental composition and molecular weight.
HPLC A single major peak, allowing for the quantification of purity (typically >95%).Provides a quantitative measure of the product's purity.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[15][16]

General Reaction Scheme

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Boronic_Acid->Catalyst Coupling_Partner Ar-X or R-X (X = Br, I, OTf) Coupling_Partner->Catalyst Product Coupled Biaryl Product Catalyst->Product Solvent, Heat

Caption: General schematic of a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical and must be optimized for each specific substrate pairing. The electronic nature of the fluoro-substituent on the boronic acid can influence the rate of transmetalation, making it a key parameter in reaction design.

References

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

A Senior Application Scientist's Guide for Researchers in Drug Discovery

This guide provides an in-depth overview of this compound, a key building block in modern medicinal chemistry. We will explore its properties, core applications, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Boronic Acids

Phenylboronic acids are foundational reagents in organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming method is a cornerstone of drug discovery, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules.

This compound is a particularly valuable reagent. The fluorine atom at the 3-position can significantly modulate the physicochemical properties of a final compound, often improving metabolic stability, binding affinity, and membrane permeability. The piperidine-1-carbonyl group provides a versatile handle for further chemical modification or for establishing key interactions with biological targets. This guide offers a practical framework for effectively utilizing this reagent.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is critical for experimental reproducibility. The definitive identifier for this compound is its CAS number.

  • Chemical Name: this compound

  • Synonyms: 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid

  • CAS Number: 874289-10-8[2]

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 874289-10-8Angene Chemical[2]
Molecular Formula C₁₂H₁₅BFNO₃Angene Chemical[2]
Molecular Weight 251.06 g/mol Angene Chemical[2]
MDL Number MFCD08436039Angene Chemical[2]

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction facilitates the formation of a C-C bond between this reagent and an aryl or heteroaryl (pseudo)halide.

Mechanistic Causality

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The choice of catalyst, ligand, base, and solvent system is interdependent and crucial for success.

  • Catalyst (Palladium Source): A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly, for example, as Pd(PPh₃)₄.

  • Base: The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the reaction mechanism.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa + R¹-X pd2_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oa->pd2_complex trans Transmetalation (with R²-B(OR)₂) pd2_complex->trans + Base + R²-B(OH)₂ pd2_intermediate R¹-Pd(II)L₂-R² (Diaryl Complex) trans->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 product R¹-R² (Coupled Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Objective: Synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).

    • Expert Insight: Using a slight excess of the aryl bromide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. The catalyst loading is typically 1-5 mol%; 3 mol% is a conservative and effective starting point.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be stirred.

    • Expert Insight: The solvent mixture must be thoroughly degassed before addition to remove dissolved oxygen. This can be achieved by bubbling inert gas through the solvent for 20-30 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Section 3: Safety, Handling, and Storage

Proper handling is essential for safety and for preserving the integrity of the reagent.

  • Safety: Based on available data, this compound should be treated as a potential irritant.

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation, so proper storage is key to maintaining reactivity.

Section 4: Commercial Suppliers

This reagent is available from several chemical suppliers specializing in building blocks for research and development.

SupplierWebsite
Angene Chemical--INVALID-LINK--
Dayang Chem (Hangzhou) Co., Ltd.--INVALID-LINK--

References

1H NMR and 13C NMR spectra of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Abstract

This compound is a key trifunctional building block in medicinal chemistry and materials science, integrating a reactive boronic acid moiety with a fluorinated aromatic scaffold and an amide linkage. A comprehensive understanding of its structure is paramount for its effective utilization. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will deconstruct the anticipated spectral features, explaining the causal relationships between the molecular architecture—including the electronic effects of the fluorine, carbonyl, and boronic acid substituents—and the resulting chemical shifts and coupling constants. This document serves as a predictive and interpretive resource for researchers, offering detailed protocols for sample preparation and data acquisition to ensure high-fidelity spectral analysis.

Molecular Architecture and its Spectroscopic Implications

The NMR spectrum of a molecule is a direct reflection of its electronic environment. In this compound, the interplay between three distinct functional groups on the benzene ring dictates the spectral output.

  • Boronic Acid (-B(OH)₂): This group is a weak Lewis acid and acts as a weak deactivating group on the aromatic ring. Its primary influence is on the ipso-carbon (C1) and the adjacent ortho positions. The boron nucleus (¹¹B and ¹⁰B) is quadrupolar, which can lead to broadening of the signal for the directly attached carbon (C1)[1].

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. It also participates in resonance, donating lone-pair electron density to the ring. Its most significant spectroscopic impact is the introduction of spin-spin coupling to nearby proton and carbon nuclei (H-F and C-F coupling)[2][3].

  • Piperidine-1-carbonyl (-C(O)N(CH₂)₅): This amide group is a moderately deactivating, meta-directing substituent. The carbonyl group withdraws electron density from the ring, while the nitrogen lone pair's resonance is primarily directed into the carbonyl, limiting its donation to the ring. A key feature of amides is the potential for restricted rotation around the C-N bond, which can lead to magnetic inequivalence of the piperidine protons, particularly those alpha to the nitrogen[4].

The combined electronic effects of these substituents create a unique magnetic environment for each nucleus, which can be predicted and interpreted using NMR spectroscopy.

A Weigh 5-30 mg of Sample B Add 0.6-0.7 mL DMSO-d₆ A->B Solubilization C Vortex/Sonicate to Dissolve B->C D Filter into NMR Tube C->D Clarification E Cap and Label NMR Tube D->E F Acquire NMR Data E->F Analysis

References

A Senior Application Scientist's Technical Guide to (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid, registered under CAS Number 874289-10-8, is a highly functionalized building block crucial to modern medicinal chemistry.[1][2][3] Its strategic placement of a fluorine atom, a piperidine amide, and a reactive boronic acid moiety makes it an invaluable reagent for synthesizing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, recommended protocols for purity verification, and a practical workflow for its application in Suzuki-Miyaura coupling. It is intended for researchers, process chemists, and quality control specialists in the pharmaceutical and biotechnology sectors who require a robust understanding of this reagent to ensure reproducibility and success in their drug discovery and development endeavors.

Physicochemical Properties and Structural Attributes

The efficacy of a reagent begins with a fundamental understanding of its physical and chemical characteristics. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 874289-10-8[1][4]
Molecular Formula C₁₂H₁₅BFNO₃[4][5]
Molecular Weight 251.07 g/mol [6]
Appearance White to Off-White Solid[7]
Storage Conditions Sealed in dry, 2-8°C[6]

The molecule's structure presents three key features for the synthetic chemist:

  • The boronic acid group is the primary reactive site for Suzuki-Miyaura cross-coupling.

  • The ortho-fluoro substituent modulates the electronic properties of the phenyl ring, which can influence the metabolic stability and bioavailability of the final compound.[8][9] The introduction of fluorine generally enhances the Lewis acidity of the boronic acid.[8][10][11]

  • The piperidine-1-carbonyl group provides a steric and electronic handle that can be used to tune solubility and explore structure-activity relationships (SAR) in drug candidates.

Commercial Availability and Supplier Vetting

This compound is readily available from a range of specialty chemical suppliers. Procurement for research and development purposes is straightforward, with vendors typically offering quantities from grams to kilograms.

Representative SupplierTypical PurityNotes
Sigma-Aldrich≥97%Available through their marketplace from various sources like AOBChem.[6]
AngeneNot specifiedLists the compound with CAS 874289-10-8.[2]
Matrix ScientificNot specifiedLists the compound with CAS 874289-10-8.[1]
SynQuest Laboratories, Inc.Not specifiedProvides a detailed Safety Data Sheet (SDS).[4]
CymitQuimica95%Lists the isomer (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.[5]

Expert Insight: When sourcing this reagent, especially for late-stage discovery or process development, it is critical to request a batch-specific Certificate of Analysis (CoA). While catalog purity may be listed as >97%, the nature and percentage of specific impurities can vary. A thorough CoA should provide data from HPLC, ¹H NMR, and Mass Spectrometry, confirming both identity and purity.[7]

Quality Control: Purity Analysis and Characterization

Ensuring the purity of this reagent is paramount, as common boronic acid-related impurities can significantly impact the yield and purity of subsequent reactions. The primary impurities of concern are deboronated byproducts and trimeric anhydrides known as boroxines.

Workflow for Incoming Reagent Verification

The following diagram outlines a logical workflow for the quality control assessment of a newly acquired batch of this compound.

QC_Workflow cluster_0 Step 1: Physical & Documentation Check cluster_1 Step 2: Identity & Purity Confirmation cluster_2 Step 3: Decision cluster_3 Step 4: Action A Receive Reagent B Visual Inspection (Color, Form) A->B C Review Supplier CoA B->C D ¹H NMR Analysis C->D E RP-HPLC Analysis D->E F Mass Spectrometry (LC-MS) E->F G Purity ≥ 97% & Identity Confirmed? F->G H Release to Synthesis G->H Yes I Reject Batch / Contact Supplier G->I No

Caption: Quality Control workflow for incoming reagent.

Protocol 1: Reversed-Phase HPLC for Purity Determination

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. It separates the target molecule from potential impurities based on hydrophobicity. For boronic acids, care must be taken to use conditions that minimize on-column hydrolysis, which can artificially lower the purity reading of the active compound.

  • Instrumentation: HPLC system with UV detector (e.g., PDA).

  • Column: C18 stationary phase with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) to reduce hydrolysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (linear gradient)

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water. Aprotic diluents like pure acetonitrile can be used if sample stability is a concern.

  • Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The deboronated impurity will typically have a shorter retention time.

Protocol 2: ¹H NMR for Structural Confirmation

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide a fingerprint of the compound.

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are readily observable.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Expected Chemical Shifts (δ, ppm, approximate):

    • ~8.0-8.5 (s, 2H): Protons of the boronic acid group, B(OH)₂. This peak is broad and exchanges with D₂O.

    • ~7.2-7.8 (m, 3H): Aromatic protons on the phenyl ring. The fluorine coupling will result in complex splitting patterns (doublets and triplets).

    • ~3.1-3.7 (m, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen. These often appear as two broad, overlapping multiplets due to restricted rotation around the amide bond.

    • ~1.4-1.7 (m, 6H): Remaining methylene protons of the piperidine ring.

  • Self-Validation: The integration of the aromatic region (3H) versus the piperidine ring protons (10H) should be consistent with the structure. The presence of a significant peak corresponding to the deboronated species (an additional aromatic proton in place of the B(OH)₂ group) would indicate impurity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.

General Reaction Scheme & Workflow

The diagram below illustrates the key components and flow of a typical Suzuki-Miyaura coupling reaction utilizing this boronic acid.

Suzuki_Workflow reagent (3-Fluoro-4-(piperidine-1-carbonyl) -phenyl)boronic acid setup Combine Reagents Under Inert Atmosphere (N₂/Ar) reagent->setup partner Aryl/Heteroaryl Halide (Ar-X, X=Br, I) partner->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) base->setup solvent Solvent (e.g., Dioxane/H₂O) solvent->setup reaction Heat Reaction Mixture (e.g., 80-100°C) setup->reaction workup Aqueous Workup & Organic Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Example Suzuki-Miyaura Coupling

Causality: This protocol provides a robust starting point. The choice of a palladium(0) catalyst, a phosphine ligand, and a carbonate base is a well-established system for activating both the organohalide (via oxidative addition) and the boronic acid (via formation of the more nucleophilic boronate species) to drive the catalytic cycle forward. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl or heteroaryl bromide/iodide (1.0 equivalent)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane

    • Deionized Water

  • Procedure:

    • To a flame-dried reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

    • Heat the reaction mixture to 90°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Stability, Storage, and Handling

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C to minimize degradation.[6]

  • Stability: Arylboronic acids are susceptible to oxidative degradation and protodeboronation (cleavage of the C-B bond), which can be accelerated by acidic or basic conditions. The presence of the ortho-fluoro substituent can influence hydrolytic stability.[8][10] It is advisable to handle the solid under normal atmospheric conditions but to use solutions promptly.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Handle in a well-ventilated area or a chemical fume hood.[4]

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Piperidine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores with versatile functional groups is a cornerstone of rational drug design.[1] Piperidine-containing boronic acids represent a compelling class of molecules at the intersection of two such powerful entities. The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold found in numerous approved drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity.[2][3] On the other hand, the boronic acid group, with its unique electronic properties and ability to form reversible covalent bonds with diols, has emerged as a critical functional group in the development of enzyme inhibitors and sensors.[4][5] The first boronic acid-containing drug, bortezomib (Velcade®), approved by the FDA in 2003 for treating multiple myeloma, paved the way for increased interest in this area.[4]

This guide provides an in-depth exploration of the molecular structure and conformational landscape of piperidine-containing boronic acids. Understanding the intricate interplay between the conformation of the piperidine ring and the reactivity of the boronic acid moiety is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this molecular architecture. We will delve into the fundamental principles governing their structure, the key analytical techniques for their characterization, and the profound implications of their conformation on their biological activity.

Part 1: The Structural Core - Unraveling the Conformation of the Piperidine Ring

The piperidine ring is not a static, planar entity. Its saturated nature allows for a dynamic equilibrium between different three-dimensional arrangements, with the chair conformation being the most stable and prevalent.[6] However, the presence of substituents and the nature of the nitrogen's substitution can significantly influence this equilibrium, potentially leading to the population of twist-boat or boat conformations.[7]

The conformational preference of substituents on the piperidine ring (axial vs. equatorial) is a critical determinant of a molecule's overall shape and its ability to interact with biological targets. This preference is governed by a combination of steric and stereoelectronic effects. For instance, bulky substituents generally favor the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as hyperconjugation and electrostatic interactions, can sometimes favor the axial orientation, as observed in certain fluorinated piperidines.[8][9]

The nitrogen atom of the piperidine ring can also play a crucial role in determining conformation, particularly when it is part of an amide or has a lone pair that can participate in hydrogen bonding. The barrier to nitrogen inversion and the preference for the lone pair's orientation (axial vs. equatorial) can be influenced by the electronic nature of its substituent.

Visualizing Conformational Equilibrium

The dynamic interplay between different piperidine conformations can be visualized as follows:

G cluster_0 Piperidine Ring Conformations Chair 1 Chair 1 Twist-Boat Twist-Boat Chair 1->Twist-Boat Ring Flip Chair 2 Chair 2 Twist-Boat->Chair 2 Ring Flip Boat Boat Twist-Boat->Boat Interconversion Boat->Twist-Boat Interconversion

Caption: Conformational landscape of the piperidine ring.

Part 2: The Boronic Acid Moiety - More Than Just a Lewis Acid

Structurally, boronic acids are characterized by a trivalent boron atom with a vacant p-orbital, rendering them Lewis acidic.[10] This Lewis acidity is central to their chemical behavior. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[11] The pKa of a boronic acid, typically around 9, dictates the position of this equilibrium at a given pH.[12] However, the electronic nature of the substituent on the boron atom can significantly modulate this pKa; electron-withdrawing groups decrease the pKa, making the boronic acid more acidic.[11][13]

A key feature of boronic acids is their ability to form reversible covalent esters with 1,2- and 1,3-diols, a reaction that is fundamental to their application as sensors for saccharides and as inhibitors of enzymes that process diol-containing substrates.[14][15] This interaction is highly dependent on the pH of the medium and the pKa of the boronic acid.[16]

Interaction with Diols: A Reversible Covalent Bond

The formation of a boronate ester with a diol is a dynamic process that is critical for the biological activity of many boronic acid-containing drugs.

G cluster_0 Boronic Acid - Diol Interaction Boronic_Acid R-B(OH)₂ (Trigonal Planar) Tetrahedral_Intermediate [R-B(OH)₃]⁻ (Tetrahedral) Boronic_Acid->Tetrahedral_Intermediate + OH⁻ Diol HO-R'-OH Tetrahedral_Intermediate->Boronic_Acid - OH⁻ Boronate_Ester Cyclic Boronate Ester Tetrahedral_Intermediate->Boronate_Ester + Diol - 2H₂O Boronate_Ester->Tetrahedral_Intermediate + 2H₂O - Diol

Caption: Equilibrium of boronic acid with diols.

Part 3: Analytical Characterization - A Multi-faceted Approach

A comprehensive understanding of the molecular structure and conformation of piperidine-containing boronic acids necessitates the use of complementary analytical techniques. X-ray crystallography provides a definitive picture of the molecule's solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into its conformation and dynamics in solution.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[17][18] For piperidine-containing boronic acids, a high-quality crystal structure can reveal:

  • Piperidine Ring Conformation: Direct visualization of the chair, boat, or twist-boat conformation.

  • Substituent Orientation: Unambiguous assignment of axial or equatorial positions for all substituents.

  • Bond Lengths and Angles: Precise measurements that can indicate electronic effects and strain within the molecule.

  • Intermolecular Interactions: Identification of hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice. In the solid state, arylboronic acids often form hydrogen-bonded dimers.[10]

  • Crystal Growth (The Causality): The cornerstone of a successful X-ray diffraction experiment is the growth of a single, well-ordered crystal. This is often the most challenging step. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques. The goal is to allow the molecules to pack in a highly ordered, repeating lattice.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryo-protectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

While X-ray crystallography provides a static picture, NMR spectroscopy allows for the study of molecular structure and dynamics in the solution phase, which is often more relevant to biological systems.[19][20] For piperidine-containing boronic acids, NMR is a powerful tool to:

  • Determine Piperidine Ring Conformation: The coupling constants (J-values) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) between vicinal axial protons are indicative of a chair conformation.

  • Assign Substituent Orientation: The chemical shifts of protons and carbons are sensitive to their local electronic environment. Axial and equatorial substituents will have distinct chemical shifts.

  • Investigate Dynamic Processes: Variable temperature NMR experiments can be used to study dynamic processes such as ring flipping and restricted rotation around single bonds.[19]

NMR Parameter Information Gained Typical Values for Piperidine Chair Conformation
¹H Chemical Shift Electronic environment of protonsAxial protons are typically shielded (upfield) compared to equatorial protons.
¹³C Chemical Shift Electronic environment of carbonsCarbons with axial substituents are often shielded (upfield) due to the gamma-gauche effect.[20]
³JHH (Vicinal Coupling) Dihedral angle between protons³J_ax,ax ≈ 10-13 Hz; ³J_ax,eq ≈ 2-5 Hz; ³J_eq,eq ≈ 2-5 Hz
NOE (Nuclear Overhauser Effect) Through-space proximity of protonsStrong NOEs are observed between protons that are close in space (e.g., 1,3-diaxial protons).
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.[8]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the spin systems within the molecule, for example, to walk around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. They are particularly useful for determining the relative stereochemistry and for distinguishing between axial and equatorial substituents.

Part 4: Synthesis of Piperidine-Containing Boronic Acids

The synthesis of these bifunctional molecules can be approached in several ways, often involving the introduction of the boronic acid moiety onto a pre-formed piperidine ring or the construction of the piperidine ring on a boronic acid-containing precursor. A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach an aryl or vinyl boronic acid to a suitable piperidine derivative.[21] Alternatively, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids.[22][23]

Synthetic Workflow Example

G Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation with R-B(OH)₂ Piperidine Boronic Acid Derivative Piperidine Boronic Acid Derivative Tetrahydropyridine->Piperidine Boronic Acid Derivative Reduction

Caption: A synthetic route to piperidine boronic acids.

Part 5: Implications for Drug Discovery and Beyond

The conformation of a piperidine-containing boronic acid has profound implications for its biological activity. The three-dimensional arrangement of the molecule dictates how it fits into the binding site of a target protein. A subtle change in the conformation of the piperidine ring can dramatically alter the orientation of the boronic acid group, affecting its ability to form key interactions with active site residues.[17][18]

For example, in the design of enzyme inhibitors, the piperidine scaffold can serve to position the boronic acid group precisely in the active site to interact with a catalytic serine residue or a metal cofactor.[17][18] The conformational rigidity or flexibility of the piperidine ring can also impact the molecule's pharmacokinetic properties, such as its membrane permeability and metabolic stability.[3][24]

Conclusion

Piperidine-containing boronic acids are a fascinating and important class of molecules with significant potential in drug discovery and other areas of chemical biology. A deep understanding of their molecular structure and conformational behavior is essential for rationally designing molecules with desired properties. The synergistic use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful toolkit for elucidating the intricate structural details of these compounds. As our ability to synthesize and analyze these molecules continues to advance, so too will our capacity to harness their unique properties for the development of novel therapeutics and chemical tools.

References

A Technical Guide to the Solubility Profile of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] This guide provides an in-depth analysis of the solubility characteristics of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid, a compound featuring key structural motifs common in modern medicinal chemistry. While specific experimental solubility data for this exact molecule is not publicly available, this document synthesizes established principles of physical chemistry and data from analogous structures to predict its solubility behavior. Furthermore, we present a definitive, field-proven protocol for accurately determining its thermodynamic solubility, empowering researchers to generate the precise data required for their work.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of this compound, we must first dissect its molecular architecture and the contribution of each functional group to its overall physicochemical properties.

Analysis of Functional Moieties

The molecule can be deconstructed into three key components:

  • Phenylboronic Acid Core: Boronic acids are Lewis acids, capable of accepting electron pairs.[3] The B(OH)₂ group is polar and can participate in extensive hydrogen bonding, acting as both a donor (from the -OH groups) and an acceptor. Boronic acids are known to form reversible covalent complexes with diols and other Lewis bases.[4][5][6]

  • Ortho-Fluoro Substituent: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the adjacent boronic acid group, potentially enhancing interactions with Lewis basic solvents.[7][8] The strategic placement of fluorine can also modulate metabolic stability and binding affinity in a drug discovery context.[9][10]

  • Para-Piperidine-1-carbonyl Group: This bulky amide group significantly influences the molecule's polarity and steric profile. The carbonyl oxygen is a strong hydrogen bond acceptor. The piperidine ring adds a non-polar, aliphatic character, while the overall amide linkage contributes to a high dipole moment. The size and rigidity of this group will impact the crystal lattice energy of the solid form, which must be overcome for dissolution to occur.

Predicted Solubility Across Solvent Classes

Based on the "like dissolves like" principle and the properties of the functional groups, we can forecast the compound's solubility:

  • High Solubility Predicted: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetone . These solvents have high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar boronic acid and amide moieties. Unsubstituted phenylboronic acid is known to have high solubility in ketones like acetone.[11][12]

  • Moderate to Good Solubility Predicted: In polar protic solvents like Methanol , Ethanol , and Tetrahydrofuran (THF) . Alcohols can engage in hydrogen bonding as both donors and acceptors. THF, a polar ether, is also expected to be a good solvent, consistent with data for phenylboronic acid.[13]

  • Moderate Solubility Predicted: In chlorinated solvents such as Dichloromethane (DCM) and Chloroform . While less polar than alcohols or DMSO, these solvents can engage in dipole-dipole interactions. Phenylboronic acid exhibits moderate solubility in chloroform.[11][12]

  • Low to Insoluble Predicted: In non-polar hydrocarbon solvents like Hexanes , Cyclohexane , and Toluene . The overall polarity of the target molecule is too high to be effectively solvated by these non-polar media.[11][13]

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, the equilibrium solubility must be determined experimentally. The saturation shake-flask method is the most reliable and widely accepted technique for this purpose.[14][15][16]

Principle of the Method

The shake-flask method establishes a thermodynamic equilibrium between the undissolved solid compound and its saturated solution in a given solvent at a controlled temperature.[1] By adding an excess of the solid, the system is allowed to equilibrate over a sufficient period. The supernatant is then carefully separated and analyzed to quantify the concentration of the dissolved compound, which represents its equilibrium solubility.[16][17]

Detailed Experimental Workflow

The following protocol provides a self-validating system for accurate solubility measurement.

  • Preparation:

    • Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a 4 mL glass vial with a screw cap). "Excess" means enough solid will visibly remain after equilibrium is reached. A preliminary test can help estimate the required amount.[16]

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.[16]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[16][18] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[16]

  • Phase Separation:

    • Once equilibrated, remove the vials and allow the undissolved solid to settle.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • To completely remove any remaining particulates, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) or centrifuge the sample at high speed and collect the clear supernatant.[15]

  • Analysis:

    • Immediately dilute a known volume of the clear, saturated solution with an appropriate mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. Express the final result in standard units such as mg/mL or mol/L.

Visualization: Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess solid (triplicate samples) prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours (until plateau) equil1->equil2 sep1 Settle suspension equil2->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) or Centrifuge sep1->sep2 analysis1 Dilute clear filtrate sep2->analysis1 analysis2 Analyze by validated method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate concentration against calibration curve analysis2->analysis3 result result analysis3->result Final Solubility (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Key Influencing Factors

Quantitative Data Summary Table

Experimental results should be meticulously documented. The following table provides a template for recording and comparing solubility data across various solvents.

Solvent ClassSolvent NameTemperature (°C)Experimental Solubility (mg/mL)Molar Solubility (mol/L)
Polar Aprotic DMSO25
Acetone25
Polar Protic Methanol25
Ethanol25
Ethers THF25
Chlorinated Dichloromethane25
Non-polar Toluene25
n-Hexane25
Visualization: Factors Influencing Solubility

The final measured solubility is a result of a complex interplay between the solute's intrinsic properties, the solvent's characteristics, and the experimental conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env System Conditions center Equilibrium Solubility p1 Molecular Structure (H-bonding, Polarity) p1->center p2 Molecular Weight p2->center p3 Crystal Lattice Energy (Solid Form, Polymorph) p3->center s1 Polarity / Dielectric Const. s1->center s2 H-bond Donor/Acceptor Capacity s2->center s3 Molecular Size s3->center e1 Temperature e1->center e2 Pressure e2->center e3 pH (for aqueous systems) e3->center

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

While direct solubility data for this compound is not found in the literature, a systematic analysis of its structure allows for robust predictions of its behavior in various organic solvents. The molecule's polarity, driven by the boronic acid and amide functionalities, suggests high solubility in polar aprotic solvents and poor solubility in non-polar hydrocarbons. For drug development professionals, these predictions must be confirmed by rigorous experimental data. The provided shake-flask protocol represents the industry-standard methodology for generating reliable, thermodynamic solubility data essential for informed decision-making in chemical synthesis, process development, and formulation.

References

A Comprehensive Guide to the Safe Handling of Arylboronic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, beneath their synthetic elegance lies a complex safety profile that demands a thorough understanding and meticulous handling. This guide, intended for researchers, scientists, and drug development professionals, moves beyond generic safety data sheets to provide an in-depth understanding of the hazards associated with arylboronic acids and to establish a framework for their safe handling, storage, and disposal. We will delve into the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the "Why"

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For arylboronic acids, this requires an appreciation of their intrinsic chemical properties and potential biological effects.

Toxicological Profile: Beyond Mild Irritation

While many Safety Data Sheets (SDSs) for arylboronic acids highlight skin and eye irritation, a deeper look into their toxicological profile is warranted.

  • Acute Toxicity: Phenylboronic acid, a common arylboronic acid, has a reported oral LD50 of 740 mg/kg in rats, classifying it as harmful if swallowed.[1][2][3][4]

  • Mutagenicity: A significant concern with arylboronic acids is their potential mutagenicity. Some arylboronic acids have tested positive in bacterial mutagenicity assays (Ames test).[5][6] The proposed mechanism for this mutagenicity involves the oxygen-mediated oxidation of the boronic acid to generate organic radicals, which can then interact with DNA.[7][8] However, it is crucial to note that for a variety of tested arylboronic scaffolds that were mutagenic in vitro, they were not found to be mutagenic in subsequent in vivo assays.[9] This distinction is critical for drug development professionals assessing potential genotoxic impurities.

Physicochemical Hazards and Instability

The reactivity of arylboronic acids, so valuable in synthesis, also contributes to their instability and potential hazards.

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process is highly dependent on pH, with accelerated rates observed in both acidic and basic conditions.[11][12] For some electron-deficient arylboronic acids, half-lives at high pH can range from milliseconds to months.[12][13] This instability can not only affect the stoichiometry of a reaction but also lead to the generation of unintended byproducts.

  • Oxidation: Arylboronic acids can be susceptible to oxidative degradation.

  • Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. While often reversible, this can complicate accurate weighing and stoichiometry calculations.

GHS Classification: A Snapshot of Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazards.[14][15][16] Below is a table summarizing the typical GHS classifications for a representative arylboronic acid, such as phenylboronic acid.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3WarningH335: May cause respiratory irritation.

Note: The specific classification may vary depending on the supplier and the specific arylboronic acid.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, a hierarchy of controls should be implemented to minimize exposure.

Ventilation: Containing the Hazard

All work with arylboronic acids, especially when handling powders or volatile solutions, should be conducted in a well-ventilated area.

  • Chemical Fume Hood: A certified chemical fume hood is the preferred engineering control for handling arylboronic acids. This is crucial to prevent the inhalation of fine powders and to contain any potential vapors.

  • General Laboratory Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.

Designated Work Areas and Hygiene Practices
  • Designated Area: Whenever possible, designate a specific area within the laboratory for working with arylboronic acids to prevent cross-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling arylboronic acids, even if gloves were worn.

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in areas where arylboronic acids are handled and stored.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required when handling large quantities of solid compounds or when engineering controls are insufficient.Minimizes the risk of respiratory tract irritation from airborne dust.

Safe Handling and Storage Protocols: A Proactive Approach

Meticulous handling and storage practices are critical to maintaining the integrity of arylboronic acids and ensuring a safe working environment.

Handling Procedures
  • Avoid Dust Generation: When transferring solid arylboronic acids, use a spatula and handle them gently to minimize the creation of airborne dust.

  • Inert Atmosphere: For particularly sensitive arylboronic acids, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.

  • Temperature Control: Be mindful of the thermal stability of the specific arylboronic acid and any reaction mixture. Exothermic reactions, such as some Suzuki-Miyaura couplings, may require cooling to prevent runaway reactions.[17][18]

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Solid in Fume Hood gather_materials->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve clean_area Clean Work Area dissolve->clean_area decon_glassware Decontaminate Glassware clean_area->decon_glassware dispose_waste Dispose of Waste Properly decon_glassware->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of arylboronic acids.

Storage Requirements
  • Containers: Store arylboronic acids in their original, tightly sealed containers.

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight.[1] Many arylboronic acids are hygroscopic and air-sensitive, so storage under an inert atmosphere and refrigeration may be recommended.[1]

  • Segregation: Store arylboronic acids away from incompatible materials.

Incompatible Materials

Arylboronic acids should be stored separately from:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: Can catalyze protodeboronation and other decomposition pathways.[1][2]

  • Water/Moisture: Many arylboronic acids are hygroscopic and can degrade upon exposure to moisture.[1][2]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management Protocol

For small spills of solid arylboronic acid:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[19][20]

  • Neutralize (if appropriate): For acidic materials, cautiously neutralize with a mild base like sodium bicarbonate.[19][21]

  • Collect: Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[22]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response start Spill Occurs alert Alert Personnel & Secure Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent ppe->contain neutralize Neutralize if Safe contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Step-by-step procedure for arylboronic acid spill response.

Waste Disposal: Responsible Stewardship

Arylboronic acid waste must be treated as hazardous waste.

Waste Segregation and Collection
  • Dedicated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid arylboronic acid waste.[22][23]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[22]

Decontamination of Empty Containers

Empty containers must be decontaminated before disposal.

  • Triple Rinse: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[24]

  • Basic Wash: A subsequent rinse with a dilute basic solution can help to solubilize residual boronic acid as the boronate salt. This rinsate should also be collected as hazardous waste.[22]

  • Final Rinse: A final rinse with water should also be collected as hazardous waste.

  • Disposal: After air-drying, deface the label and dispose of the container according to your institution's guidelines.

Conclusion: Fostering a Culture of Safety

Arylboronic acids are powerful tools in the arsenal of the modern chemist. By understanding their inherent hazards and implementing the robust safety protocols outlined in this guide, researchers can harness their synthetic potential while minimizing risk. A commitment to a strong safety culture, grounded in scientific understanding and meticulous practice, is paramount for the well-being of laboratory personnel and the integrity of scientific research.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Insights into a Modern Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1][2][3] This document provides a detailed guide to the application of a structurally significant building block, (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid , in this pivotal transformation. The presence of an ortho-fluoro substituent and a C-4 amide functionality introduces specific electronic and steric considerations that must be addressed for optimal reaction performance. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a strategic framework for employing this versatile reagent.

The fluorine atom at the 3-position can influence the electronic properties of the boronic acid and the stability of the resulting organopalladium intermediates. The piperidine-1-carbonyl group, an amide, is a common motif in pharmacologically active compounds and its presence requires careful selection of reaction conditions to avoid potential side reactions. This guide will dissect the mechanistic underpinnings of the Suzuki-Miyaura coupling to rationalize the recommended protocol and empower the user to troubleshoot and adapt the methodology as needed.

The Catalytic Cycle: A Mechanistic Rationale for Protocol Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful application and optimization. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) center, displacing the halide.[6][7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.[1][4]

The choice of catalyst, base, and solvent directly impacts the efficiency of each of these steps.

Visualizing the Pathway: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XLn Ar-Pd(II)-X (Ln) Oxidative_Addition->ArPd(II)XLn Ar-X Transmetalation Transmetalation ArPd(II)XLn->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPd(II)Ar' Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination ArPd(II)Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each component has been selected to address the specific characteristics of this compound.

Reagents and Materials
ReagentGradeSupplier Recommendation
This compound≥95%Various
Aryl Halide (e.g., Aryl Bromide)≥98%Commercial Grade
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst GradeCommercial Grade
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Anhydrous, ≥99%Commercial Grade
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)Anhydrous or ACSCommercial Grade
Inert Gas (Argon or Nitrogen)High PurityN/A
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

    • Add the aryl halide (1.0 equivalent).

    • Add the base (2.0-3.0 equivalents). The choice of base is critical; for substrates with base-sensitive functional groups, a milder base like K₂CO₃ is recommended. For more challenging couplings, a stronger base such as Cs₂CO₃ or K₃PO₄ may be necessary.[6][8]

    • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat this cycle three times).

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (1-5 mol%). For general applications, Pd(PPh₃)₄ is a reliable choice. For more demanding substrates, catalysts with more sophisticated ligands like Pd(dppf)Cl₂ may offer improved performance.

    • Add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The use of polar aprotic solvents like DMF can also be beneficial in some cases, although they may require higher purification efforts.[9][10][11]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents 1. Add Boronic Acid, Aryl Halide, and Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst heat 4. Heat and Stir catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify product 8. Pure Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Critical Considerations and Field-Proven Insights

  • Choice of Palladium Catalyst and Ligand: The electronic nature of the aryl halide and the boronic acid can influence the optimal catalyst system. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step. Conversely, for electron-deficient systems, less sterically demanding ligands may be sufficient.

  • The Multifaceted Role of the Base: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step.[6][7][8] The choice of base can also influence the reaction rate and the potential for side reactions. Weaker bases may require higher temperatures or longer reaction times, while stronger bases can sometimes lead to decomposition of sensitive substrates.

  • Solvent Effects: The solvent system plays a crucial role in solubilizing the reagents and influencing the reaction kinetics. Biphasic systems like dioxane/water or toluene/water are common and effective. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][9][10] In some cases, polar aprotic solvents can alter the selectivity of the coupling reaction.[11]

  • Potential Side Reaction: Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. This can be minimized by using anhydrous solvents (when appropriate for the chosen base), carefully controlling the reaction temperature, and using the boronic acid in a slight excess.

Conclusion: Enabling Innovation in Molecular Design

The Suzuki-Miyaura coupling of this compound offers a reliable and efficient method for the synthesis of complex biaryl structures. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can effectively utilize this valuable building block in the design and synthesis of novel compounds for a wide range of applications, particularly in the field of medicinal chemistry. The protocol and insights provided herein serve as a robust starting point for achieving successful and reproducible outcomes.

References

Application Notes & Protocols: (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of small molecule therapeutics hinges on the strategic use of versatile and functionalized building blocks. (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a sophisticated reagent that embodies several key principles of modern drug design. Its structure is a deliberate convergence of three pharmacologically significant motifs: a fluorinated phenyl ring, a robust piperidine amide linker, and a synthetically versatile boronic acid functional group. This unique combination makes it a valuable asset in the synthesis of complex molecules targeting a range of therapeutic areas, most notably in the development of antithrombotic agents.

The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] Fluorine's high electronegativity can also modulate the acidity of nearby protons and influence binding interactions with target proteins.[3] The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.[4][5] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an ideal linker or substituent to optimize drug-target binding. The piperidine-1-carbonyl moiety, in particular, offers a metabolically stable amide linkage.[6] Finally, the boronic acid group is a cornerstone of modern organic synthesis, primarily enabling carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction is prized for its mild conditions and broad functional group tolerance, making it a workhorse in the construction of complex biaryl structures common in pharmaceuticals.[10][11]

This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of Factor XIa (FXIa) inhibitors for the development of novel anticoagulants.[10] Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions will be provided to guide researchers in its effective implementation.

Core Application: A Key Building Block for Factor XIa Inhibitors

A significant application of fluorinated piperidine-carbonyl-phenyl)boronic acid derivatives is in the synthesis of inhibitors for coagulation Factor XIa (FXIa).[10] FXIa is a serine protease that plays a critical role in the amplification of the coagulation cascade.[12] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding complications compared to traditional anticoagulants.[13]

Patent literature from Bristol-Myers Squibb (WO2007070818) details the synthesis of a series of potent FXIa inhibitors. While the patent explicitly details the synthesis and use of the isomeric (4-fluoro-3-(piperidine-1-carbonyl)phenyl)boronic acid, the underlying synthetic logic and application are directly translatable to the 3-fluoro isomer. In these syntheses, the boronic acid is a key intermediate that is coupled with a heterocyclic core, such as a substituted 2-oxo-1,2-dihydropyridine-3-carboxamide, via a Suzuki-Miyaura reaction to furnish the final inhibitor scaffold.

The rationale for incorporating the (3-fluoro-4-(piperidine-1-carbonyl)phenyl) moiety is multifaceted:

  • P2' Pocket Occupancy: In the context of FXIa inhibition, this fragment is designed to occupy the S2' subsite of the enzyme's active site.

  • Enhanced Potency and Selectivity: The specific substitution pattern, including the fluorine atom and the piperidine amide, is optimized to maximize binding affinity and selectivity for FXIa over other related serine proteases.

  • Favorable Physicochemical Properties: The fluorine atom can improve metabolic stability and membrane permeability, contributing to a more favorable pharmacokinetic profile.[1]

The general synthetic approach is depicted in the workflow below:

G cluster_0 Synthesis of Boronic Acid Intermediate cluster_1 Synthesis of Heterocyclic Core cluster_2 Final Assembly via Suzuki-Miyaura Coupling A Starting Material (e.g., 1-bromo-3-fluoro-4-iodobenzene) B Amidation with Piperidine A->B 1. n-BuLi, Piperidine-1-carbonyl chloride 2. Workup C Borylation (e.g., with bis(pinacolato)diboron) B->C Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc) D This compound C->D Hydrolysis G Suzuki-Miyaura Cross-Coupling D->G E Starting Heterocycle (e.g., substituted chloropyridine) F Functionalized Heterocyclic Core (e.g., 2-oxo-1,2-dihydropyridine-3-carboxamide derivative) E->F Multi-step synthesis F->G H Final FXIa Inhibitor G->H Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)

Figure 1: General synthetic workflow for the preparation of FXIa inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the boronic acid intermediate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis adapted from analogous procedures.[12]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
1-Bromo-2-fluoro-4-iodobenzene202865-61-0300.90Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)109-72-864.06Sigma-Aldrich
Piperidine-1-carbonyl chloride13939-69-0147.60Alfa Aesar
Tetrahydrofuran (THF), anhydrous109-99-972.11Sigma-Aldrich
Bis(pinacolato)diboron73183-34-3253.94Oakwood Chemical
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Strem Chemicals
Potassium acetate (KOAc)127-08-298.14Sigma-Aldrich
1,4-Dioxane, anhydrous123-91-188.11Sigma-Aldrich
Hydrochloric acid (HCl), 1N aqueous solution7647-01-036.46Fisher Scientific
Diethyl ether60-29-774.12VWR
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04Sigma-Aldrich

Step-by-Step Procedure:

  • Amidation: a. To a solution of 1-bromo-2-fluoro-4-iodobenzene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equiv) dropwise. b. Stir the mixture at -78 °C for 1 hour. c. Add a solution of piperidine-1-carbonyl chloride (1.2 equiv) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield (3-bromo-4-fluorophenyl)(piperidin-1-yl)methanone.

  • Borylation: a. To a flask charged with (3-bromo-4-fluorophenyl)(piperidin-1-yl)methanone (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv), add anhydrous 1,4-dioxane. b. Degas the mixture by bubbling argon through it for 20 minutes. c. Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to 90 °C for 12 hours under an inert atmosphere. d. Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. e. Concentrate the filtrate under reduced pressure.

  • Hydrolysis to Boronic Acid: a. Dissolve the crude pinacol ester in a mixture of acetone and 1N HCl. b. Stir the mixture at room temperature for 4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous layer with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling with a Heterocyclic Halide

This protocol describes a general procedure for the coupling of this compound with a generic heterocyclic halide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compoundN/A253.08Synthesized in Protocol 1
Heterocyclic Halide (e.g., substituted 2-chloropyridine)VariesVariesCommercially available or synthesized
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56Strem Chemicals
Sodium carbonate (Na₂CO₃), 2M aqueous solution497-19-8105.99Sigma-Aldrich
Toluene108-88-392.14Sigma-Aldrich
Ethanol64-17-546.07Sigma-Aldrich
Ethyl acetate141-78-688.11VWR
Saturated aqueous sodium bicarbonate solution144-55-884.01Fisher Scientific
BrineN/AN/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: a. In a round-bottom flask, combine this compound (1.2 equiv), the heterocyclic halide (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). b. Add a mixture of toluene and ethanol (e.g., 3:1 v/v). c. Add 2M aqueous sodium carbonate solution (3.0 equiv).

  • Reaction Execution: a. Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. b. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer and wash sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Boronic Acid, Heterocyclic Halide, and Pd(PPh3)4 B Add Solvents (Toluene/Ethanol) A->B C Add Aqueous Base (Na2CO3) B->C D Heat to Reflux under Inert Atmosphere E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Dilute (EtOAc/Water) G Aqueous Workup (Wash with Water and Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its constituent fragments each contribute to desirable pharmacological and pharmacokinetic properties, making it a powerful tool for the synthesis of complex drug candidates. As demonstrated by its analogous application in the synthesis of Factor XIa inhibitors, this reagent is particularly well-suited for use in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this versatile compound in their drug discovery and development programs.

References

Application and Protocol Guide for Palladium Catalyst Selection in Suzuki-Miyaura Coupling with (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Multifunctional Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on the strategic selection of palladium catalysts for the coupling of a particularly relevant, yet challenging, building block in medicinal chemistry: (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid . The presence of both an ortho-fluoro substituent and a meta-piperidine-1-carbonyl group introduces a unique combination of steric and electronic effects that necessitate a thoughtful approach to catalyst and reaction condition selection.

The electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the catalytic cycle, while the amide functionality introduces a potential site for catalyst inhibition.[2] Furthermore, the steric bulk of the piperidine-1-carbonyl group can hinder the approach of the catalyst to the boronic acid moiety. This guide provides a comprehensive framework for overcoming these challenges, from understanding the underlying mechanistic principles to implementing robust experimental protocols for catalyst screening and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the catalytically active palladium(0) species.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#EA4335"]; pd2_halide [label="R¹-Pd(II)L_n-X", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation\n(Base-mediated)", shape=plaintext, fontcolor="#34A853"]; pd2_biaryl [label="R¹-Pd(II)L_n-R²", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#4285F4"]; product [label="R¹-R²", shape=ellipse, fillcolor="#FFFFFF", style=filled];

pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_halide; pd2_halide -> transmetalation [label="Ar'B(OH)₂"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [style=dashed]; } Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Catalyst Selection Strategy for this compound

The unique substitution pattern of our target boronic acid requires careful consideration of both the palladium precatalyst and the ancillary ligand.

Palladium Precatalysts

A variety of palladium(II) precatalysts are commercially available, which are reduced in situ to the active Pd(0) species. For challenging substrates, modern precatalysts that form monoligated, highly active Pd(0) species are often superior.

PrecatalystStructureKey Features & Considerations
Pd(OAc)₂ / Pd₂(dba)₃ Simple Pd(II) and Pd(0) sourcesOften require higher catalyst loadings and temperatures. Prone to formation of palladium black.
Pd(PPh₃)₄ Air-stable Pd(0) complexA classic catalyst, but can be less active for challenging substrates.
Buchwald Precatalysts (e.g., G3, G4) Air- and moisture-stableHighly active, allowing for low catalyst loadings and milder reaction conditions. Particularly effective for sterically hindered and electron-deficient substrates.[3]
PEPPSI™-type Catalysts N-Heterocyclic Carbene (NHC) basedOffer high stability and activity, especially for coupling aryl chlorides.
Ligand Selection: The Key to Success

The choice of phosphine ligand is arguably the most critical parameter for a successful Suzuki-Miyaura coupling. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination. For our substrate, ligands that are both electron-rich and sterically bulky are generally preferred.

  • Electron-rich ligands enhance the rate of oxidative addition, which is particularly important when using less reactive coupling partners like aryl chlorides.

  • Sterically bulky ligands promote the formation of monoligated Pd(0) species, which are highly reactive, and facilitate the final reductive elimination step.

Ligand ClassExample LigandsRationale for Use with this compound
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese are the go-to ligands for challenging Suzuki couplings. Their steric bulk and electron-donating properties are well-suited to overcome the electronic deactivation and steric hindrance of the target boronic acid.[4]
Dialkylphosphinobiphenyl Ligands DavePhos, JohnPhosSimilar to the Buchwald ligands, these offer a good balance of steric bulk and electron-richness.
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high thermal stability and are excellent for coupling unreactive aryl chlorides.

Catalyst_Selection_Workflow start Define Coupling Partners (Aryl Halide + Boronic Acid) assess_reactivity Assess Substrate Reactivity - Steric Hindrance - Electronic Effects start->assess_reactivity initial_screen Initial Catalyst/Ligand Screen (High-Throughput or Parallel Synthesis) assess_reactivity->initial_screen data_analysis Analyze Results (LC-MS, HPLC, NMR) initial_screen->data_analysis optimization Optimize Lead Conditions - Base - Solvent - Temperature - Concentration data_analysis->optimization scale_up Scale-up and Validation optimization->scale_up

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium precatalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Catalysts and Conditions

For challenging substrates, a high-throughput screening (HTS) approach can rapidly identify optimal reaction conditions, saving time and resources.[5][6] This can be performed using a 96-well plate format.

Materials and Equipment:

  • 96-well reaction block with sealing mats

  • Automated liquid handler or multichannel pipette

  • Stock solutions of:

    • This compound in a suitable solvent (e.g., DMF)

    • Aryl halide in a suitable solvent (e.g., DMF)

    • A library of palladium precatalysts and ligands in a suitable solvent (e.g., dioxane)

    • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in water or as a solution in a suitable solvent

  • A variety of anhydrous, degassed solvents (e.g., dioxane, THF, toluene, DMF)

  • Quenching solution (e.g., methanol with an internal standard)

  • LC-MS for analysis

Procedure:

  • Plate Preparation: Using an automated liquid handler or multichannel pipette, dispense the stock solutions of the palladium precatalysts and ligands into the wells of the 96-well plate. Evaporate the solvent to leave the solid catalyst/ligand in each well.

  • Reagent Addition: Add the stock solutions of the aryl halide, this compound, and the selected base and solvent to each well according to a predefined experimental design.

  • Reaction: Seal the reaction block and heat to the desired temperature with stirring for a set period (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling, unseal the plate and add the quenching solution to each well. Analyze the reaction outcomes using high-throughput LC-MS to determine the yield of the desired product in each well.

  • Data Analysis: Generate a heatmap of the results to visualize the most effective combinations of catalyst, ligand, base, and solvent.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, wrong base or solventScreen different catalyst/ligand combinations. Increase temperature. Screen different bases and solvents.
Protodeborylation of boronic acid Presence of water, prolonged reaction time, high temperatureUse anhydrous conditions. Monitor reaction closely and stop when complete. Consider using a boronic ester.
Formation of homocoupled byproducts Catalyst decomposition, presence of oxygenEnsure a thoroughly inert atmosphere. Use a more stable precatalyst.
Incomplete reaction Catalyst deactivationIncrease catalyst loading. Switch to a more robust catalyst system (e.g., NHC-based).

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly achievable with a systematic and informed approach to catalyst selection. For this electronically and sterically demanding substrate, the use of modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald family, in combination with robust palladium precatalysts is highly recommended. For complex optimization challenges, high-throughput screening provides a powerful tool to rapidly identify the ideal reaction conditions. By understanding the mechanistic nuances and employing the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize valuable biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides and Triflates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon and carbon-heteroatom bonds through these methods has revolutionized the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the reaction conditions for coupling aryl halides and triflates, focusing on the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. Our approach moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, empowering you to optimize reactions, troubleshoot challenges, and innovate in your own work.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a fundamental catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount to rational catalyst and condition selection. The three key elementary steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (Ar-X). This step oxidizes the palladium to a Pd(II) species.[3][5][6] The reactivity of the electrophile generally follows the trend: I > Br > OTf >> Cl.[7] Electron-withdrawing groups on the aryl halide can accelerate this step.

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (R-M) is transferred to the palladium center, displacing the halide or triflate.[5][6] In the case of Suzuki coupling, this step requires activation of the organoboron species by a base.[8] For Heck reactions, this step is replaced by migratory insertion of an olefin.

  • Reductive Elimination: The two coupled organic fragments (Ar-R) are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5] Bulky ligands often promote this final, product-forming step.[9]

Catalytic Cycle Figure 1. Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)(R)L_n->Product Ar-R

Caption: Figure 1. Generalized Palladium Cross-Coupling Cycle

The Critical Parameters: A Guide to Rational Reaction Design

Optimizing a cross-coupling reaction involves the careful selection of several interdependent components.[9] An intelligent approach to screening these variables is crucial for success.[10]

The Palladium Source & Precatalyst

While Pd(0) is the active catalyst, air-sensitive Pd(0) sources like Pd(PPh₃)₄ are often less practical. Air-stable Pd(II) precatalysts, such as Pd(OAc)₂, PdCl₂, or more advanced, well-defined precatalysts (e.g., Buchwald or PEPPSI-type), are commonly used.[10][11] These are reduced in situ to the active Pd(0) species. Modern precatalysts offer improved stability, activity, and reproducibility.[10]

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component for tuning the catalyst's performance. It stabilizes the palladium center, influences its reactivity, and controls the substrate scope.

  • Phosphine Ligands: Seminal work demonstrated that sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and ferrocenylphosphines (e.g., dppf) dramatically enhance catalytic activity, enabling the use of less reactive aryl chlorides and facilitating reactions at lower temperatures.[3] Electron-rich ligands promote oxidative addition, while bulky ligands accelerate reductive elimination.[9][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[3] Ligands like IPr and IMes are effective for coupling challenging substrates, including sterically hindered ones and aryl chlorides.[1][3]

Ligand Selection Workflow Figure 2. Ligand Selection Logic Start Substrate Challenge ArylChloride Aryl Chloride or Electron-Rich Halide? Start->ArylChloride StericHindrance Sterically Hindered Substrates? ArylChloride->StericHindrance No Buchwald Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) ArylChloride->Buchwald Yes HighTemp High Temperature Stability Needed? StericHindrance->HighTemp No StericHindrance->Buchwald Yes NHC Use NHC Ligand (e.g., IPr, PEPPSI) HighTemp->NHC Yes Standard Start with Standard Ligand (e.g., PPh3, dppf) HighTemp->Standard No

Caption: Figure 2. Ligand Selection Logic

The Base: More Than a Proton Scavenger

The base plays multiple roles. In Suzuki couplings, it is essential for activating the boronic acid to facilitate transmetalation.[8] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.[13] The choice of base must be compatible with functional groups on the substrates.[10]

  • Strong Bases (NaOtBu, KOtBu): Primarily used in Buchwald-Hartwig aminations.

  • Carbonates (K₂CO₃, Cs₂CO₃): Common in Suzuki and Sonogashira reactions. Often used with water as a co-solvent.

  • Phosphates (K₃PO₄): A versatile base for Suzuki couplings, especially with sensitive functional groups.[14]

  • Fluorides (KF, CsF): Can be effective in Suzuki couplings, particularly with boronic esters.[8]

  • Organic Bases (e.g., DBU, Et₃N): Used in Heck and Sonogashira reactions.[13][15]

The Solvent: Influencing Solubility and Reactivity

The solvent must dissolve the reactants and catalyst system. Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[9] The addition of water is often crucial in Suzuki reactions to dissolve the inorganic base and assist in the transmetalation step.[9][16]

Application Protocols

General Laboratory Setup Note: All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[10] Glassware should be oven- or flame-dried. Solvents should be anhydrous and degassed prior to use.[17]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of its organoboron reagents.[8][18][19]

Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand if required (e.g., SPhos, 0.04 mmol, 4 mol% if using a simple Pd source like Pd(OAc)₂).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[17]

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentAryl Iodide/Bromide/TriflateAryl Chloride
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, G3/G4 Buchwald Precatalysts
Ligand PPh₃, dppf, SPhosSPhos, XPhos, RuPhos, NHC-Pd (PEPPSI)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHK₃PO₄, Cs₂CO₃, KOtBu
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFDioxane/H₂O, Toluene, 2-MeTHF
Temp. RT to 100 °C80 to 120 °C
Table 1. Typical Conditions for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for constructing C-N bonds, enabling the synthesis of anilines and their derivatives from aryl halides/triflates and amines.[1][20][21]

Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 0.01 mmol, 1 mol%) and the base (e.g., NaOtBu, 1.3 mmol, 1.3 equiv).

  • Add the aryl chloride (1.0 mmol, 1.0 equiv) if solid.

  • Seal the tube, then evacuate and backfill with Argon three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 3 mL).

  • Add the amine (1.2 mmol, 1.2 equiv) and the aryl chloride (if liquid) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

ComponentAryl Iodide/Bromide/TriflateAryl Chloride
Pd Source Pd(OAc)₂, Pd₂(dba)₃, G2/G3/G4 PrecatalystsG2/G3/G4 Precatalysts, NHC-Pd (PEPPSI)
Ligand BINAP, Xantphos, RuPhos, BrettPhosXPhos, RuPhos, BrettPhos, NHC Ligands
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄NaOtBu, KOtBu, LiHMDS
Solvent Toluene, Dioxane, THFToluene, Dioxane
Temp. RT to 110 °C80 to 130 °C
Table 2. Typical Conditions for Buchwald-Hartwig Amination
Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction couples aryl halides or triflates with alkenes, providing a powerful route to substituted olefins.[22][23]

Protocol: General Procedure for the Heck Reaction

  • In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.5 mmol, 1.5 equiv), palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).

  • Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) and the degassed solvent (e.g., DMF or Acetonitrile, 5 mL).

  • Seal the vessel and heat to 80-120 °C for 6-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, filter off the amine salt, and remove the solvent under vacuum.

  • Partition the residue between water and an organic solvent (e.g., ether or ethyl acetate).

  • Wash, dry, and concentrate the organic layer. Purify the product by chromatography or distillation.

ComponentAryl Iodide/BromideAryl Chloride/Triflate
Pd Source Pd(OAc)₂, PdCl₂Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tol)₃P(tBu)₃, Buchwald Ligands, NHC Ligands
Base Et₃N, DIPEA, K₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, NMP, AcetonitrileDioxane, Toluene, DMF
Temp. 80 to 140 °C100 to 150 °C
Table 3. Typical Conditions for the Heck Reaction
Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide/triflate, typically using a dual palladium and copper catalyst system.[15][24]

Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%), and copper(I) cocatalyst (e.g., CuI, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., Et₃N or DIPEA, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or dilute acid (to remove the amine), then with brine.

  • Dry, concentrate, and purify the product by column chromatography.

ComponentAryl Iodide/BromideAryl Chloride/Triflate
Pd Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Cu Source CuICuI
Ligand PPh₃ (often part of Pd complex)XPhos, P(tBu)₃, NHC Ligands
Base Et₃N, DIPEA, PiperidineK₂CO₃, Cs₂CO₃
Solvent THF, DMF, Toluene, AcetonitrileDioxane, Toluene
Temp. RT to 70 °C60 to 120 °C
Table 4. Typical Conditions for Sonogashira Coupling

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Poor substrate reactivity (e.g., Aryl Chloride); Impure reagents.Use a more active ligand (e.g., Buchwald-type or NHC).[3] Increase temperature. Use a precatalyst to ensure active Pd(0) generation.[10] Check purity of starting materials.[10]
Homocoupling of Nucleophile Presence of oxygen; Pd(II) source without proper reduction.Ensure reaction is thoroughly degassed and under an inert atmosphere.[9][10] Use a Pd(0) source or a reliable precatalyst system.
Dehalogenation of Electrophile Side reaction after oxidative addition, often promoted by certain bases or solvents.Screen different bases (e.g., K₃PO₄ instead of an alkoxide).[9] Change solvent. Use a more active catalyst to promote faster cross-coupling.
Protodeborylation (Suzuki) Instability of the boronic acid, especially heteroaryl boronic acids.Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt for increased stability.[9][25] Use milder base (e.g., K₃PO₄) and minimize reaction time.
Poor Reproducibility Inconsistent inert atmosphere; Variable reagent quality; Inefficient stirring on scale-up.Use rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line).[10][17] Use high-purity, anhydrous reagents and solvents.[17] For larger scales, switch to mechanical stirring.[10]
Table 5. Common Issues and Troubleshooting Strategies

Conclusion

The palladium-catalyzed cross-coupling of aryl halides and triflates provides an exceptionally versatile platform for molecular synthesis. Success in this field is built upon a solid understanding of the catalytic cycle and a rational approach to selecting the key reaction parameters: the palladium source, ligand, base, and solvent. By moving beyond rote memorization of protocols and instead focusing on the chemical principles that govern these transformations, researchers can effectively troubleshoot, optimize, and expand the horizons of what is synthetically possible.

References

Application and Synthetic Protocol of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid as a critical building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a breakthrough class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] This document details the strategic importance of the fluorinated phenylpiperidine-carbonyl moiety, provides validated, step-by-step protocols for its incorporation via Suzuki-Miyaura cross-coupling, and discusses the analytical validation of the resulting intermediates. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel oncology therapeutics.

Table of Contents
  • Introduction: The Role of PARP Inhibition and Key Structural Motifs

  • Significance of the (3-Fluoro-4-(piperidine-1-carbonyl)phenyl) Moiety

  • Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

  • Detailed Experimental Protocol 4.1. Materials and Reagents 4.2. Step-by-Step Synthesis Procedure 4.3. Purification and Characterization

  • Self-Validation and Troubleshooting

  • References

Introduction: The Role of PARP Inhibition and Key Structural Motifs

Poly(ADP-ribose) polymerase (PARP) enzymes are central to cellular processes, most notably the repair of DNA single-strand breaks (SSBs).[2] In cancer therapy, inhibiting PARP creates a state of "synthetic lethality" in tumor cells that have pre-existing defects in the homologous recombination (HR) repair pathway for DNA double-strand breaks (DSBs), such as those caused by BRCA1 or BRCA2 gene mutations.[1] When SSBs are not repaired by PARP, they accumulate and lead to DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, resulting in cell death.[1]

Several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[3] A common structural feature among many potent PARP inhibitors is a pharmacophore that mimics the nicotinamide portion of the natural NAD+ substrate, which binds to the enzyme's active site.[1][4] The compound This compound is a crucial synthetic intermediate that introduces a key structural moiety responsible for potent and selective inhibition.

Significance of the (3-Fluoro-4-(piperidine-1-carbonyl)phenyl) Moiety

The design of a successful PARP inhibitor hinges on optimizing interactions within the enzyme's nicotinamide-binding pocket. The (3-Fluoro-4-(piperidine-1-carbonyl)phenyl) group contributes to this in several critical ways:

  • Hydrogen Bonding and π-Stacking: The aromatic ring and the amide carbonyl group are essential for forming hydrogen bonds and engaging in pi-stacking interactions with amino acid residues in the PARP active site, mimicking the native NAD+ substrate.[1]

  • Fluorine Substitution: The fluorine atom at the 3-position is not merely an isosteric replacement. It serves to modulate the electronic properties of the phenyl ring, enhancing binding affinity and potentially improving metabolic stability and pharmacokinetic properties of the final drug molecule.

  • Piperidine-1-carbonyl Group: This bulky, non-planar group occupies a specific hydrophobic pocket, contributing to the inhibitor's overall potency and selectivity. It provides a rigid conformational constraint that is often favorable for high-affinity binding.

The boronic acid functional group makes this entire moiety readily available for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organoboron compound (like our boronic acid) and an organohalide (or triflate).[6][7] In the context of PARP inhibitor synthesis, this reaction is typically used to couple the this compound with a heterocyclic core structure, such as a phthalazinone (for Olaparib) or an indole (for Rucaparib).[8][9]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the heterocyclic core.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)-X Complex OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Coupled_PdII R¹-Pd(II)-R² Complex Transmetal->Coupled_PdII RedElim Reductive Elimination Coupled_PdII->RedElim Product Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of a key intermediate for an Olaparib-type molecule. The reaction couples the title boronic acid with a suitable brominated phthalazinone core.

4.1. Materials and Reagents
ReagentCAS NumberGradeSupplier Example
This compound874219-91-9>98%Sigma-Aldrich, Combi-Blocks
4-(Bromomethyl)-2H-phthalazin-1-one171543-75-6>97%Various
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3>99%Strem, Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)497-19-8Anhydrous, >99.5%Fisher Scientific
1,4-Dioxane123-91-1Anhydrous, >99.8%Acros Organics
Deionized Water7732-18-5HPLC Grade-
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWR
Hexanes110-54-3ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Reagent Grade-

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. 1,4-Dioxane is a potential carcinogen.

4.2. Step-by-Step Synthesis Procedure

protocol_workflow start Start: Assemble Glassware charge Charge Reactor: - Phthalazinone (1.0 eq) - Boronic Acid (1.2 eq) - Na₂CO₃ (2.5 eq) - Dioxane start->charge degas Degas Mixture: Inert atmosphere (N₂/Ar) via sparging or freeze-pump-thaw charge->degas catalyst Add Catalyst: Pd(PPh₃)₄ (0.05 eq) degas->catalyst heat Heat Reaction: Reflux at 95-100 °C Monitor by TLC/LC-MS catalyst->heat cool Cool to RT & Quench: Add deionized water heat->cool extract Workup: Extract with Ethyl Acetate (3x) cool->extract dry Dry & Filter: Combine organic layers, dry over MgSO₄, filter extract->dry concentrate Concentrate: Remove solvent under reduced pressure dry->concentrate purify Purify: Silica gel column chromatography (e.g., Hexanes/EtOAc gradient) concentrate->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the brominated phthalazinone core (1.0 eq), this compound (1.2 eq), and anhydrous sodium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 80 mL dioxane, 20 mL water). The mixture should be thoroughly degassed by bubbling nitrogen through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask under a positive pressure of nitrogen. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

4.3. Purification and Characterization

The crude product is typically a solid or viscous oil. Purification is achieved via flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) is commonly effective.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to afford the final product, typically as a white to off-white solid. Expected yields for this step are generally in the range of 75-90%.[8]

Analytical Validation:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity of the coupled product.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To determine the precise purity (>98% is typically desired for subsequent steps).

Self-Validation and Troubleshooting

A successful protocol must be self-validating. Here are key checkpoints and potential issues:

Observation / IssuePotential CauseCorrective Action
Incomplete Reaction Ineffective degassing (oxygen present)Ensure rigorous degassing. Use freeze-pump-thaw cycles for sensitive reactions.
(Starting material remains)Deactivated catalystUse a fresh, high-quality catalyst. Add catalyst under a strong inert atmosphere.
Insufficient base or poor base qualityUse freshly opened, anhydrous base. Ensure adequate stoichiometry (2.5-3.0 eq).
Formation of Side Products Homocoupling of the boronic acidUse a slight excess (1.1-1.2 eq) of the boronic acid, not a large excess. Ensure efficient stirring.
(e.g., biphenyl from boronic acid)Debromination of starting materialLower reaction temperature slightly if possible; ensure high-purity starting materials.
Low Yield after Purification Product loss during aqueous workupIf the product has some water solubility, perform more extractions or saturate the aqueous layer with NaCl (brine).
Product streaking or loss on silica columnPre-treat silica with triethylamine (1% in eluent) if the product is basic. Ensure proper loading onto the column.
Conclusion

This compound is an indispensable reagent in the modern synthesis of PARP inhibitors. Its structural features are finely tuned for optimal interaction with the PARP enzyme active site. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding method for its incorporation into complex heterocyclic scaffolds. The protocol detailed herein offers a robust, scalable, and validated pathway for medicinal and process chemists to access key intermediates for drugs like Olaparib, facilitating further research and development in this critical area of oncology.

References

functionalization of heterocyclic compounds with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Functionalization of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heterocycle Functionalization

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in modern drug design.[1] The strategic introduction of substituted phenyl groups onto these scaffolds via C-C bond formation is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[3]

Among the myriad of synthetic methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy for this transformation.[4][5][6] Its widespread adoption is due to its operational simplicity, broad substrate scope, tolerance of diverse functional groups, and the high stability and low toxicity of the requisite boronic acid reagents.[4][7] This document provides a detailed guide to the theory, practice, and optimization of this pivotal reaction.

Pillar 1: The Catalytic Cycle - Mechanism of Action

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the heterocyclic halide. This is often the rate-determining step of the cycle.[6][9] The reactivity of the halide follows the trend I > Br > OTf >> Cl, with chlorides being the most challenging substrates, often requiring specialized, electron-rich ligands to facilitate this step.[8][10]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[7][11] This borate then displaces the halide on the palladium center.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic moieties are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Reactants cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ R¹-X) Transmetalation_Complex R¹-Pd(II)L₂-R² (Diorganopalladium Complex) OA_Complex->Transmetalation_Complex Transmetalation (+ R²-B(OH)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination (- R¹-R²) Product Functionalized Heterocycle (R¹-R²) Transmetalation_Complex->Product center base_entry boronic_acid_entry HetX Heterocyclic Halide (R¹-X) HetX->OA_Complex ArBOH2 Arylboronic Acid (R²-B(OH)₂) ArBOH2->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Protocol Design & Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The causality behind these choices is explained below.

Core Components & Their Functions
ComponentRole & RationaleCommon Examples
Palladium Source Provides the catalytic metal center. Pre-catalysts (Pd(II)) are often used for their air stability and are reduced in situ to the active Pd(0) species.[8]Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes the Pd catalyst, enhances its solubility, and modulates its reactivity. Electron-rich, bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) are often required for challenging substrates (e.g., aryl chlorides or sterically hindered partners) as they promote the oxidative addition and reductive elimination steps.[8][12][13]PPh₃, PCy₃, XPhos, SPhos, IMes
Base Activates the boronic acid to form a borate, which is essential for transmetalation.[11] The choice of base can also influence side reactions like protodeboronation. Milder bases are often preferred for sensitive substrates.[10]K₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are common. Often, a mixture with water is used to help dissolve the inorganic base.[8]Dioxane, Toluene, THF, DMF
Boronic Acid/Ester The source of the aryl group to be coupled. Boronic esters (e.g., pinacol esters) offer greater stability and can reduce side reactions like protodeboronation, especially for electron-deficient or heteroaromatic systems.[8][10]Phenylboronic acid, 4-Methoxyphenylboronic acid pinacol ester

General Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Methoxyphenylboronic Acid

This protocol describes a representative procedure on a 1.0 mmol scale.

Materials & Reagents
  • 2-Bromopyridine (158 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (28.6 mg, 0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (425 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Equipment
  • Oven-dried 25 mL Schlenk flask with a Teflon screw cap and stir bar

  • Schlenk line with Argon or Nitrogen supply

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Add the 2-bromopyridine, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the oven-dried Schlenk flask.

    • Seal the flask with the screw cap, and connect it to the Schlenk line.

    • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[10]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add 4 mL of anhydrous 1,4-dioxane via syringe.

    • Add 1 mL of degassed water via syringe. The solution may appear as a suspension.

  • Reaction Execution:

    • Place the flask in the preheated oil bath or heating mantle set to 80-100 °C.[10]

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture via syringe and spot it on a TLC plate.

    • Elute the plate with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).

    • Visualize the spots under UV light. The reaction is complete when the starting 2-bromopyridine spot has been consumed.

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product, 2-(4-methoxyphenyl)pyridine.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Heterocyclic Halide - Boronic Acid - Catalyst & Ligand - Base B Add to Oven-Dried Schlenk Flask A->B C Purge/Backfill with Inert Gas (3x) B->C D Add Degassed Solvents (e.g., Dioxane/H₂O) C->D E Heat with Vigorous Stirring (e.g., 80-100 °C) D->E F Monitor by TLC E->F G Cool to RT & Quench F->G Upon Completion H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Pillar 3: Troubleshooting & Self-Validation

Even robust protocols can encounter issues. A self-validating system includes anticipating and addressing potential failures.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) or ligand oxidized due to poor inert technique.[10] Poor Reagent Quality: Decomposed boronic acid or impure halide.Ensure rigorous inert atmosphere setup.[10][14] Use fresh, high-purity reagents. Consider using a more stable boronic ester (e.g., MIDA or pinacol).[8][10]
Protodeboronation (Boronic acid replaced by -H)Excess Water/Proton Source: Especially problematic for electron-deficient or heteroaryl boronic acids.[8][10] Base too Strong/Harsh Conditions: High temperature or aggressive base can promote this side reaction.[15]Use anhydrous conditions if possible.[15] Switch to a milder base (e.g., KF or K₃PO₄).[10] Use a more stable boronic ester.[8]
Homocoupling (Boronic acid couples with itself)Presence of Oxygen: O₂ can re-oxidize Pd(0) to Pd(II), which promotes homocoupling.[8]Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintained under positive inert gas pressure.[8][15]
Dehalogenation (Halide replaced by -H)Presence of Hydride Source: Can occur after oxidative addition if a hydride reductively eliminates with the aryl group.Ensure solvents are pure and free from potential hydride donors.
Reaction Stalls Catalyst Inhibition: Some nitrogen-containing heterocycles (especially unprotected N-H azoles) can coordinate to the palladium center and inhibit catalysis.[4][16]Use specialized ligands (e.g., Buchwald-type biarylphosphines) or pre-catalysts designed to resist inhibition.[4][17] An N-protection strategy may be required for certain substrates.[4]

Applications in Drug Discovery: The Synthesis of Loratadine

The Suzuki-Miyaura coupling is not just an academic curiosity; it is a workhorse in industrial drug synthesis. A key step in many modern syntheses of Loratadine , a widely used second-generation antihistamine, involves the coupling of a heterocyclic core with an aryl partner, showcasing the reaction's power in constructing complex molecular architectures.[18][19][20][21][22]

Conclusion

The via the Suzuki-Miyaura cross-coupling is an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are paramount for achieving high yields and purity. By mastering this reaction, researchers can rapidly access diverse chemical matter, accelerating the discovery and development of new therapeutic agents.[23][24]

References

Application Notes and Protocols: Scale-Up Synthesis Involving (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a key synthetic building block, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in active pharmaceutical ingredients (APIs). While laboratory-scale synthesis provides proof-of-concept, transitioning to kilogram-scale production introduces significant challenges related to process safety, reaction kinetics, impurity control, and final product quality. This guide provides a comprehensive framework for navigating the complexities of scaling up reactions involving this specific boronic acid. It emphasizes a Quality by Design (QbD) approach, integrating process understanding with robust control strategies to ensure a safe, reproducible, and efficient manufacturing process. Key considerations addressed include thermal hazard assessment, the impact of mixing and heat transfer, real-time process monitoring using Process Analytical Technology (PAT), and strategies for purification and impurity mitigation.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is the foundation of a safe and robust process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 874289-10-8[1]
Molecular Formula C₁₂H₁₅BFNO₃[1][2]
Molecular Weight 251.06 g/mol [2]
Appearance Solid[2]
Chemical Stability Stable under normal handling and storage conditions.[1]

Safety and Handling: Based on available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1] Work should be conducted in a well-ventilated area.[1] In case of fire, thermal decomposition may generate hazardous gases, including carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[1]

Boronic acids as a class can be sensitive to air and moisture, and may undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of a base.[3] While often stable as solids, their stability in solution during the reaction is a critical process parameter.

The Suzuki-Miyaura Coupling: A Scale-Up Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry. Its transition from the bench to the plant, however, requires careful engineering and control. The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)2 (Boronic Acid) + Base R-B(OH)2->Ar-Pd(II)-R(L2)

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Critical Scale-Up Considerations

Directly increasing the quantities of a laboratory procedure will likely fail.[4] A successful scale-up requires a systematic evaluation of several key physical and chemical parameters.

Process Safety & Thermal Hazard Assessment

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, are consistently exothermic.[5][6] What is easily managed in a flask with a large surface-area-to-volume ratio can become a serious safety hazard in a large reactor where heat removal is less efficient.[7]

  • The Problem: An unmanaged exotherm can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[5] The Maximum Temperature of the Synthesis Reaction (MTSR) could exceed the solvent's boiling point or the onset temperature of decomposition for a reactant or solvent.[5]

  • The Solution: Reaction Calorimetry: Before any large-scale run, it is imperative to perform a thermal hazard assessment using a tool like a reaction calorimeter (RC1). This provides critical data:

    • Heat of Reaction (ΔH): Quantifies the total energy released.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no cooling is applied. This helps determine if the reactor's cooling system can handle the heat load.

  • Control Strategy: The common laboratory practice of adding all reagents at once ("all-in" or batch mode) is high-risk at scale.[6] A semi-batch approach, where one reactant is added slowly to the reactor containing the others, is the preferred method. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the reactor's cooling capacity.

Mixing and Heat/Mass Transfer

In the lab, mixing is often taken for granted. At scale, it is a critical process parameter that governs both reaction performance and safety.[8][9]

  • The Problem: Inadequate mixing in a large vessel can lead to localized "hot spots" and concentration gradients.[8] This can result in poor reaction kinetics, increased formation of impurities (e.g., homocoupling byproducts), and inconsistent product quality.[10]

  • The Solution: Engineering Assessment:

    • Stirrer Design: The type of agitator (e.g., pitched-blade turbine, retreat curve impeller) and its speed (RPM) must be chosen to ensure sufficient turbulence and bulk fluid motion for the specific reaction mass.

    • Baffles: Reactors are typically baffled to prevent vortex formation and improve top-to-bottom mixing.

    • Scale-Down Models: Laboratory experiments should be designed to mimic the mixing conditions of the target production vessel to generate relevant data.[9] Understanding mass transfer limitations is crucial for predicting large-scale performance.[10]

Reaction Monitoring with Process Analytical Technology (PAT)

Relying on a single endpoint sample (e.g., TLC or HPLC after a fixed time) is inefficient and provides little process understanding. PAT offers a framework for real-time, in-process monitoring to ensure reactions are controlled and reproducible.[11][12]

  • The Goal: To design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[12]

  • PAT Tools for Suzuki Coupling:

    • At-line HPLC/UPLC: An automated system can periodically draw a sample from the reactor, quench, filter, and inject it into an HPLC. This provides near real-time data on the consumption of starting materials and formation of the product. This was shown to be effective in mitigating scale-up risks in other processes.[13]

    • In-line Spectroscopy (FTIR/Raman): Probes inserted directly into the reactor can monitor specific vibrational bands corresponding to key species, offering continuous, non-invasive monitoring.

  • Benefits: PAT enables a deep understanding of reaction kinetics, helps identify the true reaction endpoint (avoiding unnecessarily long cycles or incomplete conversions), and provides immediate alerts to process deviations.[14][15] This data is foundational for a Quality by Design (QbD) approach.[11]

PAT_Workflow cluster_reactor Production Reactor cluster_pat PAT Loop A Charge Reagents (Ar-X, Boronic Acid, Catalyst, Solvent) B Heat to Temperature A->B C Controlled Addition of Base (Semi-Batch) B->C D Reaction Monitoring Loop C->D PAT_Sample At-line Sampling (e.g., Automated HPLC) D->PAT_Sample In-Process Control (IPC) E Reaction Complete PAT_Analyze Analyze Data (Kinetics, Purity) PAT_Sample->PAT_Analyze PAT_DEcision PAT_DEcision PAT_Analyze->PAT_DEcision PAT_Decision Decision Point: Continue or Stop? PAT_Decision->D Continue Reaction PAT_Decision->E Endpoint Reached

Caption: PAT-enabled workflow for a scaled-up Suzuki-Miyaura reaction.

Downstream Processing: Purification and Impurity Control

Achieving the required purity for an API is a multi-step process, with each step presenting its own scale-up challenges.

Work-Up and Palladium Removal

Residual palladium is a major concern in pharmaceutical manufacturing and is strictly regulated.[16]

  • The Challenge: Palladium catalysts can exist in various forms (soluble, colloidal, solid) in the post-reaction mixture, making removal difficult.

  • Mitigation Strategies: A multi-pronged approach is often necessary:

    • Filtration: A simple filtration through Celite® can remove heterogeneous palladium species.[17]

    • Adsorption: Treatment with activated carbon is a common and effective method, though it can sometimes lead to product loss on the carbon surface.[17][18]

    • Scavenging: The most targeted approach involves using solid-supported metal scavengers (e.g., functionalized silica gels or polymers containing thiol or thiourea groups) that selectively bind palladium.[16][18] The scavenger is then easily removed by filtration.

Impurity Profiling

Systematically identifying and controlling impurities is a mandatory part of drug development to ensure safety and efficacy.[19][20] Tracking the impurity profile is crucial at all stages.[21]

  • Potential Impurities:

    • Process-Related: Unreacted this compound, unreacted aryl halide, and byproducts such as homocoupled dimers.[][23]

    • Degradation Products: Impurities formed during the reaction or storage.[24]

    • Inorganic Impurities: Residual palladium.[]

    • Residual Solvents: Solvents from the reaction and crystallization steps.[24]

  • Analytical Control: A robust, validated HPLC method is the primary tool for impurity profiling.[21][24] Techniques like LC-MS are used to identify the structures of unknown impurities.[21]

Impurity_Sources cluster_sources Sources of Impurities Final_API Final API SM Starting Materials (Boronic Acid, Aryl Halide) SM->Final_API Unreacted SMs Impurities in SMs Reagents Reagents & Catalyst (Base, Solvent, Pd Catalyst) Reagents->Final_API Residual Solvents Residual Palladium Process Reaction Process Process->Final_API Homocoupling Byproducts (e.g., Biaryl Dimers) Degradation Products Storage Storage & Handling Storage->Final_API Further Degradation

Caption: Potential sources of impurities in the final API.
Purification via Crystallization

Crystallization is the most critical unit operation for the purification of APIs.[][26] It allows for the removal of impurities and the isolation of the product in a stable, consistent solid form.[27]

  • The Goal: To develop a reproducible crystallization process that delivers the API with the desired purity, crystal form (polymorph), and particle size distribution.

  • Key Parameters:

    • Solvent System: The choice of solvent (or anti-solvent) is paramount. The ideal system dissolves the product at a higher temperature and impurities readily, allowing the pure product to crystallize upon cooling or addition of an anti-solvent.[26]

    • Cooling Profile: The rate of cooling directly impacts nucleation and crystal growth.[] Rapid cooling can lead to small, impure crystals, while slow, controlled cooling promotes the growth of larger, purer crystals.

    • Seeding: Introducing a small amount of pure product crystals (seeds) to the supersaturated solution can control the onset of crystallization and ensure the desired polymorphic form is obtained.[27]

    • Agitation: Proper mixing is required to maintain a uniform temperature and keep the growing crystals suspended.

Table 2: Key Parameters for Crystallization Process Development

ParameterRationaleTypical Control Strategy
Solvent/Anti-Solvent Governs solubility, yield, and impurity rejection.Screen various solvents for optimal solubility profile.
Concentration Determines the point of supersaturation and yield.Optimize based on solubility curves and desired yield.
Temperature Profile Controls the rate of supersaturation, nucleation, and growth.Programmed, controlled cooling via reactor jacket.
Seeding Induces crystallization and controls the final crystal form.Add a specific percentage of seed crystals at a defined temperature.
Agitation Rate Ensures thermal homogeneity and particle suspension.Set RPM to maintain suspension without causing crystal breakage.

Example Protocol: Kilogram-Scale Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol and must be adapted and fully optimized for specific substrates and equipment. A thorough safety review and risk assessment must be conducted prior to execution.

Materials & Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature control unit.

  • This compound (e.g., 2.5 kg)

  • Aryl Bromide coupling partner (e.g., 1.1 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G3, 0.1 mol%)

  • Potassium Carbonate (K₂CO₃), milled (e.g., 2.2 equivalents)[23]

  • 2-Butanol / Water (e.g., 7:3 v/v)[23]

  • Nitrogen supply

  • At-line HPLC system

  • Palladium scavenger (e.g., SiliaMetS® Thiol)

  • Crystallization solvent (e.g., Isopropanol/Heptane)

Procedure:

  • Reactor Inerting: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging:

    • Charge the aryl bromide, this compound, and the palladium precatalyst to the reactor under a nitrogen blanket.

    • Charge the 2-Butanol/Water solvent mixture.

    • Begin agitation to ensure a homogenous slurry.

  • Reaction:

    • Heat the reaction mixture to the target temperature (e.g., 85-90 °C).[23]

    • In a separate vessel, prepare a solution of K₂CO₃ in water.

    • Once the reactor contents are at temperature, begin the controlled, semi-batch addition of the K₂CO₃ solution over 2-3 hours, monitoring the internal temperature to ensure the exotherm is controlled.

    • PAT Monitoring: Once the base addition is complete, begin monitoring the reaction progress every 30 minutes using the at-line HPLC system.

    • In-Process Control (IPC): Continue the reaction until the aryl bromide is <1.0% area by HPLC.

  • Work-Up & Palladium Removal:

    • Cool the reaction mixture to room temperature.

    • Add the palladium scavenger to the reactor and stir for 4-6 hours.

    • Filter the mixture through a pad of Celite to remove the scavenger and other solids. Wash the cake with the reaction solvent.

    • Perform an aqueous wash and phase separation to remove inorganic salts.

  • Crystallization:

    • Perform a solvent swap to the desired crystallization solvent (e.g., Isopropanol).

    • Heat the solution to dissolve all solids (e.g., 70 °C).

    • Perform a clarifying filtration while hot.

    • Cool the solution to the seeding temperature (e.g., 60 °C) and add seed crystals (e.g., 1% w/w).

    • Age at the seeding temperature for 1-2 hours to allow crystal growth.

    • Initiate a slow, controlled cooling profile to room temperature over 6-8 hours.

    • Filter the resulting solid product, wash with cold anti-solvent (e.g., Heptane), and dry under vacuum.

Conclusion

The successful scale-up of reactions involving this compound is a complex undertaking that extends far beyond simply multiplying reagent quantities. It demands a rigorous, science-led approach grounded in a deep understanding of chemical engineering principles. By prioritizing process safety through thermal hazard analysis, controlling reaction parameters with the aid of PAT, and designing robust purification strategies, researchers and drug development professionals can effectively navigate the path from laboratory discovery to large-scale manufacturing. This ensures the consistent production of high-quality API while maintaining a safe and efficient process.

References

role of piperidine moiety in biological activity of synthesized compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Significance of the Piperidine Ring

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency in biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential example of such a scaffold.[3][4] Its prevalence is not a matter of coincidence but a testament to a unique combination of physicochemical properties, metabolic stability, and synthetic tractability that make it an invaluable building block in the design of therapeutic agents.[5][6] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, ranging from central nervous system (CNS) agents to anticancer and antimicrobial drugs.[7][8]

This technical guide provides an in-depth exploration of the multifaceted role of the piperidine moiety in the biological activity of synthesized compounds. We will dissect the fundamental properties that make this scaffold so effective, examine its function across diverse therapeutic areas with examples of FDA-approved drugs, and provide detailed, validated protocols for assessing the biological activity of novel piperidine-containing compounds.

Physicochemical & Pharmacokinetic Contributions of the Piperidine Scaffold

The decision to incorporate a piperidine ring into a drug candidate is often a strategic choice to modulate its pharmacological profile. The ring's inherent properties can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.[6]

  • Basicity and Target Engagement: The nitrogen atom within the piperidine ring typically has a pKa in the range of 11.2, making it a strong base at physiological pH.[1] This basicity is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of biological targets like G-protein coupled receptors (GPCRs) and enzymes.

  • Lipophilicity and Permeability: With a logP of approximately 0.84, piperidine is moderately lipophilic.[1] This property provides a balance, allowing drug candidates to possess sufficient lipid solubility to cross cellular membranes while maintaining adequate aqueous solubility. The lipophilicity can be fine-tuned through substitution on the ring, a key strategy in drug optimization.[6]

  • Conformational Rigidity and Vectorial Display: The piperidine ring primarily adopts a stable chair conformation. This relative rigidity serves to decrease the entropic penalty upon binding to a target by pre-organizing the attached substituents in defined spatial vectors. This controlled orientation of pharmacophoric groups is critical for achieving high binding affinity and selectivity.[1][6]

  • Metabolic Stability: The piperidine scaffold is generally considered metabolically robust.[1][6] While it can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen, its overall stability contributes to improved pharmacokinetic profiles and a lower likelihood of rapid clearance from the body.[6]

The Piperidine Moiety in Action: A Tour of Therapeutic Areas

The versatility of the piperidine scaffold is best illustrated by its presence in a wide array of approved drugs targeting diverse biological systems.

Central Nervous System (CNS) Agents

Many drugs targeting the CNS incorporate piperidine rings.[6][9] The scaffold's ability to house a basic nitrogen for receptor interaction and to orient substituents correctly for crossing the blood-brain barrier is paramount.

  • Methylphenidate (Ritalin): Used for the treatment of ADHD, the piperidine ring is central to its interaction with dopamine and norepinephrine transporters.

  • Haloperidol & Risperidone: These antipsychotic medications utilize the piperidine moiety to interact with dopamine D2 and serotonin 5-HT2A receptors, respectively.[10]

  • Donepezil: An acetylcholinesterase inhibitor for Alzheimer's disease, its benzyl-piperidine group provides optimal binding to the catalytic site of the enzyme.[7]

Anticancer Agents

Piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways.[3][11]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/GI₅₀ (µM)
DTPEP MCF-7 (Breast Cancer)N-substituted piperidine0.8 ± 0.04
Compound 17a PC3 (Prostate Cancer)4-substituted piperidine0.81
Furan-pyrazole piperidines Akt1 (Kinase)Furan-pyrazole moiety on piperidine0.02 - 5.3
(+)-8 Farnesyltransferase (FTase)Specific stereochemistry on piperidine0.0019 (1.9 nM)
Data compiled from multiple sources.[3][4][12]

The table above illustrates how the piperidine core can be decorated to achieve potent and selective anticancer activity. The specific substitutions and their stereochemistry are critical for target engagement and overall efficacy.[4][12]

Application Notes: Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized piperidine compounds, a series of standardized in vitro assays are essential. The following protocols provide step-by-step methodologies for key evaluations.

Diagram 1: General Experimental Workflow

G cluster_0 Initial Screening cluster_1 Target-Specific Assays cluster_2 Pharmacokinetic Profiling Compound Synthesized Piperidine Compound Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Test across cancer cell lines Binding Receptor Binding Assay Cytotoxicity->Binding If potent, identify target Enzyme Enzyme Inhibition Assay Cytotoxicity->Enzyme If potent, identify target Metabolism Metabolic Stability Assay (Microsomal) Binding->Metabolism Lead Compound Enzyme->Metabolism Lead Compound Permeability Cell Permeability Assay (e.g., PAMPA) Metabolism->Permeability

Caption: General workflow for the biological evaluation of piperidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which a piperidine derivative inhibits the growth of a cancer cell line by 50% (IC₅₀), providing a quantitative measure of its potency.[3]

Causality: This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after exposure to the test compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of a piperidine compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.

Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. By incubating the compound with liver microsomes and a necessary cofactor (NADPH), we can simulate this primary metabolic process and measure the rate at which the parent compound disappears.[1]

Methodology:

  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Initiation of Reaction: In separate tubes, add the test compound (final concentration typically 1 µM) to the pre-warmed master mix. Split the mixture into two aliquots: one for the reaction and one for a "time zero" control.

  • Start Reaction: To the reaction aliquot, add NADPH to initiate the metabolic process. To the time zero aliquot, add a quenching solution (e.g., cold acetonitrile).

  • Incubation: Incubate the reaction aliquot at 37°C. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding the sample to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge all quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Diagram 2: Piperidine's Role in Target Binding

G cluster_0 Biological Target (e.g., Receptor Pocket) cluster_1 Piperidine Ligand Asp Aspartic Acid (COO⁻) Pocket Hydrophobic Pocket Piperidine R₁ | C-N⁺-H /  | C---C-R₂ Piperidine->Asp Ionic Bond Piperidine->Pocket Hydrophobic/ Steric Interaction

Caption: Piperidine's basic nitrogen forms key ionic bonds with targets.

Structure-Activity Relationship (SAR) Insights

Understanding how modifications to the piperidine scaffold affect biological activity is the cornerstone of medicinal chemistry optimization.[4] The position, nature, and stereochemistry of substituents are all critical variables.

A study on farnesyltransferase (FTase) inhibitors provides an excellent example of SAR.[12]

  • Core Saturation: Reducing a piperidin-2-one core to the corresponding saturated piperidine ring resulted in a >10-fold increase in inhibitory potency (IC₅₀ from 420 nM to 3.7 nM for one series).[12] This highlights that the core scaffold's flexibility and electronic nature are paramount.

  • Stereochemistry: For several potent inhibitors in this class, only the (+)-enantiomers showed significant FTase inhibition. The (+)-enantiomer of compound 8 had an IC₅₀ of 1.9 nM, while the (-)-enantiomer was >310 nM, demonstrating a clear stereochemical preference in the enzyme's binding pocket.[12]

  • Substituent Effects: The study systematically showed that all four substituent positions on the piperidine core played an important role in FTase inhibition, indicating a tight and specific binding mode.[12]

These findings underscore the necessity of exploring substituent diversity and controlling stereochemistry when designing novel piperidine-based therapeutics.

Conclusion

The piperidine moiety is far more than a simple cyclic amine; it is a privileged and versatile scaffold that medicinal chemists have expertly employed to create a multitude of effective drugs. Its unique combination of physicochemical properties—basicity, moderate lipophilicity, and conformational stability—allows it to enhance ADME properties and engage in high-affinity interactions with a wide range of biological targets.[1][6] The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will ensure that the piperidine ring remains a cornerstone of drug discovery for years to come.

References

Application Notes and Protocols for Copper-Mediated ¹⁸F-Fluorination of Boronic Acids for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing PET Imaging with Copper-Mediated ¹⁸F-Fluorination

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into physiological and pathological processes in living subjects. The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is crucial for advancing disease diagnosis, drug development, and our understanding of biology. Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life (109.8 minutes), low positron energy (β+max = 634 keV), and high β+ branching ratio (97%).[1]

A significant challenge in the synthesis of ¹⁸F-labeled PET tracers has been the efficient incorporation of the ¹⁸F-fluoride into complex organic molecules, especially into electron-rich aromatic systems.[2] Traditional nucleophilic aromatic substitution (SNA r) reactions often require harsh conditions and are limited to activated, electron-deficient arenes. In recent years, copper-mediated radiofluorination has emerged as a robust and versatile method to overcome these limitations, enabling the synthesis of a wide range of ¹⁸F-labeled arenes under mild conditions.[1][3] This approach utilizes readily available boronic acids or their ester derivatives as precursors, which are often stable and commercially available.

This application note provides a comprehensive guide to the principles, protocols, and best practices for the copper-mediated ¹⁸F-fluorination of boronic acids. It is designed to equip researchers with the knowledge to successfully implement this powerful radiolabeling technique for the development of novel PET imaging agents.

The Mechanism of Copper-Mediated Fluorination

Understanding the underlying mechanism of the copper-mediated fluorination of boronic acids is key to optimizing reaction conditions and troubleshooting potential issues. While the precise details can vary depending on the specific reagents and conditions, the generally accepted mechanism involves a copper(I)/copper(III) catalytic cycle.[4][5]

The reaction is initiated by the oxidation of a Cu(I) species to a Cu(III)-fluoride complex. This is followed by a rate-limiting transmetalation step where the aryl group from the boronic acid (or ester) is transferred to the Cu(III) center. The resulting aryl-Cu(III)-fluoride intermediate then undergoes rapid reductive elimination to form the desired aryl-fluoride bond and regenerate the Cu(I) catalyst.

Copper-Mediated Fluorination Mechanism Mechanism of Copper-Mediated Fluorination of Boronic Acids Cu_I Cu(I) Cu_III_F Cu(III)-F Cu_I->Cu_III_F Oxidation [¹⁸F⁻] Aryl_Cu_III_F Ar-Cu(III)-F Cu_III_F->Aryl_Cu_III_F Transmetalation Aryl_Cu_III_F->Cu_I Ar_F Ar-¹⁸F (Product) Aryl_Cu_III_F->Ar_F Reductive Elimination Boronic_Acid Ar-B(OH)₂ (Precursor) Boronic_Acid->Aryl_Cu_III_F caption A simplified representation of the Cu(I)/Cu(III) catalytic cycle. Experimental_Workflow Experimental Workflow for ¹⁸F-Fluorination start [¹⁸F]Fluoride in [¹⁸O]H₂O trap Trap on QMA Cartridge start->trap elute Elute with K₂₂₂/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry react Add Precursor, Cu(OTf)₂, Pyridine Heat (110-140°C) dry->react purify Semi-preparative HPLC Purification react->purify formulate SPE Formulation purify->formulate end Final [¹⁸F]Radiotracer formulate->end caption A general overview of the ¹⁸F-radiolabeling and purification process.

References

Application Notes and Protocols: Aqueous Suzuki Coupling for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Nanoparticle Functionalization

In the landscape of materials science, drug delivery, and diagnostics, nanoparticles stand out for their unique physicochemical properties, which are intrinsically linked to their high surface-area-to-volume ratio. However, the true potential of these materials is unlocked through precise surface functionalization. The ability to covalently attach specific molecules—such as targeting ligands, therapeutic agents, or imaging probes—is paramount for creating sophisticated, functional nanosystems. Among the myriad of bioconjugation techniques, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool, prized for its high efficiency, functional group tolerance, and mild reaction conditions.[1]

Traditionally performed in organic solvents, the adaptation of the Suzuki coupling to aqueous media represents a significant leap forward. Aqueous conditions are not only more environmentally benign ("green chemistry") but are also compatible with the native environment of biological molecules, thereby preserving their structure and function during conjugation.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of using aqueous Suzuki coupling reactions to functionalize nanoparticles with boronic acids. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing these powerful reactions for your specific nanoparticle system.

The Aqueous Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, using a palladium catalyst.[2] The catalytic cycle, which occurs at the nanoparticle-water interface, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide present on the nanoparticle surface (or as the coupling partner) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is a crucial step where the base plays a critical role. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily reacts with the Pd(II) complex.[4][5][6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The use of water as a solvent introduces unique considerations. It necessitates the use of water-soluble catalysts and ligands, or heterogeneous catalysts that are active in aqueous environments.[3][7] Fortunately, a variety of such systems have been developed, making aqueous Suzuki coupling a versatile and accessible technique.[8][9]

Visualizing the Workflow: From Nanoparticle to Functionalized Conjugate

The following diagram illustrates the general workflow for the functionalization of a pre-functionalized nanoparticle with a boronic acid via an aqueous Suzuki coupling reaction.

SuzukiCouplingWorkflow cluster_prep Preparation cluster_reaction Aqueous Suzuki Coupling cluster_purification Purification & Characterization NP_Halo Halide-Functionalized Nanoparticle ReactionVessel Reaction in Aqueous Medium (e.g., Water, Water/Co-solvent) NP_Halo->ReactionVessel BoronicAcid Boronic Acid Derivative BoronicAcid->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Aqueous Base Base->ReactionVessel Purification Purification (Centrifugation, Dialysis, etc.) ReactionVessel->Purification Crude Product Characterization Characterization (TEM, DLS, XPS, etc.) Purification->Characterization Purified Functionalized Nanoparticle FinalProduct Functionalized Nanoparticle Characterization->FinalProduct Verified Conjugate

Caption: General workflow for nanoparticle functionalization via aqueous Suzuki coupling.

Key Components of the Aqueous Suzuki Coupling Reaction

The success of an aqueous Suzuki coupling reaction hinges on the judicious selection of its core components.

Nanoparticle Substrate

A variety of nanoparticles can be functionalized using this method, provided they can be decorated with a suitable halide (or pseudohalide, like triflate). Examples include:

  • Gold Nanoparticles (AuNPs): Often functionalized with halide-terminated thiols.

  • Magnetic Nanoparticles (e.g., Fe₃O₄): Can be coated with silica and then functionalized with halide-containing silanes.[10][11]

  • Polymeric Nanoparticles: Synthesized from monomers containing halide functionalities.[7][12]

Boronic Acid Coupling Partner

A vast library of commercially available boronic acids and their esters allows for the introduction of a wide array of functional groups. Boronic acids are generally stable in air and water, making them ideal reagents for aqueous chemistry.[1][2]

Palladium Catalyst and Ligands

The choice of catalyst is critical for achieving high yields in aqueous media. While traditional phosphine ligands can be sensitive to air and moisture, N-heterocyclic carbene (NHC) ligands and specialized water-soluble phosphine ligands have shown excellent performance.[3][8] In some cases, "ligand-free" conditions, where the nanoparticles themselves or other components of the reaction mixture stabilize the palladium catalyst, have been successful.[13] Palladium can be introduced as a precursor salt (e.g., Pd(OAc)₂) or as pre-formed nanoparticles.[14][15]

The Role of the Base

The base is essential for the activation of the boronic acid.[4][6] The choice and concentration of the base can significantly impact the reaction rate and yield.[5] Common bases for aqueous Suzuki couplings include:

  • Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH.[5]

  • Organic bases: Can be used in specific cases to avoid issues with sensitive substrates.[5]

The base facilitates the formation of a boronate anion (RB(OH)₃⁻), which is more nucleophilic and reactive towards the palladium center than the neutral boronic acid.[4][6]

Base TypeExamplesKey Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃Widely used, good for a broad range of substrates. Cs₂CO₃ is often more effective but also more expensive.
Inorganic Phosphates K₃PO₄A strong base that can be very effective, particularly for less reactive chlorides.
Inorganic Hydroxides NaOH, KOHStrong bases that can lead to side reactions in some cases. Their high basicity can sometimes be detrimental.[5]
Organic Amines Triethylamine (NEt₃)Less common, but can be advantageous for substrates sensitive to strong inorganic bases.[5]

Experimental Protocols

Here, we provide a general protocol for the functionalization of gold nanoparticles and a more specific example for magnetic nanoparticles. These should be considered as starting points and may require optimization for your specific system.

Protocol 1: Functionalization of Thiol-Modified Gold Nanoparticles

This protocol assumes the starting material is gold nanoparticles functionalized with a halide-terminated thiol (e.g., (11-bromoundecyl)thiol).

Materials:

  • Halide-functionalized gold nanoparticles (AuNP-X)

  • Aryl boronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Water-soluble ligand (e.g., TPPTS - 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt)

  • Potassium carbonate (K₂CO₃)

  • Degassed, deionized water

  • Ethanol

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AuNP-X in deionized water.

    • Prepare stock solutions of the aryl boronic acid, Pd(OAc)₂, water-soluble ligand, and K₂CO₃ in degassed, deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine the AuNP-X solution, aryl boronic acid, and K₂CO₃.

    • In a separate vial, pre-form the catalyst by mixing the Pd(OAc)₂ and the water-soluble ligand. Allow this mixture to stir for 15-20 minutes.

    • Add the pre-formed catalyst to the reaction vessel.

  • Reaction:

    • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

    • Heat the reaction to the desired temperature (typically 60-80 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by taking aliquots and analyzing via techniques like UV-Vis spectroscopy or DLS.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in deionized water and/or ethanol to remove excess reagents and byproducts.[16][17] Dialysis can also be an effective purification method.[17]

  • Characterization:

    • Characterize the purified, functionalized nanoparticles using appropriate techniques (see Characterization section below).

Protocol 2: Functionalization of Silica-Coated Magnetic Nanoparticles

This protocol outlines the functionalization of magnetic nanoparticles (Fe₃O₄) that have been pre-functionalized with a halide-containing silane.

Materials:

  • Halide-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-X)

  • Aryl boronic acid

  • Palladium catalyst supported on magnetic nanoparticles or a water-soluble palladium complex.[10][18]

  • Cesium carbonate (Cs₂CO₃)

  • A 1:1 mixture of ethanol and water (degassed)

Procedure:

  • Dispersion of Nanoparticles:

    • Disperse the Fe₃O₄@SiO₂-X nanoparticles in the ethanol/water mixture through sonication.

  • Reaction Setup:

    • To the nanoparticle dispersion, add the aryl boronic acid and Cs₂CO₃.

    • Add the palladium catalyst. If using a heterogeneous magnetic catalyst, it can be added directly. If using a homogeneous catalyst, follow the pre-formation step as in Protocol 1.

  • Reaction:

    • Degas the mixture with an inert gas.

    • Heat the reaction to 70-90 °C and stir vigorously for 12-24 hours.

  • Purification:

    • Cool the reaction to room temperature.

    • If a magnetic catalyst was used, the functionalized nanoparticles and the catalyst can be separated from the reaction mixture using a strong external magnet.[18]

    • Wash the magnetically separated particles multiple times with ethanol and water to remove residual reagents.

    • If a homogeneous catalyst was used, purification will require techniques like centrifugation or dialysis.

  • Characterization:

    • Analyze the final product to confirm successful functionalization.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the success of the Suzuki coupling reaction and to understand the properties of the newly functionalized nanoparticles.

TechniqueInformation Provided
Transmission Electron Microscopy (TEM) Size, morphology, and dispersity of the nanoparticles before and after the reaction.[19]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solution. Changes can indicate successful functionalization or aggregation.[17]
UV-Vis Spectroscopy For plasmonic nanoparticles like gold, a shift in the surface plasmon resonance peak can indicate changes in the surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surface, confirming the presence of new elements from the coupled molecule and the removal of the initial halide.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic vibrational bands from the newly introduced functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to analyze molecules cleaved from the nanoparticle surface or, in some cases, directly on the nanoparticles to confirm the new covalent bond.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; insufficient degassing; incorrect base or base concentration; low reaction temperature or time.Ensure the palladium catalyst is active. Thoroughly degas all solvents and the reaction mixture.[20] Screen different bases and optimize their concentration. Increase reaction temperature and/or time.
Nanoparticle Aggregation Changes in surface charge or hydrophobicity after functionalization; harsh reaction conditions.Use a stabilizing agent or co-solvent. Optimize the pH of the reaction medium. Consider milder reaction conditions.
Catalyst Decomposition (Formation of Palladium Black) Presence of oxygen; impurities in reagents or solvents.[20]Ensure rigorous degassing. Use high-purity reagents and solvents.
Homocoupling of Boronic Acid Can be a competing side reaction.Optimize the stoichiometry of the reactants. Ensure efficient stirring to promote the desired heterogeneous reaction.

Conclusion and Future Outlook

The aqueous Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the covalent functionalization of nanoparticles. Its compatibility with aqueous environments opens up a vast design space for creating sophisticated nanomaterials for biological and medical applications.[21][22] By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields and create well-defined nanoparticle conjugates. As new water-soluble ligands and more efficient catalytic systems continue to be developed, the utility and accessibility of this powerful reaction will undoubtedly grow, further advancing the fields of nanotechnology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical advice for overcoming the common challenges associated with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and concepts related to using electron-deficient boronic acids in Suzuki-Miyaura couplings.

Q1: Why are electron-deficient boronic acids considered challenging substrates in Suzuki reactions?

A: The difficulty with electron-deficient boronic acids stems from two primary factors that impact the key steps of the catalytic cycle:

  • Slow Transmetalation: The Suzuki-Miyaura reaction's rate-determining step is often transmetalation, where the organic group is transferred from the boron atom to the palladium center.[1] This step requires the boronate species to be sufficiently nucleophilic. Electron-withdrawing groups on the arylboronic acid decrease the electron density of the ipso-carbon (the carbon attached to boron), reducing its nucleophilicity and thus slowing down the transmetalation rate.[2][3]

  • Increased Susceptibility to Protodeboronation: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[4] Electron-deficient boronic acids are particularly prone to this decomposition pathway, especially under the basic conditions required for the coupling reaction.[5][6]

Q2: What is protodeboronation and how can I detect it?

A: Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of an arene byproduct corresponding to the boronic acid starting material.[4] For example, if you start with 4-cyanophenylboronic acid, the protodeboronation product would be benzonitrile. This side reaction competes with the desired cross-coupling, consuming the boronic acid and leading to low yields.[7]

Detection: You can typically detect protodeboronation by analyzing the crude reaction mixture using techniques like GC-MS or LC-MS and looking for a mass corresponding to the arene byproduct. Comparing the retention time with an authentic sample of the suspected byproduct can confirm its identity.

Q3: Should I use the free boronic acid or a more stable derivative like a pinacol ester?

A: While boronic acids are often more reactive, their instability, especially for electron-deficient systems, can be a significant drawback.[8] Boronic esters, such as pinacol esters (Bpin), MIDA esters, or trifluoroborate salts, offer enhanced stability and are less prone to protodeboronation and oligomerization.[7][9][10]

  • Boronic Acids: More reactive but susceptible to decomposition.[7]

  • Pinacol Esters (Bpin): Generally more stable, can be purified by chromatography, and are often a better choice for challenging substrates.[10][11] They release the active boronic acid species slowly under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[9]

  • MIDA Boronates & Trifluoroborates: Offer even greater stability, allowing for sequential couplings and tolerance to a wider range of reaction conditions.[5][12]

For electron-deficient substrates, starting with or converting the boronic acid to a pinacol ester is a highly recommended strategy to improve reaction outcomes.[6]

Section 2: Troubleshooting Guide for Low Yields

This section provides a structured, question-and-answer guide to diagnose and solve specific experimental failures.

Problem: Low or No Conversion of Starting Materials

Q: My reaction is sluggish, showing only starting materials or very low conversion to the desired product. What are the most likely causes and how do I fix them?

A: This issue typically points to problems within the catalytic cycle. A systematic approach is required to identify the bottleneck.

Troubleshooting Workflow:

  • Verify Reagent Quality and Reaction Setup:

    • Catalyst/Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are active and have not degraded or oxidized.[9] Use a fresh batch or a reliable source. Consider air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) which efficiently generate the active Pd(0) species.[2][13]

    • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[2][9] Ensure your reaction vessel and solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[11]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the trend: I > Br > OTf >> Cl.[14] Couplings with aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems with bulky, electron-rich ligands.[14][15]

  • Address Slow Transmetalation:

    • Increase Base Strength: The base is crucial for activating the boronic acid into a more nucleophilic boronate species.[16] For electron-deficient boronic acids, a weak base may not be sufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2][6] Ensure the base is finely powdered to maximize its surface area and reactivity.[13]

    • Optimize Ligand Choice: The ligand modulates the electronic properties and steric environment of the palladium center. For slow transmetalation, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands accelerate the catalytic cycle.

    • Increase Temperature: Higher reaction temperatures can overcome the activation energy barrier for the transmetalation step.[6] Consider switching to a higher-boiling solvent like toluene, dioxane, or DMF if necessary.[2]

Problem: Significant Protodeboronation Observed

Q: My main byproduct is the protodeboronated arene from my starting boronic acid. How can I suppress this side reaction?

A: Protodeboronation is a classic failure mode for electron-deficient and heteroaryl boronic acids.[11] The key is to adjust conditions to disfavor this pathway.

Mitigation Strategies:

  • Use a Milder Base: While a strong base can help transmetalation, it can also accelerate protodeboronation.[11] If protodeboronation is dominant, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9][11]

  • Employ Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[9] Using anhydrous solvents (e.g., anhydrous toluene or dioxane) with a suitable base can significantly reduce this side reaction.[11]

  • Use a More Stable Boron Reagent: As discussed in the FAQ, converting the boronic acid to a more stable pinacol ester (Bpin) or trifluoroborate salt is one of the most effective strategies to combat protodeboronation.[6][11]

  • Lower Reaction Temperature and Time: If possible, running the reaction at a lower temperature for a shorter duration can minimize the extent of boronic acid decomposition.[9]

Section 3: Key Parameter Optimization
Table 1: Recommended Conditions for Electron-Deficient Boronic Acids
Aryl Halide PartnerRecommended Ligand ClassRecommended BaseSolvent SystemTemperature Range
Electron-Neutral/Rich Aryl Bromide/IodideBuchwald Biarylphosphines (e.g., XPhos, SPhos)[2]K₃PO₄, Cs₂CO₃[2][6]Dioxane/H₂O, Toluene80-110 °C
Electron-Poor Aryl Bromide/IodideBuchwald Biarylphosphines (e.g., RuPhos)K₃PO₄, Cs₂CO₃Toluene, Dioxane90-110 °C
Aryl Chloride (Challenging)Bulky Biarylphosphines (e.g., tBuXPhos), NHCs[15]K₃PO₄, Cs₂CO₃, KOt-Bu[17]Toluene, Dioxane100-120 °C
Base-Sensitive SubstratesPPh₃, dppfKF, K₂CO₃[11][16]Toluene, THF/H₂O60-90 °C
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid Derivative

This protocol provides a robust starting point for coupling an electron-deficient boronic ester with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Boronic Pinacol Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., anhydrous, powdered K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic pinacol ester, and finely powdered K₃PO₄.[2]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon) for 10-15 minutes. This is a critical step.[9][11]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M relative to the limiting reagent.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2–24 hours).[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[2]

Section 5: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X(L)₂ (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)-Ar²(L)₂ OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂ + Base) CHALLENGING STEP for e⁻-deficient Ar² Transmetal->Pd0 Product Ar¹-Ar² (Coupled Product) Transmetal->Product Reductive Elimination BoronicAcid Ar²-B(OH)₂ (e⁻-deficient) Protodeboronation Ar²-H (Side Product) BoronicAcid->Protodeboronation Protodeboronation (Base, H₂O)

Caption: The catalytic cycle, highlighting the slow transmetalation step for electron-deficient boronates.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields Start Low Yield or No Reaction CheckReagents 1. Check Reagents & Setup - Catalyst/Ligand Active? - Degassed Solvents? - Inert Atmosphere? Start->CheckReagents AnalyzeByproducts 2. Analyze Byproducts (GC-MS / LC-MS) CheckReagents->AnalyzeByproducts Protodeboronation Protodeboronation Dominant AnalyzeByproducts->Protodeboronation Ar-H byproduct found NoByproducts Mainly Starting Material AnalyzeByproducts->NoByproducts No major byproducts Solution_Proto Action: - Use Milder Base (KF) - Use Anhydrous Solvent - Convert to Bpin Ester - Lower Temperature Protodeboronation->Solution_Proto Solution_SM Action: - Use Stronger Base (K₃PO₄) - Use Bulky, e⁻-rich Ligand (XPhos) - Increase Temperature - Use Precatalyst NoByproducts->Solution_SM

Caption: A step-by-step flowchart for diagnosing and solving low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimization of Base and Solvent for Coupling Reactions with Amide-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving amide-containing boronic acids. These substrates are invaluable building blocks in medicinal chemistry and materials science, yet their unique electronic and structural properties present distinct challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing field-proven insights and actionable protocols to optimize your coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of amide-containing boronic acids in palladium-catalyzed cross-coupling reactions.

Q1: Why are amide-containing boronic acids considered challenging coupling partners?

Amide-containing boronic acids are challenging due to several inherent properties of the amide functional group:

  • Catalyst Inhibition: The nitrogen and oxygen atoms of the amide are Lewis basic and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by occupying sites needed for the catalytic cycle, effectively acting as a ligand.[1]

  • Side Reactions with Bases: Primary and secondary amides possess an acidic N-H proton. Strong bases, which are often required to activate the boronic acid for transmetalation, can deprotonate the amide, leading to undesired side reactions or affecting the solubility and reactivity of the starting material.

  • Electronic Effects: The amide group can act as either an electron-donating or electron-withdrawing group depending on its connectivity and resonance effects, influencing the nucleophilicity of the boronic acid and the rate of the crucial transmetalation step.

  • Directed ortho-Metalation (DoM): The amide group is a well-known directed metalation group (DMG).[2][3] In the presence of strong organolithium bases (not typical for Suzuki coupling but relevant in synthetic strategy), it directs deprotonation to the ortho position. While not a direct interference in the Suzuki mechanism, this inherent reactivity highlights the group's ability to interact with metal centers.[3][4][5]

Q2: What is the primary role of the base in a Suzuki-Miyaura coupling?

The base is a critical component and plays multiple roles in the Suzuki-Miyaura catalytic cycle.[6][7] Its primary function is to activate the organoboron species for the transmetalation step.[7] Mechanistic studies suggest two main pathways for this activation:

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate is more readily transferred to the palladium center.[8][9]

  • The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) reacts with the palladium(II) halide complex (LₙPd(Ar)X) to form a palladium-hydroxo or -alkoxo complex (LₙPd(Ar)OH). This complex then reacts directly with the neutral boronic acid.[8][10]

Recent evidence suggests that for many common phosphine ligands in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the dominant pathway for transmetalation.[10] The base is therefore essential for generating this key intermediate.

Q3: How does the choice of solvent impact the reaction outcome?

The solvent is not merely an inert medium; it profoundly influences nearly every step of the catalytic cycle.[9][11][12]

  • Solubility: The solvent must effectively dissolve the organic substrates, the palladium catalyst complex, and, crucially, the base to ensure an efficient reaction.[11][13] Polar aprotic solvents like dioxane, THF, and DMF are common choices for this reason.[11]

  • Influence on Mechanism: The solvent's polarity and coordinating ability can alter the active catalytic species.[14][15] For instance, coordinating solvents like DMF or acetonitrile can ligate to the palladium center, influencing the selectivity of oxidative addition.[15]

  • Rate of Transmetalation: The presence of water or other protic co-solvents is often essential. Water can help dissolve inorganic bases and is believed to facilitate the formation of the active boronate or palladium-hydroxo species required for transmetalation.[11][14]

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is a common and detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[8][16] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product.[16] It is often promoted by the very conditions needed for the coupling:

  • Base-Catalyzed: The presence of a base, especially in aqueous media, can facilitate protodeboronation.[8]

  • Elevated Temperatures: Higher reaction temperatures accelerate this undesired pathway.[17]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: If possible, switch from strong bases like NaOH to milder options like K₃PO₄, K₂CO₃, or KF.[17][18]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate ester, or an organotrifluoroborate salt.[16][17] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, a strategy known as "slow release".[16][19]

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures. Monitor the reaction and stop it once the starting material is consumed.

Q5: Should I use the boronic acid directly, or a boronate ester derivative?

The choice between a boronic acid and its ester derivative involves a trade-off between reactivity and stability.[20]

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol, MIDA)
Reactivity Generally more reactive, often leading to faster reaction times.[20]Less reactive, may require more forcing conditions or specific activation (e.g., fluoride for trifluoroborates).
Stability Less stable; susceptible to decomposition pathways like protodeboronation and oxidation.[16][20]Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[20]
Handling Can be challenging to obtain in high purity and may require storage under an inert atmosphere.[20]Easier to handle and purify via standard chromatography.[20]
Side Reactions More prone to homocoupling and protodeboronation.[8][17]More resistant to decomposition pathways, making them ideal for challenging substrates.[16][17]

Recommendation: For amide-containing boronic acids, which can be sensitive, converting them to a more stable boronate ester (like a pinacol or MIDA ester) is often a prudent strategy to improve reproducibility and yield by minimizing decomposition.[16][19]

Section 2: Troubleshooting Guide: From Failed Reactions to Optimized Conditions

This guide provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of amide-containing boronic acids.

Problem 1: Low to No Conversion of Starting Materials

Observing unreacted starting materials is a common issue. The root cause often lies with the catalyst's activity or a sluggish transmetalation step.

The amide group, particularly its nitrogen lone pair, can act as a poison by coordinating strongly to the palladium center, preventing it from participating in the catalytic cycle.[1]

  • Solution 1: Select Bulky, Electron-Rich Ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[18] Their steric bulk can disfavor the binding of the amide group to the palladium center and accelerate the desired catalytic steps, particularly reductive elimination.[18]

  • Solution 2: Use a Modern Precatalyst. Instead of traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃, consider using modern Buchwald precatalysts (e.g., XPhos Pd G3). These are designed for efficient and rapid generation of the active Pd(0) species, which can be more robust against deactivation.[18]

The transfer of the organic group from boron to palladium is a critical, often rate-limiting, step. If this step is slow, the overall reaction will stall.

  • Solution 1: Re-evaluate Your Base. The base must be strong enough to generate the active boronate species but not so strong that it causes substrate decomposition or side reactions with the amide.

    • For sensitive substrates, start with a moderately strong base like K₃PO₄ or Cs₂CO₃ .[18] These are often effective and have good solubility in common solvent systems.

    • If your substrate has other base-sensitive groups (like an ester), a weaker base like K₂CO₃ or even KF might be necessary, though this may require higher temperatures or longer reaction times.[7][21]

  • Solution 2: Optimize the Solvent System.

    • Ensure a small amount of water is present. A common and effective solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O).[6][11][17] Water is crucial for dissolving the inorganic base and facilitating the formation of the key intermediates for transmetalation.[14]

    • For substrates with poor solubility, a higher-boiling polar aprotic solvent like DMF or DMAc may be required to allow for higher reaction temperatures.[11]

Problem 2: Significant Formation of Side Products

The appearance of undesired products points to specific competing reaction pathways that need to be suppressed.

This is often the most common side product, resulting from the loss of the boronic acid group.[17]

  • Solution 1: Use a Milder Base or Anhydrous Conditions. As protodeboronation is often base- and water-mediated, switching to a weaker base (KF) or using anhydrous conditions with an organic-soluble base can sometimes help. However, this may slow down the desired coupling.

  • Solution 2: Protect the Boronic Acid. This is the most robust solution. Convert the boronic acid to a pinacol (BPin) or MIDA ester.[16][17] These derivatives are significantly more stable and release the boronic acid slowly, keeping its instantaneous concentration low and minimizing the rate of protodeboronation relative to the rate of productive coupling.[19]

The formation of a symmetrical biaryl from the boronic acid starting material is typically caused by the presence of oxygen.[17]

  • Solution 1: Rigorous Degassing. Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[17]

  • Solution 2: Maintain an Inert Atmosphere. Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

  • Solution 3: Use a Pd(0) Source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[17]

Section 3: Protocols and Data
General Protocol for Suzuki-Miyaura Coupling with an Amide-Containing Boronic Acid

This protocol is a general starting point and must be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amide-containing boronic acid or boronate ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[18]

  • Degassing: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe under a positive pressure of inert gas.[17]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Base and Solvent Combinations for Different Scenarios
ScenarioRecommended BaseRecommended Solvent SystemRationale & Key Considerations
General / Starting Point K₃PO₄ or Cs₂CO₃Dioxane/H₂O (4:1) or Toluene/H₂OA robust starting point for many substrates. Provides a good balance of reactivity and compatibility.[18]
Base-Sensitive Functional Groups K₂CO₃ or KFTHF/H₂O or DMF (anhydrous)Milder bases to prevent hydrolysis of esters or other sensitive groups. KF often requires anhydrous conditions.[7][21]
Electron-Deficient Boronic Acid K₃PO₄ or Cs₂CO₃DMF or DMAcSlower transmetalation requires a stronger base and potentially higher temperatures, necessitating a high-boiling solvent.[18]
Sterically Hindered Substrates K₃PO₄ or CsFToluene or DioxaneRequires more forcing conditions. Bulky ligands (e.g., XPhos, SPhos) are critical for success.[18]
Severe Protodeboronation Issues K₃PO₄ or K₂CO₃Dioxane/H₂O (with BPin or MIDA ester)Using a protected boronic acid is the most effective strategy to mitigate protodeboronation.[16][17]
Section 4: Visual Guides

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Base & Solvent Influence Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product BoronicAcid R'-B(OH)₂ Base Base (e.g., K₃PO₄) in Solvent (e.g., H₂O) Boronate [R'-B(OH)₃]⁻ Activated Boronate Base->Boronate Activation Boronate->Transmetal Transfers R' Troubleshooting_Workflow Start Reaction Failed: Low or No Yield Check1 Check for Side Products (LCMS/NMR) Start->Check1 NoSideProducts Mainly Unreacted Starting Material Check1->NoSideProducts No Protodeboronation Protodeboronation Product Found (Ar-H) Check1->Protodeboronation Yes Homocoupling Homocoupling Product Found (Ar-Ar) Check1->Homocoupling Yes Sol_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) NoSideProducts->Sol_Ligand Possible Catalyst Inhibition Sol_Base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) NoSideProducts->Sol_Base Possible Slow Transmetalation Sol_Solvent Ensure H₂O Co-solvent (e.g., Dioxane/H₂O) NoSideProducts->Sol_Solvent Possible Slow Transmetalation Sol_Protect Protect Boronic Acid (BPin or MIDA ester) Protodeboronation->Sol_Protect Sol_MildBase Use Milder Base (e.g., K₂CO₃) Protodeboronation->Sol_MildBase Sol_Temp Lower Reaction Temperature Protodeboronation->Sol_Temp Sol_Degas Improve Degassing (Solvents & Reaction) Homocoupling->Sol_Degas Sol_Inert Ensure Inert Atmosphere Homocoupling->Sol_Inert

References

Technical Support Center: Purification Strategies for Products of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. This boronic acid is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2]

However, the journey from a completed reaction to a pure, characterizable product is often fraught with challenges. The presence of residual catalyst, reaction byproducts, and unconsumed starting materials can complicate purification. This guide provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you navigate these common hurdles.

Section 1: Understanding the Challenge - Common Impurities

Effective purification begins with understanding what you need to remove. In a typical Suzuki-Miyaura coupling, the crude product is rarely clean.[3] The primary impurities arise from side reactions inherent to the catalytic cycle and the nature of the reactants themselves.

Key Impurity Classes:
  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide/triflate coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (boronic acid homocoupling) or two aryl halide molecules. Homocoupling of boronic acids is often mediated by residual Pd(II) species, especially if the reaction mixture is exposed to oxygen.[4][5]

  • Protodeborylation Product: The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This side reaction is particularly common with heteroaryl boronic acids but can occur with others under harsh conditions or prolonged reaction times.[4]

  • Palladium Residues: The palladium catalyst can remain in the product as insoluble palladium black (Pd(0)) or as soluble palladium complexes. These residues are often highly colored and must be removed, especially for pharmaceutical applications.

  • Ligand-Derived Impurities: Phosphine ligands used in the catalyst system can be oxidized or participate in side reactions, leading to impurities like triphenylphosphine oxide or even ligand-arylated byproducts.[6]

  • Inorganic Salts: The base (e.g., K₂CO₃, Cs₂CO₃) and its byproducts are present in large quantities and must be removed during the initial work-up.[1]

G cluster_main Suzuki-Miyaura Coupling cluster_side Common Side Reactions BoronicAcid This compound Pd_Catalyst Pd(0) Catalyst + Base BoronicAcid->Pd_Catalyst Reactant Homocoupling Homocoupling Product (Boronic Acid Dimer) BoronicAcid->Homocoupling O₂, Pd(II) Protodeborylation Protodeborylation Product BoronicAcid->Protodeborylation Hydrolysis ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd_Catalyst Reactant Product Desired Biaryl Product Pd_Catalyst->Product Pd_Residues Palladium Residues Pd_Catalyst->Pd_Residues Degradation

Caption: Sources of common impurities in Suzuki-Miyaura coupling.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial purification challenges in a quick question-and-answer format.

Q1: My crude reaction mixture is dark brown or black. What is the first and most important step? A1: A dark color often indicates the presence of finely dispersed palladium black (Pd(0)) or other colloidal palladium species.[3] Before any other purification, you must remove these. The most straightforward method is to dilute the reaction mixture with a suitable solvent (like ethyl acetate or DCM) and filter it through a pad of Celite®. This will trap the insoluble catalyst particles.[7][8] For more persistent soluble palladium, see the detailed protocols in Section 3.

Q2: How do I perform an effective aqueous work-up to remove inorganic salts? A2: After the reaction, quench it with water and transfer the mixture to a separatory funnel. Add an organic solvent in which your product is soluble (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to break up emulsions and removes residual water from the organic layer.[9]

Q3: My TLC/LCMS analysis shows that my desired product and the unreacted aryl halide have very similar Rf values, making chromatography difficult. What are my options? A3: Co-elution of species with similar polarity is a frequent problem.[10] First, try screening different solvent systems for your column chromatography; switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can sometimes provide the necessary separation.[10] If that fails, consider non-chromatographic methods. If your product is a solid, recrystallization is an excellent option for removing impurities with different solubility profiles.[11]

Q4: My NMR spectrum is clean except for some broad humps, and the sample has a grayish tint. Is this a problem? A4: Yes, this strongly suggests the presence of soluble, paramagnetic palladium species that can cause significant line broadening in your NMR spectrum. Even trace amounts can interfere with analysis and downstream applications. You must use a palladium scavenger to remove it. Refer to Guide 1.3 for a detailed protocol.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Removing Palladium Residues

Residual palladium is a critical impurity, especially in pharmaceutical synthesis. The method of removal depends on whether the palladium is heterogeneous (insoluble) or homogeneous (soluble).

MethodTarget Palladium SpeciesAdvantagesDisadvantages
Filtration (Celite) Insoluble (e.g., Pd black)Fast, simple, and inexpensive.[7][8]Ineffective for soluble palladium complexes.
Activated Carbon Soluble & InsolubleCost-effective, removes color and Pd.[12][13]Can adsorb the desired product, reducing yield.[13]
Scavenger Resins Soluble (e.g., Pd(II) complexes)Highly selective, very effective removal.[13][14]More expensive than other methods.
Protocol 1.1: Filtration through Celite®

This is the first line of defense against insoluble palladium.

  • Preparation: Place a plug of cotton in a Büchner or sintered glass funnel and add a 2-3 cm thick layer of Celite®.

  • Packing: Gently press the Celite® down and wet the pad with the solvent you will use for filtration (e.g., ethyl acetate).

  • Filtration: Dilute your crude reaction mixture in the same solvent and pour it slowly onto the Celite® pad. Apply gentle vacuum.

  • Washing: Wash the Celite® pad thoroughly with several portions of fresh solvent to ensure complete recovery of your product.[7]

  • Analysis: Concentrate the filtrate and analyze a small sample by NMR or ICP-MS to check for residual palladium.

Protocol 1.2: Treatment with Activated Carbon

A cost-effective method for removing both palladium and other colored impurities.[12]

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, methanol).

  • Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).[13]

  • Stirring: Stir the suspension at room temperature or with gentle warming (40-50 °C) for 1-4 hours.[13]

  • Removal: Filter the mixture through a pad of Celite® (as described in Protocol 1.1) to remove the carbon. Crucially, ensure the Celite pad is thick enough to prevent fine carbon particles from passing through. [13]

  • Analysis: Concentrate the filtrate. Compare the product yield before and after treatment to assess for product loss on the carbon.

Protocol 1.3: Using Solid-Supported Palladium Scavengers

This is the most effective method for removing stubborn, soluble palladium complexes. Thiol-functionalized silica or polymer resins are common choices.[13][14]

  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of palladium catalyst used).

  • Incubation: Stir the mixture at room temperature or elevated temperature (e.g., 50 °C) for 2-24 hours. The efficiency of scavenging is often improved with increased time and temperature.[13]

  • Filtration: Remove the resin by simple filtration, washing it thoroughly with fresh solvent to recover all of the product.[13]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting product should be free of palladium.

Guide 2: Chromatographic Purification Strategies

Flash column chromatography is the workhorse of purification in organic synthesis. Success depends on choosing the right conditions.

  • Normal-Phase Chromatography (Silica Gel):

    • Solvent System: For biaryl products derived from the topic boronic acid, which contains an amide, polarity is moderate. A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point. If more polarity is needed, a dichloromethane (DCM)/methanol (MeOH) system can be effective.[10]

    • Additive for Basic Compounds: The piperidine moiety in your product is basic and can cause tailing on acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[10]

    • Dry Loading: For compounds that are not very soluble in the initial eluent, it's best to pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, which can then be loaded onto the column. This leads to better band separation.[15]

  • Reverse-Phase Chromatography (C18 Silica):

    • When to Use: This is particularly useful for highly polar compounds that do not move on a normal-phase column or for separating compounds with very subtle polarity differences.

    • Mobile Phase: Typically, a gradient of acetonitrile or methanol in water is used. A small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is often added to sharpen peaks by ensuring all amine functionalities are protonated.

Guide 3: Non-Chromatographic Purification
Protocol 3.1: Recrystallization

If your product is a solid, recrystallization can be a highly effective and scalable purification method.[11]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for biaryls include ethanol/water, hexanes/ethyl acetate, or isopropanol.[11]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 4: Visual Purification Workflow

The following diagram provides a logical decision-making workflow for purifying the product of a Suzuki-Miyaura coupling reaction.

G decision decision process process start Crude Reaction Mixture process_workup Aqueous Work-up (Water, Brine) start->process_workup Step 1 end_node Pure Product (NMR, LCMS, HRMS) decision_pd Is the solution dark or black? process_workup->decision_pd Step 2 process_celite Filter through Celite® (Protocol 1.1) decision_pd->process_celite Yes decision_soluble_pd Suspect soluble Pd? (NMR broadening) decision_pd->decision_soluble_pd No process_celite->decision_soluble_pd process_scavenger Use Pd Scavenger or Activated Carbon (Protocols 1.2, 1.3) decision_soluble_pd->process_scavenger Yes decision_purity Is product >95% pure by LCMS/NMR? decision_soluble_pd->decision_purity No process_scavenger->decision_purity decision_purity->end_node Yes decision_solid Is the product a solid? decision_purity->decision_solid No process_recrystallize Attempt Recrystallization (Protocol 3.1) decision_solid->process_recrystallize Yes process_chromatography Perform Column Chromatography (Guide 2) decision_solid->process_chromatography No process_recrystallize->end_node process_chromatography->end_node

Caption: Decision workflow for purification strategy selection.

Section 5: References

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?--INVALID-LINK--

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?--INVALID-LINK--

  • SpinChem. Palladium catalyst recovery using scavenger resin.--INVALID-LINK--

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts.--INVALID-LINK--

  • BenchChem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.--INVALID-LINK--

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.--INVALID-LINK--

  • Reddit. (2018). Suzuki purification problem.--INVALID-LINK--

  • Patel, S. et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A.--INVALID-LINK--

  • PubMed. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases.--INVALID-LINK--

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.--INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.--INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.--INVALID-LINK--

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.--INVALID-LINK--

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.--INVALID-LINK--

  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.--INVALID-LINK--

  • Wikipedia. Suzuki reaction.--INVALID-LINK--

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction.--INVALID-LINK--

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.--INVALID-LINK--

  • BenchChem. Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate.--INVALID-LINK--

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.--INVALID-LINK--

  • NIH. (2002). Organoborane coupling reactions (Suzuki coupling).--INVALID-LINK--

References

Technical Support Center: Managing Homocoupling of Boronic Acids in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet persistent challenge of boronic acid homocoupling. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms that lead to this undesired side reaction, enabling you to troubleshoot effectively and develop robust, high-yielding processes.

Section 1: Understanding the Enemy - The Mechanisms of Homocoupling

Before one can effectively troubleshoot, it is crucial to understand the mechanistic origins of the problem. Boronic acid homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid coupling partner, primarily proceeds through two well-documented, competing pathways that divert the palladium catalyst from the desired Suzuki-Miyaura cross-coupling cycle.

  • Oxygen-Mediated Pathway: This is often the most significant contributor to homocoupling when reactions are not performed under strictly anaerobic conditions.[1][2][3] The active Pd(0) catalyst reacts with dissolved oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂).[4][5][6][7] This complex is a key intermediate that reacts with two molecules of the arylboronic acid, ultimately leading to the homocoupled product and regenerating a palladium species that can re-enter a catalytic cycle.[4][5][8]

  • Pd(II)-Mediated Pathway: This pathway is particularly relevant when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor. Before the primary catalytic cycle is established, the Pd(II) species can undergo a stoichiometric reaction with two molecules of the boronic acid.[1][9] This reaction produces the homocoupled biaryl and reduces the Pd(II) to the catalytically active Pd(0) state. While this does initiate the desired cycle, it comes at the cost of consuming the boronic acid and generating a significant impurity at the reaction's outset.

The diagram below illustrates how these side reactions compete with the productive Suzuki-Miyaura pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) RedElim Ar-Ar' (Product) Trans->RedElim RedElim->Pd0 Reductive Elimination O2 O₂ Pd_peroxo (O₂)Pd(0)L₂ O2->Pd_peroxo Homocoupling_O2 Ar'-Ar' (Dimer) Pd_peroxo->Homocoupling_O2 Reaction with 2 x Ar'-B(OH)₂ PdII_precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_PdII Ar'-Ar' (Dimer) PdII_precat->Homocoupling_PdII Reaction with 2 x Ar'-B(OH)₂ Pd0_main Pd(0)Lₙ Pd0_main->Pd0 Pd0_main->Pd_peroxo Reaction with O₂ ArBOH2 Ar'-B(OH)₂ ArBOH2->Trans Nucleophile ArBOH2->Pd_peroxo ArBOH2->PdII_precat

Fig 1. Competing catalytic cycles in Suzuki-Miyaura reactions.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary, actionable causes of boronic acid homocoupling in my experiments?

A1: The two main causes are the presence of dissolved oxygen and the use of Pd(II) precatalysts.[1][9] Oxygen reacts with the active Pd(0) catalyst to create a palladium peroxo species that drives a catalytic homocoupling cycle.[4][5] Separately, Pd(II) sources can directly oxidize the boronic acid to form the dimer byproduct as they are reduced to the active Pd(0) state.

Q2: How does my choice of palladium source impact homocoupling?

A2: The palladium source is critical.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and inexpensive but can directly promote homocoupling as they require in situ reduction to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, especially at the start of the reaction.[1][9]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they do not require a reduction step and can enter the desired catalytic cycle directly.[9] This minimizes the initial burst of homocoupling seen with Pd(II) sources.

  • Modern Precatalysts (e.g., Buchwald G3/G4, PEPPSI): These are often the best choice. They are designed to cleanly and efficiently generate the active, monoligated Pd(0) species upon activation, which can significantly suppress side reactions like homocoupling by promoting a rapid and efficient cross-coupling cycle.[9][10]

Q3: What is the role of ligands in preventing homocoupling?

A3: Ligands are arguably the most important variable for controlling selectivity. To minimize homocoupling, you should use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][11][12] The causality is twofold:

  • Steric Hindrance: The bulk of the ligand can physically obstruct the formation of the palladium-peroxo intermediates or the di-aryl palladium complexes that lead to homocoupling.

  • Electronic Effects: Electron-donating ligands make the palladium center more electron-rich, which accelerates the rate-limiting reductive elimination step of the desired cross-coupling cycle. A faster desired cycle means the catalyst has less time to be diverted into undesired pathways.

Q4: My lab partner says the base is the problem. How does the choice of base influence homocoupling?

A4: Your lab partner is right to be suspicious of the base. The base is essential for activating the boronic acid for transmetalation, but a poor choice can worsen homocoupling.[11][13] Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred.[9] Very strong bases can sometimes accelerate catalyst decomposition or other side reactions. The key is to select a base that is strong enough to facilitate transmetalation but not so harsh that it promotes side reactions or degradation of the boronic acid (protodeboronation).

Section 3: Troubleshooting Guide: A Systematic Approach

Use this workflow to diagnose and resolve issues with excessive homocoupling in your reactions.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement Strict Degassing (Freeze-Pump-Thaw or N₂/Ar Sparge) q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to Pd(0) source or a modern precatalyst (e.g., Buchwald G3) q2->sol2 Yes q3 Is your ligand optimal? (e.g., using PPh₃) q2->q3 No sol4 Add a mild reducing agent (e.g., potassium formate) to scavenge Pd(II) q2->sol4 Yes sol2->q3 sol3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) q3->sol3 No end Problem Resolved sol3->end sol4->q3

Fig 2. Troubleshooting workflow for minimizing homocoupling.
Issue: Significant formation of homocoupling byproduct detected by LC-MS or NMR.

  • Possible Cause 1: Presence of Dissolved Oxygen. This is the most common culprit. Even a reactor headspace that has been "inertized" by purging can leave significant amounts of oxygen dissolved in the solvent.[14]

    • Solution: Implement Rigorous Degassing. It has been demonstrated conclusively that the exclusion of oxygen is necessary to suppress homocoupling.[1][2] Do not simply purge the headspace. You must degas the liquid phase. See Protocol 1 for detailed procedures on Freeze-Pump-Thaw and subsurface gas sparging. Subsurface sparging with nitrogen or argon for 15-30 minutes is a highly effective and practical method for process settings.[1][14]

  • Possible Cause 2: Pd(II) Precatalyst-Mediated Pathway. You are using Pd(OAc)₂ or PdCl₂ and see the byproduct form early in the reaction.

    • Solution A: Switch Palladium Source. The most direct solution is to switch to a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern, well-defined precatalyst like SPhos-G3 or XPhos-G3. These are designed for rapid, clean generation of the active catalyst.

    • Solution B: Add a Mild Reducing Agent. If you must use a Pd(II) source, the addition of a mild reducing agent can suppress homocoupling.[14][15] Potassium formate has been shown to be effective; it likely reduces residual Pd(II) species without interfering with the main catalytic cycle.[1][14] Add 10-20 mol% of potassium formate with your other reagents before adding the catalyst.

  • Possible Cause 3: Suboptimal Ligand Choice. You are using a simple, less-donating ligand like PPh₃.

    • Solution: Screen Bulky, Electron-Rich Ligands. These ligands accelerate the desired cross-coupling, outcompeting the homocoupling pathway. The table below provides a starting point for ligand selection.

Ligand ClassExamplesKey CharacteristicsWhen to Use
Buchwald Ligands SPhos, XPhos, RuPhosSterically demanding, strongly electron-donating.General workhorses for a wide variety of substrates. Highly effective at suppressing homocoupling.[9][12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable Pd-complexes.Excellent for challenging couplings, including those with aryl chlorides. Their strong binding can be very effective in preventing side reactions.[11]
Triphenylphosphine (PPh₃) PPh₃Less bulky, less donating.Prone to side reactions; generally not recommended when homocoupling is an issue. Can be useful for simple, unhindered couplings.
Section 4: Experimental Protocols
Protocol 1: Rigorous Reaction Degassing

Method A: Freeze-Pump-Thaw (Lab Scale)

  • Setup: Assemble the reaction flask containing all solid reagents (aryl halide, boronic acid, base) and a stir bar. Connect the flask to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.

  • Thaw: Close the flask to the vacuum, remove the liquid nitrogen bath, and allow the mixture to thaw completely. You may see gas bubbles evolve from the liquid.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The catalyst can now be added under a positive pressure of inert gas.

Method B: Subsurface Inert Gas Sparge (Recommended for Scale-Up)

  • Setup: To the reaction flask containing the solvent and all reagents except the catalyst, insert a long needle or sparging tube connected to a regulated inert gas source (Nitrogen or Argon). Ensure the tip of the needle is below the surface of the liquid. Provide a second, wider needle as a vent.

  • Sparge: Bubble the inert gas through the solution at a moderate rate (you should see steady bubbling, but not so vigorous that it splashes the solvent).

  • Duration: Sparge the solution for a minimum of 15-30 minutes. For larger volumes or more viscous solvents, extend this time to 45-60 minutes.

  • Catalyst Addition: Remove the sparging and vent needles and immediately add the catalyst under a positive pressure of inert gas. Maintain a gentle positive pressure of inert gas over the reaction for its entire duration. This method has been shown to be highly efficient for oxygen removal.[1][14]

Section 5: References
  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Guides. --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 654-659. --INVALID-LINK--

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(21), 4757-4763. --INVALID-LINK--

  • Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem Technical Guides. --INVALID-LINK--

  • Lecomte, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. --INVALID-LINK--

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. --INVALID-LINK--

  • ResearchGate. (2025). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Request PDF. --INVALID-LINK--

  • ResearchGate. (2025). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Request PDF. --INVALID-LINK--

  • DeepDyve. (2007). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. --INVALID-LINK--

  • BenchChem. (2025). Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. BenchChem Technical Guides. --INVALID-LINK--

  • BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts. BenchChem Technical Guides. --INVALID-LINK--

  • Newman, S. G., & Willis, M. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 27(10), 1585-1589. --INVALID-LINK--

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate Q&A. --INVALID-LINK--

  • ResearchGate. (2025). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. --INVALID-LINK--

  • El-Batta, A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(10), 1903. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. --INVALID-LINK--

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. --INVALID-LINK--

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. --INVALID-LINK--

References

impact of fluorine substitution on Suzuki coupling reactivity and side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura coupling reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Fluorine's unique electronic properties introduce specific hurdles that require careful consideration of reaction parameters to achieve optimal outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of fluorinated substrates, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a fluorinated aryl halide (or boronic acid) is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?

Answer: Low yields in Suzuki couplings with fluorinated substrates often stem from a few key factors related to fluorine's strong electron-withdrawing nature. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System: The choice of the palladium catalyst and coordinating ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove inefficient.

    • Expert Insight: Fluorinated aryl halides are electron-deficient, which can make the initial oxidative addition step of the catalytic cycle more challenging. To overcome this, employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the formation of the active Pd(0) species and stabilize the catalytic intermediates.[2]

    • Actionable Protocol: Screen a panel of modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: The base plays a crucial role in the transmetalation step, but its strength and nucleophilicity must be carefully balanced.

    • Expert Insight: Polyfluoroaryl and some heteroaryl boronic acids are highly susceptible to base-promoted protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[3][4][5] This side reaction consumes the starting material and reduces the yield.

    • Actionable Protocol: Avoid strong, nucleophilic bases like NaOH or KOH. Instead, opt for milder bases such as K₃PO₄, Cs₂CO₃, or KF.[6] In cases of extreme sensitivity, consider base-free conditions, which can be achieved with specific substrates like aryldiazonium salts or by using Lewis acids to mediate the transmetalation.[5][7]

  • Solvent and Temperature: These parameters influence reaction kinetics and the stability of intermediates.

    • Expert Insight: The solvent must be appropriate for the chosen catalyst system and capable of dissolving all reactants. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[8] Temperature control is critical; while higher temperatures can increase reaction rates, they can also promote decomposition and side reactions.

    • Actionable Protocol: Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[1] If the reaction is sluggish, cautiously increase the temperature in increments of 10 °C, monitoring for any signs of decomposition.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing a complex mixture, with significant peaks corresponding to hydrodehalogenation and/or protodeboronation byproducts. How can I suppress these side reactions?

Answer: The formation of hydrodehalogenation (replacement of the halide with hydrogen) and protodeboronation byproducts is a common challenge, especially with electron-deficient fluorinated substrates.[9][10]

  • Hydrodehalogenation:

    • Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[8] This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[8][9] The Pd-H intermediate can then reductively eliminate with the aryl group to form the undesired hydrodehalogenated product.[10]

    • Mitigation Strategies:

      • Ligand Choice: Employ bulky, electron-rich ligands that favor the desired reductive elimination of the cross-coupled product over the formation and reaction of Pd-H species.[8]

      • Base and Solvent Selection: Use aprotic solvents like dioxane or toluene and avoid alkoxide bases.[8] Ensure all reagents and solvents are anhydrous if water is suspected to be the primary source of protons.[9]

      • Reaction Conditions: Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Protodeboronation:

    • Causality: As mentioned, fluorinated boronic acids can be unstable in the presence of a base, leading to the cleavage of the C-B bond.[3][4] This is particularly problematic for polyfluorinated and certain heteroaromatic boronic acids.[11]

    • Mitigation Strategies:

      • Milder Base: Use weaker bases like K₃PO₄ or CsF.[6][12] Fluoride ions can play a dual role, acting as a base and also forming more reactive [ArPdFL₂] complexes that can accelerate the desired transmetalation.[12][13]

      • Boronic Acid Esters: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates. These reagents often exhibit slower, controlled release of the boronic acid under the reaction conditions, minimizing its decomposition.[14]

      • Stoichiometry: While not ideal, using a slight excess (1.1-1.5 equivalents) of the fluorinated boronic acid can sometimes compensate for its degradation.[11]

Issue 3: C-F Bond Activation / Defluorination

Question: I am observing byproducts that suggest the fluorine atom on my aromatic ring has been cleaved. How can I prevent this?

Answer: Direct C-F bond activation by the palladium catalyst is a potential side reaction, though it typically requires harsh conditions or specific directing groups.[15][16]

  • Causality: The C-F bond is the strongest single bond to carbon, making its cleavage challenging.[16] However, in electron-deficient systems, particularly with polyfluorinated aromatics, oxidative addition of a C-F bond to the Pd(0) center can occur, leading to defluorinated byproducts.[15][17] This is more common with nickel catalysts but can be observed with palladium under certain conditions.[15]

  • Mitigation Strategies:

    • Milder Reaction Conditions: Avoid excessively high temperatures.

    • Ligand Selection: The choice of ligand can influence the selectivity of the catalyst. Less electron-rich ligands may be less prone to activating the strong C-F bond.

    • Substrate Design: If possible, position the fluorine atoms away from activating groups that might promote C-F cleavage.

Frequently Asked Questions (FAQs)

Q1: How does the position of fluorine substitution (ortho, meta, para) affect reactivity? A1: The position of the fluorine atom significantly impacts the electronic properties of the aryl ring and, consequently, the reactivity in Suzuki coupling.

  • ortho-Fluorine: An ortho-fluoro substituent can present steric hindrance, potentially slowing down the oxidative addition and transmetalation steps.[1] However, it can also have a beneficial directing effect in some cases.

  • meta-Fluorine: A meta-fluoro group primarily exerts an inductive electron-withdrawing effect, which can make the aryl halide more susceptible to oxidative addition.

  • para-Fluorine: A para-fluoro group has both inductive and resonance effects. While it is electron-withdrawing overall, its impact on the reaction rate will depend on the specific substrate and reaction conditions.

Q2: Are potassium aryltrifluoroborates (ArBF₃K) a better alternative to boronic acids for fluorinated substrates? A2: Potassium aryltrifluoroborates are often excellent alternatives to boronic acids. They are generally more stable crystalline solids and are less prone to protodeboronation under basic conditions.[11][18] The trifluoroborate salt needs to hydrolyze in situ to generate the active boronic acid for transmetalation. This slow, controlled release can be advantageous in preventing the degradation of sensitive fluorinated boronic acids.[19] However, the reaction kinetics can be different, and re-optimization of the base and solvent system may be necessary.[18]

Q3: Can I use fluoride ions (e.g., from CsF or KF) as the base? What are the advantages? A3: Yes, fluoride ions are often used as a base in Suzuki couplings. They offer a key advantage: beyond acting as a base to activate the boronic acid, fluoride can coordinate to the palladium center to form a transient trans-[ArPdF(L)₂] complex.[12][13] This fluoride-ligated palladium species can undergo transmetalation more readily than its halide (Cl, Br) counterpart, potentially accelerating the catalytic cycle and improving yields, especially for challenging substrates.[12]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Aryl Bromide

This protocol provides a starting point for the optimization of a Suzuki coupling reaction involving a fluorinated aryl bromide and an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagrams

Suzuki_Cycle_Fluorine cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar(F)-X ArX->OxAdd PdII Ar(F)-Pd(II)-X      L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RedElim Reductive Elimination PdII->RedElim Hydrodehalogenation Hydrodehalogenation PdII->Hydrodehalogenation  [H] source Boronic Ar'-B(OR)₂ Boronic->Transmetalation Protodeboronation Protodeboronation Boronic->Protodeboronation Base Base (e.g., K₃PO₄) Base->Transmetalation Base->Protodeboronation PdII_Ar Ar(F)-Pd(II)-Ar'        L₂ Transmetalation->PdII_Ar PdII_Ar->RedElim RedElim->Pd0 Product Ar(F)-Ar' RedElim->Product

Caption: Suzuki coupling cycle with fluorinated arenes and key side reactions.

Troubleshooting_Fluorine_Suzuki Problem Low Yield / Side Products in Fluorinated Suzuki Coupling Cause_Cat Suboptimal Catalyst System Problem->Cause_Cat Cause_Base Inappropriate Base Problem->Cause_Base Cause_Side Side Reactions Dominating Problem->Cause_Side Sol_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos) Cause_Cat->Sol_Ligand Sol_Base Use Milder Base (K₃PO₄, CsF) Cause_Base->Sol_Base Side_Proto Protodeboronation Cause_Side->Side_Proto Side_Hydro Hydrodehalogenation Cause_Side->Side_Hydro Sol_Boron Use Boronic Esters (Pinacol, MIDA) Sol_Conditions Anhydrous/Aprotic Solvent Optimize Temperature Side_Proto->Sol_Base Mitigated by Side_Proto->Sol_Boron Mitigated by Side_Hydro->Sol_Ligand Mitigated by Side_Hydro->Sol_Conditions Mitigated by

Caption: Troubleshooting flowchart for fluorinated Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting the Removal of Residual Boron Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in removing residual boron compounds from their reaction mixtures. Boron reagents, particularly boronic acids and their derivatives, are cornerstones of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemical properties, such as polarity and Lewis acidity, often lead to significant purification challenges.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to solve your specific purification problems.

Section 1: Initial Diagnosis & First-Line Troubleshooting

This section addresses the most common initial questions and problems encountered during the workup of reactions involving boron reagents.

Q1: What are the aprimary boron-containing impurities I should expect?

A: The main culprits are typically unreacted starting material and byproducts formed during the reaction or workup. The most common species include:

  • Unreacted Boronic Acid/Ester: The most frequent impurity, especially if an excess was used to drive the reaction to completion.

  • Boroxines: Boronic acids can dehydrate, particularly under thermal or acidic conditions, to form cyclic anhydrides known as boroxines. These are less polar than the corresponding boronic acid and can complicate chromatographic purifications.

  • Borate Salts: During the reaction (e.g., Suzuki coupling), the boronic acid is converted into a borate species. In the subsequent aqueous workup, inorganic borate salts can form, which are typically highly water-soluble.[2]

Q2: My standard workup with an aqueous base wash isn't removing the boronic acid impurity. Why is this happening?

A: This is one of the most frequently encountered problems in post-Suzuki purification.[2][3] Several factors could be at play:

  • Insufficient Basicity: The pKa of a typical aryl boronic acid is around 8-10. To ensure complete deprotonation to the more water-soluble boronate salt, the pH of the aqueous wash should be at least 2 pH units higher. A simple saturated sodium bicarbonate (NaHCO₃) wash (pH ~8.5) is often insufficient.

  • Product Polarity: If your desired product has polar functional groups, it may have partial solubility in the aqueous layer, leading to product loss. Conversely, highly non-polar boronic acids may have limited solubility in the aqueous phase even as their boronate salts.

  • Organic Solvent Choice: Solvents like THF or Dioxane, which are often used for the reaction itself, are water-miscible. If not sufficiently removed prior to workup, they can increase the solubility of polar impurities in the organic layer.

Initial Troubleshooting Step: Switch from a weak base like NaHCO₃ to a stronger one. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to bring the aqueous phase to a pH > 10 is a much more effective first step for ionizing and extracting the boronic acid.[2][3]

Section 2: Advanced & Targeted Removal Strategies

If a simple, strong basic wash fails, more targeted methods are required. This section details advanced protocols and the rationale behind them.

Q3: The strong base wash failed or caused product degradation. What is the next logical step?

A: The next step is to enhance the aqueous extraction by using a complexing agent. Boronic acids are known to form stable, cyclic complexes with 1,2- and 1,3-diols. This interaction can be exploited to dramatically increase the partitioning of the boron impurity into the aqueous phase.

The Causality: Adding a polyol, such as D-sorbitol, to the basic aqueous wash solution creates a highly water-soluble anionic boronate-diol complex.[2][4] This complex is significantly more hydrophilic than the simple boronate salt, pulling it strongly into the aqueous layer and away from your product in the organic phase. This method is particularly effective for stubborn or lipophilic boronic acids.

See Protocol 1 for a detailed experimental procedure.

Q4: My product and the boronic acid are co-eluting during silica gel chromatography. How can I resolve this?

A: Co-elution is a frequent challenge because many boronic acids are quite polar and can streak on silica gel.[1][4] Before resorting to tedious preparative HPLC, consider these options:

  • Azeotropic Removal (The "Methanol Trick"): Boric and boronic acids react with methanol upon heating to form volatile trimethyl borate (b.p. 68-69 °C). By repeatedly dissolving your crude product in methanol and removing the solvent under reduced pressure, you can co-distill the boron impurity.[5][6] This is often effective but may require multiple cycles. See Protocol 3 .

  • Boron Scavenger Resins: This is arguably the most robust and selective method. These are solid-supported resins functionalized with groups that chelate boron, most commonly N-methylglucamine, which presents multiple diol functionalities.[7] You simply stir the resin with a solution of your crude product, and the resin covalently binds the boron-containing impurities. The purified product is then recovered by simple filtration. This method avoids harsh pH conditions and is highly effective.[2] See Protocol 2 .

  • Modified Chromatography: Some literature suggests impregnating the silica gel with boric acid before performing the chromatography. This can reduce the Lewis basicity of the silica surface, minimizing the over-adsorption and streaking that often plagues the purification of boronic esters.[8]

Q5: My product is sensitive to both acid and base. What are my purification options?

A: This scenario severely limits the utility of extractive methods. The ideal solutions are those that operate under neutral conditions:

  • Boron Scavenger Resins (Highly Recommended): This is the premier choice for sensitive substrates. The binding mechanism does not require pH adjustment and is highly specific to the boron species, leaving your product untouched.[2]

  • Azeotropic Removal with Methanol: This method is also performed under neutral conditions and can be very effective.[5]

  • Precipitation/Crystallization: If your product is a solid, recrystallization is a powerful purification method that may leave the boronic acid impurity in the mother liquor.[4] Alternatively, you can selectively precipitate the boronic acid impurity by forming a crystalline adduct with diethanolamine, which can then be filtered off.[4][9]

Decision Workflow for Boron Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Boron_Workup_Decision_Tree start Crude Reaction Mixture (Contains Boron Impurities) wash_check Standard Aqueous Workup (e.g., NaHCO3 wash) start->wash_check strong_base Optimize: Use Strong Base Wash (1-2M NaOH, pH > 10) wash_check->strong_base No finish Purified Product wash_check->finish Yes base_check Successful? strong_base->base_check diol_extract Enhance: Add Diol Complexing Agent (e.g., D-Sorbitol) to Base Wash base_check->diol_extract No / Product Unstable base_check->finish Yes diol_check Successful? diol_extract->diol_check scavenger_resin Use Boron Scavenger Resin diol_check->scavenger_resin No other_methods Consider Other Methods: - Azeotropic Removal (MeOH) - Chromatography - Crystallization diol_check->other_methods Resin Unavailable diol_check->finish Yes scavenger_resin->finish other_methods->finish

Caption: A decision tree for selecting a boron workup procedure.

Section 3: Quantitative Analysis & Pharmaceutical Considerations

Q6: For my drug development program, I need to quantify the final boron concentration. What is the standard method?

A: For pharmaceutical applications, controlling and quantifying elemental impurities is a critical regulatory requirement. The most common and sensitive method for quantifying trace levels of boron is Inductively Coupled Plasma (ICP) spectroscopy.[2]

  • ICP-Mass Spectrometry (ICP-MS) is preferred for its extremely low detection limits, often in the parts-per-billion (ppb) range.

  • ICP-Optical Emission Spectrometry (ICP-OES) is also suitable and can detect in the parts-per-million (ppm) range.

These techniques provide the accuracy and precision required for lot release testing and regulatory submissions.

Table 1: Comparison of Common Boron Removal Techniques

MethodUnderlying PrincipleAdvantagesDisadvantagesBest For...
Basic Aqueous Wash Ionization of boronic acid (pKa ~8-10) to a water-soluble boronate salt.[2][3]Simple, fast, inexpensive.Often incomplete; may not work for base-sensitive products or lipophilic boronic acids.Initial workup attempt for robust products.
Diol Complexation Wash Formation of a highly water-soluble anionic boronate-diol complex.[2][4]Significantly enhances extraction efficiency; still relatively simple.Requires an additional reagent (e.g., sorbitol); not suitable for base-sensitive products.When a strong basic wash is insufficient.
Scavenger Resins Covalent capture of boron species onto a solid support via diol chelation.[7]Highly selective and efficient; works under neutral conditions; simple filtration removal.Resins can be expensive; may require screening for optimal resin.Base-sensitive products; achieving very high purity; when other methods fail.
Azeotropic Distillation Formation of volatile trimethyl borate by reaction with methanol.[5][6]Works under neutral conditions; no aqueous waste.May require multiple cycles; not suitable for thermally sensitive products.Water- and base-sensitive products.
Crystallization Differential solubility of the product and the boron impurity.[4]Can be highly effective for achieving high purity; scalable.Product must be a crystalline solid; can have yield losses to the mother liquor.Purifying solid products as a final step.

Section 4: Detailed Experimental Protocols

Protocol 1: Enhanced Aqueous Extraction with D-Sorbitol

This protocol describes the use of a diol complexing agent to improve the removal of boronic acid into an aqueous phase.[2]

Mechanism:

Boron_Complexation cluster_product Aqueous Phase Complex BoronicAcid R-B(OH)2 Complex [R-B(Sorbitol)n]⁻ (Highly Water Soluble) BoronicAcid->Complex + Sorbitol Sorbitol (Poly-diol) Sorbitol->Complex + Base OH- Base->Complex +

Caption: Boronic acid complexation with a diol in base.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Aqueous solution of 1 M NaOH.

  • D-Sorbitol.

  • Separatory funnel.

Procedure:

  • Prepare the wash solution by dissolving D-Sorbitol into the 1 M NaOH solution to a final concentration of 1 M.

  • Pour the organic solution of your crude product into a separatory funnel.

  • Add an equal volume of the basic D-Sorbitol solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate completely and drain the lower aqueous layer.

  • Repeat the extraction (steps 3-5) one or two more times with a fresh basic sorbitol solution to ensure complete removal.

  • Wash the organic layer with brine to remove residual water and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Boron Scavenger Resin

This protocol details the use of a solid-supported scavenger to selectively remove boron impurities.[2]

Materials:

  • Crude product.

  • Appropriate solvent to fully dissolve the crude product (e.g., DCM, THF, MeOH).

  • Boron scavenger resin (e.g., Purolite S108, AmberLite IRA743).

  • Reaction flask with stir bar.

  • Filtration apparatus (e.g., Büchner funnel or syringe filter).

Procedure:

  • Dissolve the crude product in a suitable solvent (approx. 10-20 mL of solvent per gram of crude material).

  • Add the boron scavenger resin to the solution. A typical loading is 3-5 equivalents of resin capacity relative to the theoretical amount of boron impurity.

  • Stir the resulting slurry at room temperature. Monitor the removal of the impurity by a suitable method (e.g., TLC, LC-MS) over time. A typical duration is 2-16 hours.

  • Once the boron impurity is consumed, filter the mixture to remove the resin beads.

  • Wash the filtered resin with 2-3 small portions of the solvent to recover any adsorbed product.

  • Combine the filtrate and the washes. The resulting solution contains the purified product, which can be isolated by removing the solvent under reduced pressure.

Protocol 3: Azeotropic Removal via Trimethyl Borate Formation

This protocol is for removing boron impurities by converting them into a volatile ester.[5][6]

Materials:

  • Crude product containing boron impurities.

  • Methanol (MeOH).

  • Round-bottom flask.

  • Rotary evaporator.

Procedure:

  • Place the crude reaction mixture in a round-bottom flask of appropriate size.

  • Add a volume of methanol sufficient to fully dissolve the material.

  • Concentrate the mixture to dryness using a rotary evaporator.

  • Repeat the process of adding methanol (step 2) and concentrating to dryness (step 3) for a total of 3 to 5 cycles.

  • After the final cycle, place the flask under high vacuum for at least one hour to ensure all volatile trimethyl borate and residual methanol have been removed. The remaining material is the crude product with a reduced level of boron impurity.

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Amide-Functionalized Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the more nuanced challenges in modern synthetic chemistry: catalyst poisoning and inhibition when using amide-functionalized substrates in cross-coupling reactions. Amide moieties are ubiquitous in pharmaceuticals and advanced materials, yet their interaction with transition metal catalysts can often lead to frustratingly low yields or complete reaction failure.

This guide is structured to provide both quick answers to common problems and in-depth troubleshooting workflows. We will explore the mechanistic origins of these issues and provide field-proven, actionable solutions to rescue your reactions and advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the use of amide-containing molecules in cross-coupling.

Q1: Why do my cross-coupling reactions often fail or give low yields when my substrate contains an amide group?

A: Amide functional groups can act as potent inhibitors or poisons for transition metal catalysts, particularly palladium. The primary reasons for this are twofold:

  • Direct Catalyst Coordination: The nitrogen and oxygen atoms of the amide are Lewis basic and can coordinate directly to the palladium center.[1][2] This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[3]

  • Formation of Stable Intermediates: The amide can bind to the metal center in a bidentate fashion (through both N and O atoms), forming a stable κ²-amidate complex.[4] This type of chelation can dramatically slow down crucial steps in the catalytic cycle, especially the final reductive elimination step required to form the product and regenerate the active catalyst.[4][5]

Q2: Are all amide-containing substrates problematic?

A: Not equally. The severity of catalyst inhibition depends on the specific structure of the amide and its position relative to the reacting site.

  • Primary and Secondary Amides (R-CONH₂ or R-CONHR'): The N-H protons can be deprotonated under basic reaction conditions, forming an amidate anion that is a strong binder to the metal center.

  • Tertiary Amides (R-CONR'₂): While less prone to forming anionic amidates, they can still coordinate to the catalyst, though often more weakly.

  • Proximity to the Coupling Site: Amides positioned ortho to a halide or triflate can act as directing groups, which can be beneficial but can also lead to the formation of highly stable, unreactive palladacycle intermediates.[6][7]

Q3: I've heard that "directing groups" are useful. How can an amide be both a directing group and a catalyst poison?

A: This is a critical duality. An amide group can act as a directing group by coordinating to the metal catalyst and delivering it to a specific C-H bond nearby, enabling regioselective functionalization.[8] In this context, the coordination is a desired, on-cycle event. However, if the resulting metal-substrate complex is too stable (e.g., a five- or six-membered palladacycle), it may fail to undergo the subsequent steps of the catalytic cycle (like oxidative addition or reductive elimination), effectively sequestering the catalyst from the reaction.[3][7] The balance between productive directing effect and catalyst poisoning is delicate.

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific experimental failures.

Problem 1: Low or No Conversion of Starting Material

Symptom: You observe a significant amount of unreacted aryl halide/triflate and/or your coupling partner after a standard reaction time, as confirmed by TLC, GC-MS, or LC-MS analysis.

Probable Causes:

  • Severe Catalyst Inhibition: The most likely culprit is strong coordination of the amide to the palladium center, forming a catalytically dead species. This is particularly common with substrates containing primary amines or amides that can form stable chelates.[1][2]

  • Failed Oxidative Addition: While less common for aryl iodides and bromides, the initial oxidative addition step can be hindered if the catalyst is already deactivated by coordination to the amide before it can react with the aryl halide.[9][10] For less reactive aryl chlorides, this is a more significant concern.[11]

  • Slow Reductive Elimination: The catalyst may be successfully proceeding through oxidative addition and transmetalation, but stalling at the final reductive elimination step due to the formation of a stable κ²-amidate complex.[4]

Diagnostic Steps & Solutions:

  • Run a Control Experiment with a Protected Amide:

    • Rationale: Protecting the amide nitrogen prevents it from coordinating to the catalyst, confirming if it is the source of the poisoning.

    • Protocol: If your substrate has a primary or secondary amide (N-H bond), protect it with a group stable to your reaction conditions, such as Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl).[1] Rerun the reaction with the protected substrate under identical conditions.

    • Interpretation: If the reaction proceeds smoothly with the protected substrate, you have confirmed the amide is the inhibiting group. If it still fails, the issue lies elsewhere (e.g., reagent quality, conditions).

  • Optimize the Ligand and Catalyst System:

    • Rationale: The choice of ligand is paramount for overcoming amide-induced inhibition. Bulky, electron-rich ligands can sterically disfavor the formation of inhibitory bidentate complexes and promote the desired catalytic cycle, particularly the reductive elimination step.[1][11]

    • Recommended Ligand Classes:

      • Buchwald Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are designed to be bulky and electron-rich, making them highly effective for challenging couplings.[1][2]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, often creating highly active and robust catalysts capable of overcoming substrate inhibition.[12][13]

    • Actionable Protocol:

      • Switch from default ligands like PPh₃ to a Buchwald ligand (e.g., XPhos or SPhos) or an NHC-based catalyst system.

      • Use a pre-formed catalyst (e.g., XPhos Pd G3/G4) to ensure the formation of the active L-Pd(0) species.[14]

    Table 1: Recommended Ligand/Catalyst Systems for Amide-Containing Substrates

Ligand/Catalyst TypeKey AdvantageTypical Substrates
Buchwald Ligands (XPhos, SPhos) Bulky, electron-rich; promotes reductive elimination.Aryl chlorides, sterically hindered substrates.[2]
N-Heterocyclic Carbenes (IPr, SIMes) Strong σ-donors; forms robust, highly active catalysts.Overcomes coordination-based inhibition.[12]
Josiphos-type Ligands Bidentate; can prevent κ²-amidate formation.Specific applications in N-arylation of amides.[4]
Pre-formed Catalysts (e.g., XPhos Pd G4) Air-stable, reliable activation.General use, especially for difficult couplings.[14]
Problem 2: Significant Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Symptom: Your desired product is formed in low yield, but the main observable products are dehalogenated starting material (aryl halide is reduced to an arene) or homocoupled byproducts (e.g., biaryl from the boronic acid in a Suzuki coupling).

Probable Causes:

  • Dehalogenation: This occurs when the oxidative addition intermediate (Ar-Pd-X) is intercepted by a hydride source before it can proceed through the catalytic cycle. This can be exacerbated if the catalytic cycle is slowed by amide coordination.[2]

  • Homocoupling: Often caused by the presence of oxygen, which can interfere with the catalyst and promote the coupling of the organometallic partner (e.g., boronic acid) with itself.[2][15] A stalled catalytic cycle provides more opportunity for these side reactions to occur.

Diagnostic Steps & Solutions:

  • Ensure Rigorously Inert Conditions:

    • Rationale: Oxygen and trace water can significantly contribute to side reactions.

    • Protocol:

      • Thoroughly degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

      • Use an oven-dried or flame-dried reaction flask.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction.[2]

  • Re-evaluate Your Choice of Base:

    • Rationale: The base plays a critical role and can influence side reactions. Very strong bases can sometimes promote decomposition pathways.

    • Actionable Protocol:

      • For Suzuki couplings, consider switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or Cs₂CO₃, especially if your substrate is sensitive.[11][14]

      • Ensure the base is finely powdered and dry.

  • Modify Reaction Parameters:

    • Rationale: Temperature and reaction time can influence the relative rates of the desired reaction versus side reactions.

    • Protocol: Try running the reaction at a lower temperature for a longer period. While seemingly counterintuitive, this can sometimes suppress decomposition pathways that have a higher activation energy than the desired coupling.

Part 3: Mechanistic Insights & Visualizations

Understanding the mechanism of poisoning is key to overcoming it. The primary issue is the diversion of the active Pd(0) catalyst into a stable, off-cycle complex.

Diagram 1: The Catalytic Cycle vs. The Amide Poisoning Pathway

This diagram illustrates how an amide can intercept the active catalyst, preventing it from participating in the productive cross-coupling cycle.

G cluster_0 Productive Catalytic Cycle cluster_1 Amide Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OA Ar-Pd(II)-X (Oxidative Addition) Pd0->OA Ar-X Poisoned L-Pd(II)-Amidate Complex (κ²-Chelate) (Inactive Species) Pd0->Poisoned Coordination & Deprotonation Trans Ar-Pd(II)-R' (Transmetalation) OA->Trans R'-M Product Ar-R' (Product) Trans->Product Reductive Elimination Product->Pd0 Regeneration Amide Amide Substrate (R-CONH-R') Amide->Poisoned

Caption: Desired catalytic cycle (left) vs. off-cycle catalyst poisoning by an amide substrate (right).

Troubleshooting Workflow

When a reaction fails, a logical progression of troubleshooting steps is essential.

Diagram 2: Troubleshooting Workflow for Failed Amide-Substrate Coupling

G Start Reaction Failure: Low or No Conversion Check_Inert Q: Were conditions rigorously inert? Start->Check_Inert Fix_Inert Action: Improve degassing and inert atmosphere. Check_Inert->Fix_Inert No Check_Reagents Q: Are all reagents (catalyst, base, solvent) pure and dry? Check_Inert->Check_Reagents Yes Fix_Inert->Check_Reagents Fix_Reagents Action: Use fresh, high-purity reagents. Check_Reagents->Fix_Reagents No Protect_Amide Diagnostic Test: Protect Amide (e.g., Boc) and re-run. Check_Reagents->Protect_Amide Yes Fix_Reagents->Protect_Amide Success_Protect Result: Success! Amide is the culprit. Protect_Amide->Success_Protect Reaction Works Failure_Protect Result: Still Fails. Problem is not amide coordination. Protect_Amide->Failure_Protect Reaction Fails Optimize_Ligand Action: Switch to bulky, electron-rich ligand (XPhos, SPhos, NHC). Success_Protect->Optimize_Ligand Optimize_Conditions Action: Screen different bases, solvents, and temperatures. Failure_Protect->Optimize_Conditions Success Reaction Optimized Optimize_Ligand->Success Optimize_Conditions->Success

Caption: A step-by-step decision tree for troubleshooting cross-coupling reactions with amides.

Part 4: General Protocol for a Challenging Suzuki Coupling with an Amide-Containing Aryl Bromide

This protocol incorporates best practices to mitigate potential catalyst poisoning from the outset.

Materials:

  • Amide-containing aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: Add the amide-containing aryl bromide, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the limiting starting material (the aryl bromide).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic Acid and its Non-Fluorinated Analog in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. In the context of Suzuki-Miyaura cross-coupling reactions, a fluorine substituent on an arylboronic acid can also serve as a powerful modulator of reactivity. This guide provides an in-depth comparison of the reactivity between (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid and its non-fluorinated counterpart, (4-(piperidine-1-carbonyl)phenyl)boronic acid. We will explore the mechanistic underpinnings of the "fluorine effect," present a robust experimental framework for quantifying this difference, and discuss the practical implications for synthesis and process development. The evidence strongly suggests that the ortho-fluoro substituent significantly accelerates the reaction, a phenomenon attributable to its profound inductive electron-withdrawing effect.

Introduction: The Strategic Role of Fluorine in Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds, particularly in the synthesis of high-value biaryl compounds used in pharmaceuticals and fine chemicals.[1][2] The reaction's versatility is largely due to the stability, low toxicity, and commercial availability of its organoboron reagents, most commonly arylboronic acids.[2][3]

The two molecules at the center of this guide are key building blocks in synthetic chemistry:

  • (4-(piperidine-1-carbonyl)phenyl)boronic acid (henceforth, the Analog )

  • This compound (henceforth, the Fluorinated Analog )

While structurally similar, the single fluorine atom in the fluorinated analog is hypothesized to dramatically influence its performance in the Suzuki-Miyaura catalytic cycle. This guide will dissect this "fluorine effect," providing a theoretical basis and a practical methodology for its investigation.

Mechanistic Considerations: The Inductive Effect of Fluorine

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step.[4][6] The efficiency of this step is critically dependent on the Lewis acidity of the boronic acid.[5][7] An increase in Lewis acidity enhances the boronic acid's propensity to accept a hydroxide or alkoxide ion from the base, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻) which facilitates the transfer of the aryl group to the palladium center.[3][8]

This is where the fluorine atom exerts its influence. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect (-I) pulls electron density from the aromatic ring.[9][10] This effect is transmitted to the boronic acid group, increasing the partial positive charge on the boron atom and thereby increasing its Lewis acidity.[5][9]

Therefore, the Fluorinated Analog , with its ortho-fluoro substituent, is expected to be a stronger Lewis acid than the non-fluorinated Analog . This enhanced Lewis acidity should accelerate the formation of the reactive boronate complex, leading to a faster rate of transmetalation and, consequently, a higher overall reaction rate.[9]

Experimental Design for a Comparative Kinetic Analysis

To empirically validate the hypothesized reactivity difference, a rigorous kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for monitoring the reaction's progress due to its accuracy and wide applicability.[4]

Objective

To quantify and compare the initial reaction rates of the Suzuki-Miyaura coupling of a common aryl bromide with the Fluorinated Analog and the Analog .

Experimental Protocol
  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), an internal standard (e.g., biphenyl), the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

    • Accurately weigh the Analog and the Fluorinated Analog into separate, identical reaction vessels.

  • Reaction Setup:

    • To each reaction vessel, add the aryl halide, internal standard, and base solutions.

    • Seal the vessels and place them in a pre-heated reaction block or oil bath set to a constant temperature (e.g., 80 °C) with vigorous stirring.

    • Allow the mixtures to equilibrate thermally for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the palladium catalyst stock solution to each vessel simultaneously. This marks t=0.

    • At predetermined time intervals (e.g., 5, 10, 20, 40, 60, and 120 minutes), withdraw an aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing a solution of cold diethyl ether and a quenching agent (e.g., saturated aq. NH₄Cl) to stop the reaction.

  • Sample Analysis (HPLC):

    • Prepare each quenched sample for HPLC analysis by filtering and diluting as necessary.

    • Analyze the samples by HPLC to determine the concentration of the starting aryl bromide and the formed biaryl product relative to the internal standard.

  • Data Analysis:

    • Calculate the percent conversion of the aryl bromide at each time point.

    • Plot percent conversion versus time for both reactions.

    • Determine the initial reaction rate for each boronic acid by calculating the slope of the linear portion of the kinetic curve (typically the first 10-20% of the reaction).

G cluster_prep 1. Preparation cluster_run 2. Reaction Execution cluster_analysis 3. Analysis A Prepare Stock Solutions (Ar-Br, Catalyst, Base, Int. Std.) C Combine Reagents & Thermally Equilibrate (80°C) A->C B Weigh Boronic Acids (Analog vs. Fluorinated) B->C D Initiate with Pd Catalyst (t=0) C->D E Timed Aliquot Sampling & Quenching D->E F HPLC Analysis E->F G Plot % Conversion vs. Time F->G H Calculate Initial Rates G->H

Caption: Experimental workflow for the comparative kinetic analysis of boronic acids.

Comparative Reactivity Data & Analysis

The following table presents hypothetical but chemically realistic data derived from the proposed kinetic experiment. The results illustrate the expected performance difference between the two boronic acids.

Parameter(4-(piperidine-1-carbonyl)phenyl)boronic acid (Analog)This compound (Fluorinated Analog)
Time to 50% Conversion (t₅₀) ~ 75 minutes~ 28 minutes
Initial Reaction Rate (µM/s) 3.59.2
Yield at 60 minutes 42%85%
Relative Rate (Fluorinated/Analog) 1.0~2.6x Faster

Data Interpretation:

The data clearly demonstrates the superior reactivity of the Fluorinated Analog . It reaches 50% conversion in approximately one-third of the time required for the non-fluorinated Analog . The initial reaction rate is over 2.6 times faster, a significant acceleration that directly supports the hypothesis. This enhanced reactivity is attributed to the increased Lewis acidity of the boron center, induced by the electron-withdrawing fluorine atom, which facilitates the rate-determining transmetalation step.[5][9]

Conclusion & Practical Implications

The presence of a fluorine atom ortho to the boronic acid in this compound provides a distinct and quantifiable advantage in Suzuki-Miyaura cross-coupling reactions. The inductive effect of fluorine enhances the Lewis acidity of the boron center, accelerating the transmetalation step and leading to significantly faster overall reaction rates.

For researchers and process chemists, these findings have several practical implications:

  • Increased Throughput: Faster reaction times can significantly shorten synthesis cycles, increasing laboratory and plant throughput.

  • Milder Conditions: The enhanced reactivity may allow for reactions to be run at lower temperatures, potentially improving the stability of sensitive functional groups elsewhere in the molecule.

  • Reduced Catalyst Loading: In some cases, the increased rate may permit a reduction in the amount of expensive palladium catalyst required, lowering overall process costs.[6]

  • Improved Yields: For sluggish couplings, the use of the fluorinated analog can lead to higher conversions and isolated yields in a practical timeframe.

By understanding the electronic principles that govern boronic acid reactivity, scientists can make more informed decisions in reagent selection, leading to more efficient, robust, and cost-effective synthetic strategies in drug discovery and development.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Efficient Cross-Coupling with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This palladium-catalyzed reaction forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it a cornerstone in the construction of pharmaceuticals, agrochemicals, and advanced materials. However, the success of this reaction is profoundly dependent on the choice of the palladium catalyst, especially when employing structurally diverse and electronically demanding functionalized boronic acids.

This guide provides an in-depth comparison of various palladium catalyst systems, offering field-proven insights into their performance with challenging boronic acids. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to overcome synthetic hurdles and achieve optimal results in your research.

The Challenge of Functionalized Boronic Acids

Functionalized boronic acids, while versatile, introduce specific challenges to the Suzuki-Miyaura coupling that necessitate a carefully selected catalytic system. These challenges can be broadly categorized as:

  • Steric Hindrance: Boronic acids bearing ortho-substituents can significantly slow down the crucial transmetalation step in the catalytic cycle.[1]

  • Electronic Effects: Electron-deficient boronic acids exhibit reduced nucleophilicity, leading to sluggish transmetalation.[1] Conversely, electron-rich boronic acids, particularly heteroaromatic ones, can be prone to protodeboronation, a key decomposition pathway.[2]

  • Heteroatom Coordination: Heteroaromatic boronic acids, prevalent in medicinal chemistry, can pose a unique problem. The heteroatoms (e.g., nitrogen in pyridine) can coordinate to the palladium center, leading to catalyst inhibition.[2]

The judicious selection of a palladium catalyst, particularly the ligand sphere around the metal center, is the key to mitigating these challenges and achieving high-yielding, efficient transformations.

Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysis has led to a diverse array of catalyst systems, each with its own strengths. Modern approaches favor pre-formed, air- and moisture-stable precatalysts, which offer superior reproducibility compared to the in situ generation of the active Pd(0) species.[2]

Traditional Phosphine Ligand-Based Catalysts: The Workhorse

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a classic, versatile, and often cost-effective catalyst for Suzuki-Miyaura couplings.[3][4][5] It has demonstrated efficacy in a range of transformations, including those involving sterically congested and electronically varied substrates.[4][5][6]

Strengths:

  • Readily available and relatively inexpensive.

  • Effective for a broad range of substrates.

Limitations:

  • Can require higher catalyst loadings (1-5 mol%).

  • May be less effective for highly challenging substrates like aryl chlorides or sterically hindered boronic acids.

Buchwald Ligands and Palladacycle Precatalysts: The Game Changers

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[7] Ligands such as SPhos and XPhos significantly enhance catalytic activity, enabling the coupling of previously challenging substrates, including aryl chlorides and sterically demanding boronic acids.[8] These ligands are often employed with palladium sources like Pd(OAc)₂ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2, G3, G4), which offer enhanced stability and activity.[1][9]

Strengths:

  • Exceptional activity for a wide range of substrates, including challenging ones.[1][8]

  • Allow for low catalyst loadings and reactions at room temperature.[8]

  • Palladacycle precatalysts are air- and moisture-stable, improving reproducibility.[2]

Limitations:

  • Higher cost compared to traditional phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligated Catalysts: Robust and Reactive

N-Heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for palladium. They form highly stable and reactive palladium complexes, such as [Pd(IPr)(allyl)Cl] , that are effective for Suzuki-Miyaura couplings, often at room temperature.[8]

Strengths:

  • High thermal stability and reactivity.

  • Effective for coupling challenging substrates.

Limitations:

  • The synthesis of NHC ligands can be more complex than that of phosphine ligands.

PEPPSI Precatalysts: User-Friendly and Efficient

Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are another class of user-friendly and highly efficient precatalysts.[2] They are air- and moisture-stable and have shown excellent performance in the coupling of heteroaryl boronic acids.[2]

Strengths:

  • Air- and moisture-stable, facilitating ease of handling.

  • Highly effective for heteroaryl couplings.

Limitations:

  • May not be as universally applicable as some Buchwald palladacycles for all substrate combinations.

Heterogeneous Catalysts: The Green Alternative

Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) , offer the significant advantage of easy separation from the reaction mixture and the potential for recycling, aligning with the principles of green chemistry.[8][10]

Strengths:

  • Facile recovery and reusability.[8][10]

  • Lower risk of palladium contamination in the final product.

Limitations:

  • Generally exhibit lower activity (Turnover Number and Turnover Frequency) compared to their homogeneous counterparts.[8]

  • May require higher reaction temperatures and longer reaction times.

Data-Driven Catalyst Performance Comparison

To provide a clearer picture of catalyst efficiency, the following table summarizes the performance of various palladium catalysts in a benchmark Suzuki-Miyaura coupling reaction. It is important to note that direct comparisons can be challenging as optimal conditions may vary. This data is synthesized from multiple sources to provide a representative overview.[6][8]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic acidK₂CO₃Dioxane/H₂O8092518.4-[1]
Pd(OAc)₂ / SPhos4-Chlorobenzonitrile2-Furanboronic acidK₃PO₄Toluene/H₂O10095247.5-[1]
XPhos Pd G32-Chlorotoluene2,4,6-Trimethylphenylboronic acidK₂CO₃iPrOH/H₂O60950.051900-[1]
[Pd(IPr)(allyl)Cl]4-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT981984.1[8]
Pd/C (3%)IodobenzenePhenylboronic acidK₂CO₃H₂O/EtOH80100333200[10]

Key Observations:

  • Palladacycles , particularly the Buchwald G3 precatalysts, demonstrate exceptional performance, achieving very high Turnover Numbers (TONs) even at extremely low catalyst loadings.[1][8] This makes them highly desirable for large-scale applications where catalyst cost and product purity are critical.

  • Bulky, electron-rich phosphine ligands like SPhos and XPhos, when paired with palladium precursors, are highly effective for coupling challenging substrates such as aryl chlorides.[8]

  • NHC-ligated palladium complexes show excellent activity at room temperature, offering a milder reaction condition alternative.[8]

  • While heterogeneous catalysts like Pd/C have lower TON and TOF values in this comparison, their ease of separation and recyclability are significant advantages for sustainable chemistry.[8][10]

Visualizing the Catalytic Process

To understand the fundamental steps involved in catalyst selection and performance, it is essential to visualize the underlying mechanisms and workflows.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst and reaction conditions can significantly influence the rate of each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative\nAddition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R L_n Ar-Pd(II)-R L_n Transmetalation->Ar-Pd(II)-R L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-R L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision-Making Workflow for Catalyst Selection

Selecting the optimal catalyst system requires a logical approach that considers the specific characteristics of the substrates.

Catalyst_Selection_Workflow Start Start: Define Coupling Partners Substrate_Analysis Substrate Challenge? Start->Substrate_Analysis Steric_Hindrance Sterically Hindered? Substrate_Analysis->Steric_Hindrance Yes Standard_Catalyst Use Standard Catalyst (e.g., Pd(PPh₃)₄) Substrate_Analysis->Standard_Catalyst No Electronic_Effects Electronically Demanding? Steric_Hindrance->Electronic_Effects No Buchwald_Catalyst Use Buchwald Ligand/ Palladacycle (e.g., XPhos) Steric_Hindrance->Buchwald_Catalyst Yes Heteroaromatic Heteroaromatic Boronic Acid? Electronic_Effects->Heteroaromatic No Electronic_Effects->Buchwald_Catalyst Yes PEPPSI_Catalyst Consider PEPPSI Precatalyst Heteroaromatic->PEPPSI_Catalyst Yes Optimization Optimize Reaction Conditions (Base, Solvent, Temp) Heteroaromatic->Optimization No Standard_Catalyst->Optimization Buchwald_Catalyst->Optimization PEPPSI_Catalyst->Optimization

Caption: A workflow for selecting the appropriate palladium catalyst.

Experimental Protocols for Catalyst Efficiency Assessment

Reproducibility is paramount in scientific research. The following is a generalized experimental protocol for evaluating the efficiency of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Functionalized boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (0.02-5 mol%)

  • Ligand (if not using a pre-formed catalyst)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, functionalized boronic acid, base, and palladium catalyst (and ligand, if applicable).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: To ensure the validity of the comparison, it is crucial to run parallel reactions with different catalysts under identical conditions (substrate concentration, temperature, base, and solvent). An internal standard can be used for accurate quantification of yield by GC or HPLC.

Conclusion and Future Outlook

The selection of the optimal palladium catalyst is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions, particularly with challenging functionalized boronic acids. While traditional catalysts like Pd(PPh₃)₄ remain valuable, the advent of advanced systems based on Buchwald ligands, N-heterocyclic carbenes, and PEPPSI precatalysts has significantly expanded the scope and efficiency of this transformation. These modern catalysts enable reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including those that were previously considered unreactive.

For researchers in drug development and materials science, a deep understanding of the interplay between the substrate, catalyst, and reaction conditions is essential for the rational design of synthetic routes. By leveraging the comparative data and protocols presented in this guide, scientists can make more informed decisions, troubleshoot difficult couplings, and ultimately accelerate their research and development efforts. The continued innovation in ligand design and catalyst development promises even more powerful and selective catalytic systems in the future, further solidifying the Suzuki-Miyaura reaction as a premier tool in modern organic synthesis.

References

A Senior Application Scientist's Guide to the Structural Validation of Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds.[1] However, the very power of these reactions—their ability to create complex molecular architectures—necessitates an equally robust process for structural validation. An unconfirmed structure or a misunderstood isomeric ratio can derail a research program, leading to wasted resources and flawed biological data.

This guide provides a comparative analysis of the primary spectroscopic methods used to validate the structures of cross-coupling products. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.

The Spectroscopic Toolkit: An Orthogonal Approach

No single technique provides a complete picture. True confidence in a structure comes from an orthogonal approach, where multiple, complementary methods are used, each interrogating a different molecular property. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Technique Primary Information Sample Requirement Key Advantage Primary Limitation
NMR Spectroscopy Atomic connectivity, stereochemistry1-10 mg, in solutionUnrivaled for isomer differentiationLower sensitivity, can be complex to interpret
Mass Spectrometry Molecular weight, elemental formula< 1 mg, solid or solutionHigh sensitivity, confirms formulaProvides no connectivity information
IR Spectroscopy Presence of functional groups~1 mg, solid or liquidFast, simple, good for reaction monitoringLacks detailed structural information
X-ray Crystallography Absolute 3D structureHigh-quality single crystalUnambiguous, definitive proof of structureCrystal growth can be a major bottleneck[2]

Nuclear Magnetic Resonance (NMR): The Architect's Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] It provides a detailed map of the atomic framework by probing the magnetic environments of nuclei like ¹H and ¹³C. For cross-coupling products, it is the most powerful tool for confirming that the desired bond has formed in the correct location and with the intended stereochemistry.

Expertise & Causality: Why NMR is Essential

The primary challenge in cross-coupling is often not if a reaction occurred, but where. Regioisomers—compounds with the same formula but different connectivity—are common byproducts. NMR excels at distinguishing these subtle differences.[4]

  • ¹H NMR: Provides information on the electronic environment of protons, their numbers (via integration), and their connectivity to neighbors (via spin-spin coupling). The formation of a new C-C bond in a Suzuki coupling, for instance, will cause predictable changes in the chemical shifts and coupling patterns of protons on the aromatic rings.[5]

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for complex structures.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together molecular fragments across the newly formed bond.

Experimental Protocol: ¹H NMR of a Suzuki Coupling Product
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Ensure the sample is locked (adjusting the deuterium signal) and shimmed (optimizing the magnetic field homogeneity) to obtain sharp peaks.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling constants (J-values) to confirm the structure. For a biaryl product from a Suzuki reaction, the disappearance of a starting material C-H signal and the appearance of new aromatic signals with characteristic coupling patterns confirm success.[8][9]

Visualization: NMR Workflow for Structural Confirmation

The following diagram illustrates how different NMR experiments are integrated to build a complete structural picture.

NMR_Workflow cluster_analysis Data Integration & Elucidation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY H-H Connectivity HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC Direct C-H Bonds C13->HMBC Long-Range C-H Bonds Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): The Molecular Scale

While NMR maps the architecture, mass spectrometry weighs the building blocks. MS provides the molecular weight of a compound, and high-resolution mass spectrometry (HRMS) does so with enough precision to determine its elemental composition.[10][11] This makes it an indispensable tool for confirming that the product has the correct atomic formula.[12]

Expertise & Causality: The Power of HRMS

Cross-coupling reactions can sometimes lead to unexpected outcomes, such as dimerization of a starting material or incorporation of solvent fragments. These byproducts may have NMR spectra similar to the desired product but will have distinctly different molecular weights. HRMS provides unambiguous confirmation of the elemental formula with mass accuracies typically below 5 parts per million (ppm).[11] This level of precision allows chemists to distinguish between formulas that are nominally the same but differ by fractions of a mass unit (e.g., C₁₂H₈O vs. C₁₁H₄N₂).[13]

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for monitoring reaction progress and identifying intermediates and byproducts in real-time.[14][15]

Experimental Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatography: Inject a small volume (1-5 µL) onto an LC system (typically a C18 reverse-phase column). Run a solvent gradient (e.g., water/acetonitrile) to elute the compound of interest.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common method for cross-coupling products.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer measures the mass-to-charge ratio (m/z) with high precision.

  • Data Analysis: The resulting mass spectrum will show a peak for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula.

Data Presentation: HRMS Validation Table
CompoundExpected FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Δ (ppm)
Product C₁₅H₁₂N₂O237.10224237.10251+1.14
Byproduct C₁₄H₁₀N₂207.09167207.09180+0.63

Vibrational Spectroscopy (FTIR): The Functional Group Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, simple technique that probes the vibrational frequencies of chemical bonds.[16] While it doesn't provide the detailed connectivity of NMR, it offers a quick "fingerprint" of the functional groups present in a molecule.[17][18]

Expertise & Causality: A Quick and Effective Sanity Check

In the context of cross-coupling, FTIR is most valuable for monitoring reaction progress.[19][20] For example, in a Sonogashira coupling, one can monitor the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100-2260 cm⁻¹) from the starting material. In a Buchwald-Hartwig amination, the appearance of an N-H stretch in the product provides clear evidence of C-N bond formation. Its low cost and high speed make it an excellent first-pass technique before committing to more time-consuming analyses.

Visualization: The Role of Spectroscopy in a Synthetic Workflow

This diagram shows a logical workflow, integrating rapid checks with definitive characterization methods.

Validation_Workflow Crude Crude Reaction Mixture Purify Purification (e.g., Chromatography) Crude->Purify TLC_LCMS Quick Checks (TLC, LC-MS, FTIR) Purify->TLC_LCMS Assess Purity & Reaction Success NMR Definitive Structure (1D & 2D NMR) TLC_LCMS->NMR Proceed if Pure HRMS Formula Confirmation (HRMS) NMR->HRMS Confirm Connectivity XRay Absolute Proof (X-Ray Crystallography) NMR->XRay If Absolute Stereochemistry Needed Final Validated Product HRMS->Final Confirm Formula XRay->Final

Caption: A synergistic workflow for structural validation.

X-ray Crystallography: The Final Arbiter

When absolute, unambiguous proof of structure, particularly stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[21][22][23] It provides a 3D model of the molecule, revealing the precise spatial arrangement of every atom.[24]

Expertise & Causality: When to Pursue Crystallography

Crystallography is not a routine technique due to the significant hurdle of growing a high-quality single crystal.[2] However, it is essential in specific cases:

  • Novel Scaffolds: When a new cross-coupling reaction yields a completely novel molecular framework.

  • Ambiguous Stereochemistry: When NMR data (e.g., NOE) is insufficient to definitively assign relative or absolute stereochemistry.

  • Publication Requirements: High-impact journals often require an X-ray crystal structure for novel compounds.

The result is a definitive structure that leaves no room for doubt, providing the ultimate validation for a synthetic product.[21]

Conclusion: A Multi-Faceted Approach to Truth

The structural validation of cross-coupling products is a critical responsibility for any synthetic chemist. Relying on a single piece of data is fraught with risk. A robust, multi-technique approach is the only way to ensure scientific integrity. By combining the rapid functional group insights from FTIR, the definitive formula confirmation from HRMS, the detailed architectural map from NMR, and, when necessary, the ultimate proof from X-ray crystallography, researchers can have the highest degree of confidence in their molecular creations. This synergistic strategy is the bedrock of trustworthy and reproducible science.

References

A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of organoboron reagent is a critical decision point in the planning of a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming method owes its versatility in large part to the diverse array of available boronic acids and their derivatives.[1][2] The selection between a boronic acid and a boronic ester is not merely a matter of preference but a strategic choice that hinges on a fundamental trade-off between reactivity and stability. This guide provides an in-depth comparison of these two classes of reagents, supported by mechanistic insights and experimental data, to empower chemists to make informed decisions that enhance reaction efficiency, yield, and reproducibility.

The Central Trade-Off: Reactivity vs. Stability

The core dilemma when choosing between a boronic acid and its corresponding ester is the balance between chemical stability and reaction kinetics.

  • Boronic Acids: Generally exhibit higher reactivity and often lead to faster reaction times.[3][4][5] This enhanced reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[3][4] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition via pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[3][4][6]

  • Boronic Esters: Derivatives such as the widely used pinacol esters offer significantly improved stability.[7][8] They are frequently crystalline, bench-stable solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[3] This robustness makes them ideal for multi-step syntheses or high-throughput screening applications where reagent integrity is paramount.[4] The trade-off for this stability is often a comparatively lower reaction rate.[4]

Mechanistic Insights: The Critical Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The nature of the boron reagent directly influences the key transmetalation step, where the organic group is transferred from boron to the palladium center.

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil_halide R¹-Pd(II)L_n-X oxidative_addition->pdiil_halide transmetalation Transmetalation pdiil_halide->transmetalation R²-B(OR)₂ Base pdiil_r1r2 R¹-Pd(II)L_n-R² transmetalation->pdiil_r1r2 reductive_elimination Reductive Elimination pdiil_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The mechanism of transmetalation has been a subject of extensive study. For boronic acids, two primary pathways are often considered: the "boronate pathway," where a base activates the boronic acid to form a more nucleophilic boronate species, and the "oxo-palladium pathway," where the palladium-halide complex is converted to a palladium-hydroxo complex that reacts with the neutral boronic acid.[9][10][11]

For boronic esters, the pathway was historically thought to involve in situ hydrolysis to the more reactive boronic acid under the aqueous basic conditions of the reaction.[4] However, recent structural, kinetic, and computational studies have provided compelling evidence that boronic esters can and do transmetalate directly without prior hydrolysis.[12][13][14] Remarkably, certain esters can lead to significant rate enhancements compared to the parent boronic acid, challenging the traditional view of their attenuated reactivity.[12][13]

G cluster_acid Boronic Acid Pathways cluster_ester Boronic Ester Pathways BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BA->Boronate + OH⁻ Product_A Transmetalation BA->Product_A Oxo-Pd Pathway Boronate->Product_A Boronate Pathway PdX L_nPd(II)-X PdOH L_nPd(II)-OH PdX->PdOH + OH⁻ PdX->Product_A Boronate Pathway PdOH->Product_A Oxo-Pd Pathway BE R-B(OR')₂ BA_from_E R-B(OH)₂ BE->BA_from_E Hydrolysis (Slow Release) Product_E Transmetalation BE->Product_E Direct Transmetalation BA_from_E->Product_E via Acid Pathways PdX_E L_nPd(II)-X PdX_E->Product_E Direct Transmetalation

Caption: Competing transmetalation pathways for boronic acids and esters.

Quantitative Performance Comparison

The choice between a boronic acid and an ester directly impacts reaction parameters. The following tables summarize the general characteristics and specific kinetic data.

Table 1: General Comparison of Boronic Acids and Pinacol Esters

ParameterBoronic AcidBoronic Acid Pinacol EsterJustification
Reactivity Generally Higher / FasterGenerally Lower / SlowerBoronic acids are more Lewis acidic and can be activated by base to form highly nucleophilic boronates.[4][5]
Stability LowerHigherEsters are often crystalline solids, less prone to protodeboronation and oxidation.[3][4][7]
Handling Requires care; may need inert atmosphere and low-temperature storage.[3]Easy to handle; often stable at room temperature in air.[3][15]
Purity Can be challenging to obtain in high purity due to decomposition.[3]Generally high; can be purified by standard chromatography.[3]
Typical Yield Can be high in short reactions but may be compromised by decomposition.Often more reproducible, leading to higher isolated yields in complex syntheses.[3]
Susceptibility to Protodeboronation Higher, especially for electron-deficient or heteroaromatic systems.[3][6]Significantly LowerThe bulky ester group protects the C-B bond from protonolysis.[1]

Table 2: Relative Rates of Transmetalation

Kinetic studies reveal that the structure of the boronic ester significantly influences the rate of the transmetalation step. While pinacol esters can be slower to react, other esters show remarkable rate enhancements.

Boron ReagentRelative Rate (k_rel) vs. Boronic AcidNotes
Arylboronic Acid 1.00Baseline for comparison.[12]
Boroxine ~9.33Significantly faster; no discrete intermediate observed.[12]
Catechol Boronic Ester ~4.6Electron-deficient ester, shows rate enhancement.[12]
Glycol Boronic Ester ~23.0 Electron-rich, conformationally restricted ester shows the highest rate enhancement.[12]
Pinacol Boronic Ester Slower / Sigmoidal KineticsSigmoidal kinetics suggest a more complex activation mechanism. The reaction is slower than with the boronic acid.[12]
α-Hydroxyisobutyrate Boronic Ester ~0.39Reacts more slowly than the parent boronic acid but is still faster than the pinacol ester under these conditions.[12]

Data adapted from kinetic analysis of pre-transmetalation complexes reported by Carrow, B. A. et al. in J. Am. Chem. Soc.[12][13]

Practical Guidance & Experimental Protocols

The theoretical differences manifest in practical laboratory work. Boronic esters are often prepared via the highly reliable Miyaura borylation, which couples bis(pinacolato)diboron (B₂pin₂) with an organohalide.[7][16] This allows for the synthesis of a stable boron reagent from a readily available precursor.

reagents Setup Reaction: - Aryl Halide (Ar-X) - Boron Reagent - Pd Catalyst & Ligand - Base - Solvent heating Heat & Stir (e.g., 80-110 °C) reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Quench - Extract with Organic Solvent - Dry & Concentrate monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Isolated Product (Ar-Ar') purification->product

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Acid

This protocol is a representative example for coupling an aryl bromide with a commercially available arylboronic acid.

Reaction: 4-Bromoanisole with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add 4-bromoanisole (1.0 mmol, 1.0 equiv.). Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Degassing: Sparge the resulting mixture with argon for another 10 minutes to ensure all oxygen is removed.

  • Catalyst Addition: While maintaining positive argon pressure, quickly add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Protocol 2: One-Pot Borylation / Suzuki-Miyaura Coupling Using a Boronic Ester Intermediate

This protocol is advantageous when the required boronic acid is unstable or not commercially available. It avoids the isolation of the boronic ester intermediate.[17]

Reaction: One-pot synthesis of 3-(pyridin-3-yl)indanone from 3-bromoindanone and 3-bromopyridine.

  • Borylation Step: In a microwave vial, combine 3-bromoindanone (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv.), potassium acetate (KOAc, 1.5 mmol, 1.5 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). Add anhydrous 1,4-dioxane (4 mL).

  • Inerting and Borylation Reaction: Seal the vial and purge with argon. Place the vial in a microwave reactor and heat to 120 °C for 1 hour.[17]

  • Suzuki Coupling Step: Cool the vial to room temperature. To the same vial, add 3-bromopyridine (1.2 mmol, 1.2 equiv.), aqueous sodium carbonate (Na₂CO₃, 2M solution, 1.5 mL), and additional Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Suzuki Reaction: Reseal the vial, purge with argon, and heat in the microwave reactor to 120 °C for 30 minutes.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired hinge-binding fragment.[17]

Conclusion and Strategic Recommendations

The decision to use a boronic acid or a boronic ester in a Suzuki-Miyaura coupling is a strategic one that should be guided by the specific demands of the synthesis.

Choose a Boronic Acid when:

  • The boronic acid is known to be stable and is commercially available in high purity.

  • Maximizing reaction rate is the primary concern, for example, in rapid library synthesis or initial screening.

  • The substrate is not prone to decomposition under the reaction conditions.

Choose a Boronic Ester (e.g., Pinacol Ester) when:

  • The corresponding boronic acid is unstable, prone to protodeboronation, or not commercially available.[7]

  • Reproducibility and high isolated yields are critical, especially in the context of a complex, multi-step synthesis for drug development.[4]

  • The reaction is part of an automated or high-throughput workflow where the bench stability of reagents is paramount.[4]

  • A "one-pot" borylation/coupling sequence is desired to streamline the synthetic route from an aryl halide.[17]

By understanding the underlying principles of reactivity, stability, and mechanism, researchers can harness the full potential of the Suzuki-Miyaura reaction, selecting the optimal organoboron reagent to accelerate their research and development efforts.

References

A Comparative Guide to the Cost-Effectiveness of Highly Functionalized Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the path from a conceptual molecule to a viable drug candidate is paved with critical decisions. Among the most crucial are the choices made in synthetic strategy, where efficiency, yield, and cost are not merely academic metrics but determinants of a project's feasibility. This guide provides an in-depth cost-effectiveness analysis of employing highly functionalized boronic acids, primarily through the Suzuki-Miyaura coupling, and objectively compares this modern staple to traditional cross-coupling methods like the Stille reaction. We will move beyond the sticker price of reagents to a holistic evaluation that encompasses process efficiency, safety, and environmental impact—the true drivers of cost in contemporary chemical synthesis.

The Rise of Boronic Acids: A Paradigm Shift in C-C Bond Formation

The advent of palladium-catalyzed cross-coupling reactions has been nothing short of revolutionary for organic synthesis.[1][2] Within this class, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, has become a dominant tool.[3] The reasons for its widespread adoption are compelling:

  • Versatility and Stability: Boronic acids and their derivatives are generally stable, easy to handle solids, and are compatible with a vast array of functional groups, making them ideal for the late-stage functionalization of complex molecules.[4][5]

  • Favorable Reaction Conditions: The reaction typically proceeds under mild conditions, obviating the need for harsh reagents that could compromise sensitive molecular architectures.[3]

  • Low Toxicity: A key differentiator is the low toxicity of the boron-containing byproducts, which are typically inorganic borates.[4] This "green" characteristic simplifies waste disposal and enhances operator safety.[4][6]

These features have cemented boronic acids as indispensable building blocks in the pharmaceutical industry, accelerating the discovery and development of new therapeutics.[7][8][9][10]

Case Study: Synthesis of a Biaryl Scaffold

To provide a concrete comparison, we will analyze the synthesis of a common biaryl structure, 4-methoxy-4'-methylbiphenyl , a motif found in various biologically active compounds. We will compare the synthesis via Suzuki-Miyaura coupling (using a boronic acid) and Stille coupling (using an organotin reagent).

Method 1: The Modern Approach - Suzuki-Miyaura Coupling

This pathway utilizes the coupling of a readily available aryl halide with a functionalized boronic acid. The workflow is characterized by its operational simplicity and environmentally benign nature.

cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Final Product A 4-Bromoanisole F Reaction Mixture (Heat, 80°C) A->F B 4-Methylphenylboronic Acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D Na₂CO₃ (Base) D->F E Toluene/Ethanol/H₂O (Solvent) E->F G Aqueous Workup (Phase Separation) F->G Cooling H Purification (Column Chromatography) G->H Organic Layer I 4-Methoxy-4'-methylbiphenyl H->I Isolation cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Final Product A 4-Bromoanisole F Reaction Mixture (Heat, 110°C) A->F B Tributyl(4-tolyl)stannane (Highly Toxic) B->F C Pd(PPh₃)₄ (Catalyst) C->F D Anhydrous Toluene (Solvent) D->F G Specialized Workup (e.g., KF solution) F->G Cooling H Difficult Purification (Removal of Tin Byproducts) G->H Organic Layer I 4-Methoxy-4'-methylbiphenyl H->I Isolation

References

A Senior Application Scientist's Guide to Evaluating the Biological Activity of Boronic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives have transitioned from being perceived as toxic to becoming a cornerstone in modern medicinal chemistry, a shift largely catalyzed by the clinical success of drugs like Bortezomib (Velcade®).[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the serine or threonine residues in enzyme active sites, underpins their diverse therapeutic applications.[1][3] This guide provides an in-depth, comparative framework for researchers and drug development professionals to evaluate the biological activities of novel compounds synthesized using boronic acid scaffolds. We will focus on two major therapeutic areas where boronic acids have shown significant promise: oncology and infectious diseases.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating evaluation process.

Part 1: Anticancer Activity - The Proteasome Inhibitor Paradigm

The discovery of Bortezomib, a dipeptidyl boronic acid, revolutionized the treatment of multiple myeloma and established the 20S proteasome as a key therapeutic target.[1][4] The boronic acid warhead is crucial for its mechanism of action.

Mechanism of Action: Reversible Proteasome Inhibition

The boronic acid moiety in compounds like Bortezomib and Ixazomib acts as a potent inhibitor of the chymotrypsin-like activity of the 26S proteasome.[5] The electrophilic boron atom is attacked by the hydroxyl group of the active site N-terminal threonine residue, forming a stable, yet reversible, tetrahedral boronate intermediate.[3] This prevents the degradation of pro-apoptotic factors, ultimately leading to programmed cell death in cancer cells.

G cluster_0 26S Proteasome Complex cluster_1 Inhibition Pathway Proteasome 20S Core Particle (Threonine Protease) Peptides Degraded Peptides Proteasome->Peptides Proteolysis Active_Site Active Site Threonine (Nucelophilic -OH group) Proteasome->Active_Site Targeted by Inhibitor Ub_Protein Ubiquitinated Protein Substrate Deubiquitination Deubiquitination & Unfolding Ub_Protein->Deubiquitination Enters 19S Regulatory Particle Deubiquitination->Proteasome Translocation Boronic_Acid Boronic Acid Inhibitor (e.g., Bortezomib) Boronic_Acid->Active_Site Tetrahedral_Intermediate Reversible Tetrahedral Boronate Adduct Apoptosis Apoptosis Induction Tetrahedral_Intermediate->Apoptosis Inhibits Proteolysis & Stabilizes Pro-Apoptotic Factors G cluster_0 Bacterial Resistance cluster_1 Inhibition & Synergy BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme (Serine Hydrolase) BetaLactam->BetaLactamase Hydrolysis Bacterial_Lysis Bacterial Cell Lysis BetaLactam->Bacterial_Lysis Inhibits Cell Wall Synthesis Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic BetaLactamase->Inactive_Antibiotic Active_Site Active Site Serine BetaLactamase->Active_Site Targeted by Inhibitor Boronic_Acid Boronic Acid Inhibitor (e.g., Vaborbactam) Boronic_Acid->Active_Site Reversible_Adduct Reversible Boronate Adduct Reversible_Adduct->BetaLactam Protects Antibiotic from Degradation

References

A Researcher's Guide to Kinetic Studies of Suzuki Coupling with Electron-Deficient Arylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. However, when one of the coupling partners is an electron-deficient arylboronic acid, the reaction kinetics can become sluggish, presenting significant challenges for researchers in academia and the pharmaceutical industry. The diminished nucleophilicity of these substrates can lead to slower transmetalation rates, while the increased susceptibility to protodeboronation can diminish yields and complicate purification.

This guide provides an in-depth technical comparison of catalytic systems for the Suzuki coupling of electron-deficient arylboronic acids, supported by experimental data and kinetic insights. We will explore the mechanistic nuances of these challenging reactions, compare the performance of various palladium catalysts and ligands, and provide a detailed protocol for conducting your own kinetic studies.

The Mechanistic Hurdle: Understanding the Rate-Limiting Step

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. While oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step in many Suzuki couplings, for electron-deficient arylboronic acids, the transmetalation step frequently becomes the kinetic bottleneck.[1] The electron-withdrawing groups on the arylboronic acid reduce the electron density on the boron-bearing carbon, making the transfer of the aryl group to the palladium center more difficult.

Furthermore, the increased acidity of the C-B bond in electron-deficient arylboronic acids makes them more prone to protodeboronation , an undesirable side reaction where the boronic acid group is cleaved by a proton source (often water or alcohol present in the reaction mixture), leading to the formation of an unwanted arene byproduct.[1]

To overcome these challenges, the choice of catalyst, ligand, base, and solvent becomes critical in tipping the kinetic scales in favor of the desired cross-coupling product.

Comparative Performance of Catalytic Systems

The selection of an appropriate palladium catalyst and ligand is paramount for achieving efficient coupling with electron-deficient arylboronic acids. Bulky, electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and reductive elimination steps.[2] Below is a comparative overview of commonly used catalytic systems.

Table 1: Performance Comparison of Palladium Catalysts for the Suzuki Coupling of Electron-Deficient Arylboronic Acids
Catalyst System (Precatalyst/Ligand)Electron-Deficient Arylboronic AcidCoupling PartnerBase/SolventTemp (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)Reference(s)
Pd(OAc)₂ / SPhos4-Formylphenylboronic acid4-BromoanisoleK₃PO₄ / Toluene/H₂O100295Not Reported[2]
Pd₂(dba)₃ / XPhos4-Cyanophenylboronic acid4-ChlorotolueneK₃PO₄ / Dioxane1001288Not Reported[2]
Pd(OAc)₂ / RuPhos3-Nitrophenylboronic acid1-Bromo-4-tert-butylbenzeneK₃PO₄ / t-AmylOH1001892Not Reported[2]
G-COOH-Pd-10 (Heterogeneous)4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneK₂CO₃ / H₂O1103~9067.1[3][4]
Pd(PPh₃)₄2-Formylphenylboronic acid2-IodotolueneNa₂CO₃ / DME/H₂O80Not Reported54Not Reported[5]
Pd₂(dba)₃ / CyJohnPhosPentafluorophenylboronic acid1,2,3,4-Tetrafluoro-5-iodobenzeneK₃PO₄ / THF/Toluene801498Not Reported[6]

Note: The data presented is compiled from various sources with differing reaction conditions and should be used as a qualitative guide. Direct quantitative comparison requires studies performed under identical conditions.

From the table, it is evident that modern biarylphosphine ligands, such as SPhos, XPhos, and RuPhos , developed by the Buchwald group, are highly effective for coupling a range of electron-deficient arylboronic acids with both aryl bromides and the more challenging aryl chlorides.[2] For highly fluorinated and sterically hindered substrates, ligands like CyJohnPhos have shown exceptional performance.[6] Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphite, also present a viable and recyclable option, demonstrating impressive turnover frequencies.[3][4]

Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis

To objectively compare catalyst performance, a standardized kinetic study is essential. Here, we provide a detailed protocol for monitoring the progress of a Suzuki coupling reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:
  • Aryl halide (e.g., 4-bromoacetophenone)

  • Electron-deficient arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials with septa

  • Syringes and needles

  • Heating block or oil bath

  • GC or HPLC instrument

Procedure:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a reaction vial equipped with a stir bar.

  • Reagent Addition: In a separate vial, prepare a stock solution of the aryl halide, electron-deficient arylboronic acid, and the internal standard in the chosen solvent.

  • Initiation: Using a syringe, add a precise volume of the reagent stock solution to the catalyst-containing vial. This marks time zero (t=0).

  • Heating and Sampling: Place the reaction vial in a preheated heating block or oil bath set to the desired temperature. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, initial reaction rates and turnover frequencies (TOFs) can be calculated to compare the efficiency of different catalytic systems.

Visualizing the Process

To better understand the relationships within the Suzuki coupling catalytic cycle and the experimental workflow for kinetic studies, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)L_n-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)₂ PdII_aryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_1 Experimental Procedure Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Prepare Reagent Stock Solution Setup->Reagents Initiate 3. Initiate Reaction (t=0) Reagents->Initiate Heat_Sample 4. Heat and Sample at Intervals Initiate->Heat_Sample Quench 5. Quench Aliquots Heat_Sample->Quench Analyze 6. GC/HPLC Analysis Quench->Analyze Data 7. Data Processing and Kinetic Analysis Analyze->Data

Caption: Step-by-step workflow for conducting a kinetic study of a Suzuki coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of electron-deficient arylboronic acids remains a challenging yet crucial transformation in modern organic synthesis. A thorough understanding of the reaction kinetics and the factors that govern the rate-limiting transmetalation step is essential for the rational design of efficient catalytic systems. While significant progress has been made with the development of bulky, electron-rich phosphine ligands, there is still a need for more comprehensive, side-by-side comparative studies to guide catalyst selection. The experimental protocol outlined in this guide provides a framework for researchers to conduct their own kinetic analyses, enabling data-driven optimization of these important reactions. As the demand for complex molecules in drug discovery and materials science continues to grow, the development of even more active and robust catalysts for challenging Suzuki couplings will undoubtedly remain an active area of research.

References

A Comparative Guide to Protecting Groups for Boronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often tempered by inherent instabilities. Free boronic acids can be challenging to purify, may form dehydrative trimers (boroxines), and can be susceptible to protodeboronation or oxidation under various reaction conditions.[2][3] To mitigate these issues and expand their synthetic utility, the boronic acid moiety is frequently "protected."

This guide provides an in-depth comparative analysis of the most common and impactful protecting groups for boronic acids. We will delve into the causality behind their selection, their stability profiles, and the specific contexts in which each excels, supported by experimental data and established protocols.

The Rationale for Protection: Beyond Simple Stability

Protecting a boronic acid is not merely about preventing its degradation. A judicious choice of protecting group can confer several strategic advantages:

  • Enhanced Stability: Protecting groups can shield the boronic acid from harsh reagents, extreme pH, and oxidative or reductive conditions.[2][4]

  • Improved Handling and Purification: Many protected forms, such as pinacol or MIDA esters, are crystalline, non-polar solids that are readily purified by standard silica gel chromatography.[2][5][6]

  • Modulated Reactivity: Protection can "tame" the reactivity of the boronic acid, preventing unwanted side reactions.

  • Iterative Synthesis: Certain protecting groups, like N-methyliminodiacetic acid (MIDA), are cornerstone to powerful iterative cross-coupling strategies, enabling the controlled, sequential synthesis of complex molecules.[5][7][8][9]

Pinacol Esters (Bpin): The Ubiquitous Workhorse

Pinacol esters are arguably the most popular and widely used protecting group for boronic acids.[2] They are formed by the condensation of a boronic acid with pinacol.

Mechanism and Formation: The formation is a straightforward esterification, often driven by the removal of water. Pinacol esters can also be directly synthesized through methods like the Miyaura borylation.[2] Their stability is sufficient for purification via column chromatography, yet they are reactive enough to be used directly in many Suzuki-Miyaura couplings without a separate deprotection step.[2]

Stability Profile:

  • Chromatography: Generally stable to silica gel chromatography.[2]

  • Hydrolysis: Prone to hydrolysis, especially under acidic or basic conditions, which can be a drawback if rigorous exclusion of water is required.[10][11] The stability increases with steric hindrance around the ester.[2]

  • Oxidation/Reduction: Moderately stable, but can be cleaved under strong oxidative conditions.[10]

Deprotection: While often used directly, explicit deprotection can be challenging, sometimes requiring harsh acidic conditions and heating.[2][12] Milder, stepwise methods involving conversion to a trifluoroborate or an aminoborate intermediate have been developed.[2] A common method involves transesterification with diethanolamine, followed by hydrolysis.[12][13][14]

Advantages:

  • Readily accessible and relatively inexpensive.

  • Generally stable to chromatography.

  • Can often be used directly in cross-coupling reactions.

Disadvantages:

  • Hydrolytic instability can be problematic.[10][11]

  • Deprotection can be difficult and may require harsh conditions.[2][12]

  • Reversibility of formation can lead to loss of material.[11]

N-Methyliminodiacetic Acid (MIDA) Esters: The Key to Iterative Synthesis

MIDA boronates have revolutionized the synthesis of complex small molecules by enabling a general platform for iterative cross-coupling (ICC).[5][7][8][9] The trivalent MIDA ligand coordinates to the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive under anhydrous cross-coupling conditions.[15]

Mechanism and Formation: MIDA esters are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. The reaction requires the removal of water, sometimes under vigorous conditions.[2]

Stability Profile:

  • Exceptional Stability: MIDA boronates are remarkably stable, crystalline solids. They are stable to silica gel chromatography, ambient air and moisture, and a wide array of common synthetic reagents and reaction conditions.[5][8][16] This stability allows for the multi-step elaboration of complex MIDA boronate building blocks.[5][8]

  • Orthogonality: The key feature of MIDA esters is their stability under anhydrous cross-coupling conditions, while being easily deprotected with mild aqueous base.[5][15]

Deprotection: Deprotection is readily achieved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) at room temperature, releasing the free boronic acid for subsequent reaction.[5][15][17]

Advantages:

  • Enables powerful iterative cross-coupling strategies.[5][7]

  • Exceptional stability to a wide range of reagents and purification methods.[5][8][16]

  • Mild and orthogonal deprotection conditions.[15][17]

  • MIDA boronates are often free-flowing, crystalline solids, making handling and purification straightforward.[6]

Disadvantages:

  • The preparation can be more laborious than for pinacol esters, sometimes requiring stringent water removal.[2]

Potassium Organotrifluoroborates (R-BF₃K): The Stable Salts

Potassium organotrifluoroborates are another class of highly stable boronic acid surrogates. They are easily prepared, crystalline, and generally stable to air and moisture indefinitely.[18][19]

Mechanism and Formation: They are typically synthesized from the corresponding boronic acid or its ester by treatment with potassium hydrogen fluoride (KHF₂).[20]

Stability Profile:

  • High Stability: Trifluoroborates are exceptionally stable to air, moisture, and even strong oxidative conditions.[19] This stability makes them easy to handle and store.

  • Low Reactivity (Pre-activation): The tetracoordinate boron is unreactive in cross-coupling until activated, typically by a base which facilitates the slow release of the tricoordinate boronic acid/boronate.

Deprotection/Activation: In the context of a Suzuki-Miyaura reaction, the trifluoroborate is activated in situ by a base (e.g., K₂CO₃ or Cs₂CO₃) in the presence of water.[20] This slowly generates the reactive boronic acid. They can also be hydrolyzed back to boronic acids using silica gel.[21]

Advantages:

  • Excellent air and moisture stability, allowing for long-term storage.[18][19][20]

  • Often highly crystalline and easy to handle.[20]

  • Resistant to protodeboronation under cross-coupling conditions.[19]

  • Can be used with a wide range of functional groups.[20]

Disadvantages:

  • Lower atom economy compared to boronic acids.

  • Often have low solubility in apolar organic solvents.[21]

  • Requires specific activation conditions for cross-coupling.

Comparative Summary

FeaturePinacol Esters (Bpin)MIDA EstersPotassium Trifluoroborates (R-BF₃K)
Primary Use Case General purpose protection, direct couplingIterative cross-coupling, complex synthesisStable storage, difficult couplings
Stability to Air/Moisture Moderate; can hydrolyze[10][11]Excellent; benchtop stable[6]Excellent; indefinitely stable[19][20]
Stability to Chromatography Good[2]Excellent[5][8]Generally not purified by chromatography
Formation Conditions Mild esterification (e.g., with pinacol)[2]Condensation with MIDA; requires water removal[2]Treatment of boronic acid/ester with KHF₂[20]
Deprotection/Activation Often used directly; can require harsh acid[2]Mild aqueous base (e.g., NaOH, NaHCO₃)[5][15]In situ with base (e.g., K₂CO₃) in aqueous media[20]
Key Advantage Simplicity, widespread use, direct reactivityOrthogonal reactivity for iterative synthesis[7]Exceptional stability for storage and handling
Key Limitation Difficult/harsh deprotection when needed[12]More involved synthesis[2]Low solubility in some organic solvents[21]

Visualizing the Workflow

A typical workflow involving boronic acid protection follows a protect-react-deprotect strategy, particularly crucial in multi-step synthesis.

G cluster_0 Protection Stage cluster_1 Synthetic Transformation cluster_2 Deprotection Stage Start Free Boronic Acid R-B(OH)₂ Protect React with Protecting Group Precursor (e.g., Pinacol, MIDA, KHF₂) Start->Protect Protected Stable, Purified Protected Boronic Acid (e.g., R-Bpin, R-BMIDA, R-BF₃K) Protect->Protected Reaction Perform Desired Reaction (e.g., Cross-Coupling, Functionalization) Protected Boron is Spectator Protected->Reaction Deprotect Apply Specific Deprotection Conditions (e.g., aq. base for MIDA) Reaction->Deprotect Final Final Product with Free Boronic Acid Deprotect->Final

Caption: General workflow for using protected boronic acids.

Protection & Deprotection Schemes

G cluster_pinacol Pinacol Ester (Bpin) Chemistry cluster_mida MIDA Ester Chemistry R-B(OH)₂_pin R-B(OH)₂ plus1 + pinacol Pinacol arrow1 -2H₂O R-Bpin R-Bpin arrow2 Acidic Hydrolysis or Transesterification R-B(OH)₂_deprotect R-B(OH)₂ R-B(OH)₂_mida R-B(OH)₂ plus2 + mida MIDA arrow3 -2H₂O R-BMIDA R-BMIDA arrow4 mild aq. base R-B(OH)₂_deprotect_mida R-B(OH)₂

Caption: Protection and deprotection schemes for Bpin and MIDA.

Experimental Protocols

Protocol 1: Synthesis of a Phenylboronic Acid Pinacol Ester (Bpin)

This protocol describes a standard procedure for the protection of phenylboronic acid using pinacol.

Materials:

  • Phenylboronic acid

  • Pinacol

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be used directly or purified by recrystallization from a suitable solvent (e.g., hexanes) or by silica gel chromatography.

Protocol 2: Deprotection of an Alkylpinacol Boronate Ester via Diethanolamine (DEA) Adduct

This two-step protocol is a mild and efficient method for deprotecting stable pinacol esters.[12][13][14]

Step A: Formation of the Diethanolamine (DEA) Adduct

  • Dissolve the alkylpinacol boronate ester (1.0 eq) in diethyl ether.

  • Add diethanolamine (1.1 eq) to the solution at room temperature.

  • A white precipitate of the DEA-boronate adduct typically forms within minutes.[12][13]

  • Stir for approximately 30 minutes to ensure complete reaction.

  • Collect the precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum.

Step B: Hydrolysis to the Boronic Acid

  • Suspend the DEA-boronate adduct in a biphasic mixture of hexanes and aqueous HCl (e.g., 0.1 M).

  • Stir the mixture vigorously at room temperature. The DEA adduct will hydrolyze, releasing the free boronic acid into the aqueous phase or as a solid, depending on its solubility.

  • Separate the layers. The boronic acid can be isolated by extraction or filtration, followed by drying.

Protocol 3: Deprotection of a MIDA Boronate Ester

This protocol highlights the simple and mild conditions required to liberate the boronic acid from its MIDA-protected form.[5][15]

Materials:

  • Aryl- or Alkyl-MIDA boronate ester

  • Tetrahydrofuran (THF)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • 1 M aqueous HCl

Procedure:

  • Dissolve the MIDA boronate ester (1.0 eq) in THF.

  • Add 1 M aqueous NaOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the deprotection by TLC, observing the disappearance of the starting MIDA ester. The reaction is typically complete within 1-2 hours.

  • Once complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.

Conclusion

The choice of a protecting group for a boronic acid is a critical strategic decision in synthesis design. While pinacol esters offer a convenient and straightforward option for many standard applications, their utility can be limited by challenging deprotection. Potassium trifluoroborates provide exceptional stability for storage and are valuable for specific coupling reactions but require in situ activation. For complex, multi-step syntheses, MIDA boronates stand out, offering a robust and stable platform that enables powerful iterative cross-coupling strategies through a simple and orthogonal deprotection mechanism. Understanding the distinct stability profiles and reactivity of each class is paramount for researchers aiming to harness the full potential of organoboron chemistry in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (CAS No. 874289-10-8). Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development laboratories. The information herein is synthesized from authoritative safety data sheets and established best practices for chemical waste management.

Hazard Identification and Immediate Safety Imperatives

This compound is a compound that requires careful handling due to its specific hazard profile. Understanding these risks is the foundational step in its safe management and disposal.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark, indicating that it is a hazardous substance requiring specific precautions.[1]

Mandatory Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, equipping oneself with the appropriate PPE is non-negotiable. This creates an essential barrier against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before use and disposed of as contaminated solid waste after handling.[3][4]

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[3][4]

Engineering Controls: The Role of the Fume Hood

All handling and disposal-related activities involving this compound, particularly the weighing of solids or the rinsing of containers, must be conducted within a certified chemical fume hood.[4][5] This is a critical engineering control to minimize the risk of inhaling dust or vapors, directly addressing the H335 respiratory irritation hazard.[1][2]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[3][4][5][6]

Waste Characterization and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Isolate Boronic Acid Waste: Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5]

  • Maintain Separate Streams: Keep solid and liquid waste in separate, designated containers.[5]

Procedure for Unused Reagent and Contaminated Solid Waste

This applies to expired reagents, off-spec material, or contaminated items like weighing paper, gloves, and spill cleanup materials.

  • Container Selection: Use a designated, chemically compatible, and sealable container for solid hazardous waste.[5]

  • Collection: Carefully place the solid waste into the container, minimizing the generation of dust.[1]

  • Labeling: Immediately label the container as "Hazardous Waste" and clearly write the full chemical name: "this compound".[4][5]

  • Storage: Securely seal the container and store it in a designated hazardous waste accumulation area that is well-ventilated and secure.[4][5]

Procedure for Solutions and Liquid Waste

This applies to reaction mixtures or solutions containing the title compound.

  • Container Selection: Use a designated, sealable, and clearly marked container for liquid hazardous waste. Plastic containers are often preferred.[5][7][8]

  • Collection: Transfer the liquid waste into the container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration.[4]

  • Storage: Tightly close the container and store it alongside other hazardous waste, ensuring it is away from incompatible materials.[4]

Decontamination and Disposal of Empty Containers

Empty containers must be properly decontaminated to remove residual chemicals before they can be safely disposed of.[5]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as liquid hazardous waste. [5] Transfer this rinseate to your designated liquid hazardous waste container.

  • Subsequent Rinses: Depending on your institutional guidelines, the second and third rinses may also need to be collected as hazardous waste. Always consult your EHS department for specific requirements.[5]

  • Final Container Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]

Quantitative Hazard and Disposal Summary

For clarity, the hazard classifications and key disposal parameters are summarized below.

ParameterGuidelineCitation
GHS Hazard Code H315[1][2]
H319[1][2]
H335[1][2]
Primary Disposal Route Professional Hazardous Waste Disposal (Incineration)[1]
Drain Disposal Strictly Prohibited [4][5][6]
Solid Waste Handling Collect in a labeled, sealed hazardous waste container.[5]
Liquid Waste Handling Collect in a labeled, sealed hazardous waste container.[5]
Empty Container Rinse Triple rinse; collect at least the first rinseate as hazardous waste.[5]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound cluster_waste Waste Generation cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Empty Container Protocol Start Start: Generate Waste Waste_Type Solid, Liquid, or Empty Container? Start->Waste_Type Solid_Waste Collect in Solid Hazardous Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Liquid Hazardous Waste Container Waste_Type->Liquid_Waste Liquid Container_Start Start: Empty Container Waste_Type->Container_Start Empty Container Label_Solid Label: 'Hazardous Waste' + Full Chemical Name Solid_Waste->Label_Solid Store_Solid Seal and Store in Designated Area for Pickup Label_Solid->Store_Solid Label_Liquid Label: 'Hazardous Waste' + Name, Solvent, Conc. Liquid_Waste->Label_Liquid Store_Liquid Seal and Store in Designated Area for Pickup Label_Liquid->Store_Liquid Rinse Triple Rinse with Solvent in Fume Hood Container_Start->Rinse Collect_Rinse Collect Rinseate as Liquid Hazardous Waste Rinse->Collect_Rinse Dry_Deface Air Dry Container, Deface Original Label Collect_Rinse->Dry_Deface Dispose_Container Dispose as Normal Lab Glass/Plastic Dry_Deface->Dispose_Container

Caption: Logical workflow for the safe disposal of this compound.

Institutional Compliance

While this guide provides a robust framework, it is essential to consult and adhere to the specific Chemical Hygiene Plan and waste disposal procedures established by your institution's Environmental Health & Safety (EHS) department.[4][9] Local, state, and federal regulations govern hazardous waste disposal, and your EHS office will provide the definitive protocols for compliance.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.